Dolastatin 15 (trifluoroacetate salt)
Description
BenchChem offers high-quality Dolastatin 15 (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dolastatin 15 (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H69F3N6O11 |
|---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H68N6O9.C2HF3O2/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30;3-2(4,5)1(6)7/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53);(H,6,7)/t31-,32-,33-,36-,37-,38-,39-;/m0./s1 |
InChI Key |
WLQCZJXUPFRLAM-SKKFVSJOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Dolastatin 15-Tubulin Interaction at the Vinca Domain
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 15, a natural depsipeptide originally isolated from the sea hare Dolabella auricularia, stands as a potent antimitotic agent that has significantly influenced the landscape of anticancer drug development.[1][2] Despite its remarkable cytotoxicity in the low nanomolar range, its direct interaction with its molecular target, β-tubulin, presents a compelling paradox: the binding affinity is surprisingly weak, falling within the micromolar range. This guide provides a comprehensive exploration of the binding of Dolastatin 15 to the Vinca domain of tubulin. We will dissect the experimental evidence that pinpoints its binding site, elucidate its primary mechanism of action—the suppression of microtubule dynamics—and provide detailed protocols for key assays used to characterize this interaction. This document serves as a technical resource for professionals seeking to understand the nuanced molecular pharmacology of this important class of microtubule-targeting agents.
The Paradox of Potency vs. Affinity
Dolastatin 15 exerts powerful antiproliferative effects across a range of cancer cell lines, with IC50 values for cell growth inhibition typically in the low nanomolar range.[1][3] This high level of cellular potency is characteristic of effective antimitotic agents that disrupt the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
However, when studied in cell-free biochemical assays, Dolastatin 15 is a relatively weak inhibitor of tubulin polymerization.[1][5] This contrasts sharply with its profound effects within the cell. This discrepancy between high cellular potency and low in vitro binding affinity is a central theme in understanding its mechanism and has necessitated sophisticated experimental approaches to accurately define its interaction with tubulin.
| Compound | IC50 for Cell Growth (L1210 cells) | IC50 for Tubulin Polymerization Inhibition |
| Dolastatin 15 | ~3 nM | ~23 µM |
| Dolastatin 10 | ~0.4 nM | ~1.2 µM |
| Vinblastine | Not specified in results | ~1.5 µM |
Table 1: Comparative analysis of the in-cell versus in-vitro inhibitory concentrations of Dolastatin 15 and related compounds, highlighting the discrepancy between cellular potency and biochemical activity. Data sourced from Bai R, et al. (1992).[1]
Pinpointing the Binding Site: Evidence for the Vinca Domain
Direct structural elucidation of the Dolastatin 15-tubulin complex via X-ray crystallography has remained elusive, likely due to the weak and transient nature of the interaction. Consequently, the binding site has been inferred through meticulous biochemical competition studies, primarily using Hummel-Dreyer equilibrium chromatography.[5] This technique is uniquely suited for studying weak interactions by maintaining equilibrium between the ligand and protein throughout the chromatographic separation.
The foundational study in this area used radiolabeled [3H]Dolastatin 15 to directly measure its binding to tubulin, revealing an apparent dissociation constant (Kd) of approximately 30 µM.[5] To map the location of this interaction, competition experiments were performed where the column was equilibrated with both [3H]Dolastatin 15 and a second, non-radiolabeled drug. The ability of the second drug to displace [3H]Dolastatin 15 provides strong evidence of an overlapping binding site.
The results of these competition studies definitively place the Dolastatin 15 binding site within the broader Vinca domain on β-tubulin.[5][6]
| Inhibition Level | Competing Ligands | Implication for Binding Site |
| Strong | Maytansine, Halichondrin B, Dolastatin 10, Phomopsin A | Binds to the "peptide site" within or overlapping the Vinca domain. |
| Moderate | Vinblastine, Vincristine | Confirms interaction within the canonical Vinca domain. |
| Weak | Cemadotin, Cryptophycin 1 | Suggests partial overlap or interaction with adjacent regions. |
| No Inhibition | Combretastatin A-4 (Colchicine-site agent) | Excludes binding at the colchicine site. |
Table 2: Summary of competitive binding assay results using Hummel-Dreyer chromatography, which collectively map the Dolastatin 15 binding locus to the Vinca domain. Data sourced from Cruz-Monserrate Z, et al. (2003).[5]
These findings suggest that the Vinca domain is not a single, monolithic pocket but rather a region composed of a series of overlapping domains for various peptides, depsipeptides, and classic Vinca alkaloids.[5][7] Dolastatin 15 and its close relative Dolastatin 10 appear to bind to a distinct "peptide site" that is physically close to, but not identical with, the binding site for vinblastine.[1][7]
Caption: Logical relationship of Dolastatin 15 binding sites on tubulin.
Mechanism of Action: Suppression of Microtubule Dynamics
The paradox of Dolastatin 15's high cytotoxicity despite weak tubulin binding is resolved by its profound effect on microtubule dynamics.[8][9] Microtubules are not static polymers; they exist in a state of dynamic instability, characterized by phases of growth and shortening. This dynamism is critical for the formation and function of the mitotic spindle during cell division.[10]
Many microtubule-targeted drugs inhibit cancer cell growth not by causing a massive depolymerization of microtubules, but by suppressing their dynamics at very low, substoichiometric concentrations.[9] Dolastatin 15 and its synthetic analogs, such as tasidotin, are potent suppressors of dynamic instability.[8]
At concentrations well below those required to inhibit polymerization in vitro, these agents have been shown to:
-
Reduce the shortening rate: Microtubules shrink more slowly.
-
Decrease the catastrophe frequency: The switch from a growing to a shortening state becomes less frequent.[8]
This "stabilizing" effect on dynamics effectively freezes the mitotic spindle, preventing proper chromosome alignment and segregation. The spindle assembly checkpoint is activated, leading to a prolonged G2/M arrest and ultimately triggering apoptosis.[3][11] This mechanism explains how nanomolar concentrations of Dolastatin 15 can be lethal to cells, even though micromolar concentrations are needed to affect the bulk polymerization of tubulin in a test tube.
Caption: The mechanistic pathway from tubulin binding to apoptosis.
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay is fundamental for assessing a compound's direct effect on the bulk polymerization of purified tubulin. It measures the light scattered by forming microtubules, where an increase in absorbance at 340 nm is proportional to the mass of the microtubule polymer.[12]
Methodology:
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized tubulin (>97% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[13] Keep on ice and use within one hour.
-
GTP Stock: Prepare a 10 mM working solution of GTP in general tubulin buffer from a 100 mM stock. Keep on ice.[13]
-
Compound Dilutions: Prepare a series of dilutions (e.g., 10x final concentration) of Dolastatin 15 in general tubulin buffer. A vehicle control (buffer with the same final DMSO concentration) must be included.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well clear bottom plate, add 10 µL of the compound dilution or vehicle control to the appropriate wells.[12]
-
Add tubulin solution to each well to achieve the desired final concentration (e.g., 2 mg/mL).
-
Prepare a master mix of tubulin and GTP to minimize pipetting variability.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus compound concentration.
-
Caption: Experimental workflow for the tubulin polymerization assay.
Hummel-Dreyer Chromatography for Binding Analysis
This equilibrium chromatography method is used to detect and quantify the binding of a small molecule to a protein and to perform competition assays.
Conceptual Protocol:
-
Column Preparation:
-
A size-exclusion chromatography column (e.g., Sephadex G-50) is equilibrated extensively with a buffer containing a known, low concentration of the radiolabeled ligand (e.g., [3H]Dolastatin 15).[5]
-
-
Sample Application:
-
A small volume of the protein (tubulin) dissolved in the same equilibration buffer is applied to the column.
-
-
Elution and Detection:
-
The column is eluted with the equilibration buffer. Fractions are collected.
-
As the tubulin-ligand complex elutes in the void volume, it carries bound ligand with it, resulting in a positive peak of radioactivity corresponding to the protein peak.
-
This is followed by a trough or negative peak in radioactivity, representing the ligand that was depleted from the buffer upon binding to the applied protein.[5]
-
-
Competition Assay:
-
To test for competition, the entire system (equilibration buffer and tubulin sample) includes both the radiolabeled ligand ([3H]Dolastatin 15) and a high concentration of the non-labeled competitor drug.
-
If the competitor drug binds to the same or an overlapping site, it will reduce the amount of [3H]Dolastatin 15 that can bind to tubulin.
-
This is observed as a reduction in the height of the positive radioactivity peak that elutes with the protein.[5]
-
Conclusion and Future Directions
The interaction of Dolastatin 15 with tubulin is a classic example of a drug whose cellular mechanism transcends simple target affinity. While it binds weakly to the Vinca domain, its true power lies in its ability to potently suppress the essential process of microtubule dynamic instability. This disruption of the microtubule network at substoichiometric concentrations is sufficient to halt cell division and induce apoptosis, explaining its nanomolar cytotoxicity.
The elucidation of its binding to a "peptide site" within the Vinca domain through competition assays has been critical for understanding its structure-activity relationship and that of related compounds. This knowledge has been instrumental in the development of next-generation anticancer therapeutics, most notably Antibody-Drug Conjugates (ADCs), where highly potent dolastatin analogs like monomethyl auristatin E (MMAE) are used as cytotoxic payloads.[14]
Looking forward, the application of high-resolution structural techniques such as cryo-electron microscopy (cryo-EM) could finally provide an atomic-level snapshot of the Dolastatin 15-tubulin complex. Such a structure would be invaluable for the rational design of new agents with improved affinity, selectivity, and therapeutic profiles, continuing the legacy of this remarkable marine natural product.
References
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 43(12), 2637-45. [Link]
-
Cruz-Monserrate, Z., et al. (2003). Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography. European Journal of Biochemistry, 270(18), 3822-8. [Link]
-
Panda, D., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Cancer Research, 67(8), 3767-76. [Link]
-
Hamel, E. (1992). Natural products which interact with tubulin in the vinca domain: maytansine, rhizoxin, phomopsin A, dolastatins 10 and 15 and halichondrin B. Pharmacology & Therapeutics, 55(1), 31-51. [Link]
-
Ortega, G., et al. (2025). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure-Anticancer Activity Relationship. ChemMedChem, 20(19), e202500580. [Link]
-
Kingston, D.G.I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents. Journal of Natural Products, 72(3), 507-515. [Link]
-
Afar, D., et al. (1999). The dolastatins, a family of promising antineoplastic agents. Current Pharmaceutical Design, 5(4), 267-85. [Link]
-
Wang, D., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Molecules, 26(13), 3860. [Link]
-
Ratnayake, R., et al. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. Marine Drugs, 18(11), 569. [Link]
-
Li, Q., et al. (2022). A review of research progress of antitumor drugs based on tubulin targets. Frontiers in Pharmacology, 13, 988886. [Link]
-
Cytoskeleton, Inc. (2019). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Ludueña, R.F., et al. (1991). Interaction of dolastatin 10 with bovine brain tubulin. Biochemical Pharmacology, 41(1), 55-60. [Link]
-
Huang, C.P., et al. (2016). Tubulin Polymerization Assays. Bio-protocol, 6(18), e1933. [Link]
-
Bai, R., et al. (1993). Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity. Biochemical Pharmacology, 45(7), 1503-15. [Link]
-
Wang, D., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. ResearchGate. [Link]
-
Nagle, D.G., et al. (2022). Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs. Journal of Natural Products, 85(3), 739-755. [Link]
-
Prota, A.E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-22. [Link]
-
Ortega, G., et al. (2025). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. ChemMedChem. [Link]
-
Von Hoff, D.D., et al. (2005). A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days Every 3 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(22), 8175-81. [Link]
-
Kumar, A., et al. (2013). A Synthetic Dolastatin 10 Analogue Suppresses Microtubule Dynamics, Inhibits Cell Proliferation, and Induces Apoptotic Cell Death. Journal of Medicinal Chemistry, 56(6), 2565-76. [Link]
-
ResearchGate. (2020). Structure of natural dolastatin 15 (1) and variations designed to give... ResearchGate. [Link]
-
Zelle, S., et al. (2014). Microtubule-Depolymerizing Agents Used in Antibody–Drug Conjugates Induce Antitumor Immunity by Stimulation of Dendritic Cells. Cancer Research, 74(15), 4097-107. [Link]
-
ResearchGate. (2017). Crystal structures of the tubulin-TUB075 and TUB015 complexes. Overall... ResearchGate. [Link]
-
ResearchGate. (2025). The Binding of Vinca Domain Agents to Tubulin: Structural and Biochemical Studies. ResearchGate. [Link]
-
Kciuk, M., et al. (2020). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences, 21(11), 3843. [Link]
-
ResearchGate. (2020). Effects of dolastatin 15 on HUVECs. A) Dolastatin 15 shows an... ResearchGate. [Link]
-
ResearchGate. (2010). NMR analysis of the tubulinstathmin system. A, 15 N, 1 H HSQC spectra... ResearchGate. [Link]
-
Wang, D., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI. [Link]
-
Kciuk, M., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences. [Link]
-
Castle, B.T., et al. (2019). Multi-scale Computational Modeling of Tubulin-Tubulin Lateral Interaction. bioRxiv. [Link]
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products which interact with tubulin in the vinca domain: maytansine, rhizoxin, phomopsin A, dolastatins 10 and 15 and halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: Comparative Structure-Activity Relationship (SAR) of Dolastatin 10 and Dolastatin 15
[1]
Executive Summary
This technical guide provides a rigorous analysis of the structural and mechanistic divergences between Dolastatin 10 and Dolastatin 15 , two potent antimitotic peptides isolated from the marine mollusk Dolabella auricularia. While both agents target the vinca domain of tubulin, their distinct chemical backbones—linear pentapeptide (Dolastatin 10) versus depsipeptide (Dolastatin 15)—dictate unique binding kinetics, metabolic stability profiles, and synthetic evolution pathways. This guide explores the causal link between these structural features and their respective successes (and failures) in clinical drug development, specifically focusing on the transition to Antibody-Drug Conjugate (ADC) payloads.
Structural Architecture & Chemical Logic[2]
The fundamental difference lies in the backbone composition. Dolastatin 10 is a linear pentapeptide containing unique amino acid residues, whereas Dolastatin 15 is a depsipeptide, characterized by the presence of an ester linkage within the backbone, which introduces susceptibility to hydrolysis.
Dolastatin 10: The Linear Pentapeptide
Core Sequence: Dov - Val - Dil - Dap - Doe[]
-
Dov: (S)-Dolavaline (N,N-dimethylvaline)[]
-
Val: (S)-Valine[]
-
Dil: (3R,4S,5S)-Dolaisoleucine
-
Dap: (2R,3R,4S)-Dolaproine
-
Doe: (S)-Dolaphenine (a phenethylamine derivative containing a thiazole moiety)[]
Structural Feature: The C-terminal Doe unit is critical. It contains a thiazole ring that provides steric bulk and specific hydrophobic contacts within the tubulin binding pocket. The Dil and Dap residues are unique to this class and essential for the rigid conformation required for high-affinity binding.
Dolastatin 15: The Depsipeptide
Core Sequence: Dov - Val - MeVal - Pro - Pro - Hiva - Dpy[][2][3]
-
Dov: (S)-Dolavaline
-
Val: (S)-Valine[]
-
MeVal: N-Methyl-(S)-Valine[]
-
Pro-Pro: A di-proline motif inducing a specific turn structure.[]
-
Hiva: (S)-2-Hydroxyisovaleric acid (creates the ester bond).[]
-
Dpy: (S)-Dolapyrrolidone (a complex heterocyclic ester).[]
Structural Feature: The ester bond (depsipeptide linkage) at the C-terminus makes Dolastatin 15 inherently more unstable in plasma compared to Dolastatin 10.[] This instability was a primary driver for the synthesis of amide analogs (Cemadotin, Tasidotin).
Mechanism of Action (MOA): Divergent Tubulin Kinetics[1]
Both compounds bind to the Vinca Domain on
| Feature | Dolastatin 10 | Dolastatin 15 |
| Primary Binding Site | Vinca Peptide Site (High Affinity) | Vinca Domain (Low Affinity / Distinct Sub-site) |
| Binding Kinetics | Non-competitive inhibition of Vincristine binding.[4][5][6] | Weak inhibition of Vincristine binding; Competitive with Rhozoxin? (Debated) |
| Nucleotide Exchange | Inhibits nucleotide exchange at the exchangeable GTP site.[] | Does NOT inhibit nucleotide exchange.[] |
| GTP Hydrolysis | Strongly inhibits tubulin-dependent GTP hydrolysis.[] | Inhibits GTP hydrolysis (primary mechanism).[] |
| Tubulin Polymerization | Potent inhibition (IC₅₀ ~1.2 µM).[7] | Weak inhibition (IC₅₀ ~23 µM) in vitro.[] |
| Cytotoxicity | Sub-nanomolar (pM range).[][7][8][9] | Nanomolar (nM range).[][8][9][10][11] |
Expert Insight: The discrepancy between Dolastatin 15's weak in vitro tubulin binding and its potent in vivo cytotoxicity suggests it may act as a prodrug or require intracellular metabolism (e.g., hydrolysis to the pentapeptide P5) to achieve active concentration, or that its binding kinetics are highly sensitive to the cellular microtubule environment rather than purified tubulin dimers.
MOA Pathway Visualization
Caption: Comparative mechanistic pathway showing the distinct kinetic inhibition points of Dolastatin 10 and 15 on the tubulin functional cycle.
Structure-Activity Relationship (SAR) Deep Dive
Dolastatin 10 SAR: The Birth of Auristatins
The clinical failure of Dolastatin 10 (due to dose-limiting toxicities like neuropathy) necessitated structural refinement.
-
C-Terminal Modification (Crucial): The Doe unit (thiazole) was replaced with Phenylalanine derivatives.[][12]
-
N-Terminal Modification: The N,N-dimethyl group (Dov) is essential for potency.[] Removal of one methyl group (monomethyl) allows for linker attachment in ADCs.[]
Dolastatin 15 SAR: Stabilizing the Depsipeptide
The ester bond in Dolastatin 15 is chemically and metabolically labile.
-
Ester-to-Amide Switch: Replacing the ester linkage with an amide bond was the primary strategy.
-
Result:Cemadotin (LU-103793) .[17]
-
Modification: The C-terminal ester is replaced by a Benzylamide .[]
-
Outcome: Retained potency but introduced significant cardiovascular toxicity (hypertension).[]
-
-
Further Stabilization:
SAR Evolution Diagram
Caption: Evolutionary tree of Dolastatin analogs showing the divergence in synthetic optimization strategies.[]
Quantitative Comparison Table
| Parameter | Dolastatin 10 (MMAE) | Dolastatin 15 (Tasidotin) |
| Chemical Class | Pentapeptide | Depsipeptide (Analog: Pentapeptide Amide) |
| Tubulin IC₅₀ (Polymerization) | 1.2 µM (Strong) | >20 µM (Weak/Indirect) |
| Cell Growth GI₅₀ | 0.1 - 1.0 nM | 1.0 - 10 nM |
| Metabolic Stability | High (Amide backbone) | Low (Ester) -> Moderate (Amide analogs) |
| Clinical Status | ADC Payloads (Approved: Adcetris, Padcev) | Phase II (Discontinued/Stalled) |
| Key Toxicity | Neutropenia, Peripheral Neuropathy | Cardiovascular (Hypertension), Neutropenia |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of tubulin assembly by the compound.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[][22]
-
GTP (100 mM stock).[]
-
PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[][22]
-
Glycerol (Polymerization enhancer).[][22]
Protocol:
-
Preparation: Dilute tubulin to 3 mg/mL (approx. 30 µM) in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Compound Addition: Add 2 µL of test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Include a Paclitaxel control (stabilizer) and Vincristine control (destabilizer).
-
Initiation: Dispense 50 µL of the cold tubulin mixture into the wells.
-
Measurement: Immediately place in a kinetic plate reader heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot OD₃₄₀ vs. Time.
-
Validating Signal: Dolastatin 10 should show a flat line (complete inhibition) similar to Vincristine. Dolastatin 15 may show a delayed or reduced Vmax compared to control.[]
-
Hummel-Dreyer Equilibrium Chromatography (Binding Affinity)
Objective: To measure Kd for weak binders like Dolastatin 15.[]
Protocol:
-
Column Equilibration: Equilibrate a Sephadex G-50 column with buffer containing a known concentration of the radiolabeled ligand (e.g., [³H]-Dolastatin 15).[]
-
Sample Injection: Inject a sample of Tubulin dissolved in the same concentration of ligand.
-
Elution: Elute with the equilibration buffer.
-
Detection: Monitor protein (A280) and radioactivity (scintillation counting).
-
Result: A peak of radioactivity co-eluting with the protein (above the baseline ligand concentration) indicates binding. The size of the peak relative to the trough allows calculation of bound ligand.
References
-
Bai, R., et al. (1990).[20] "Binding of Dolastatin 10 to Tubulin at a Distinct Site for Peptide Antimitotic Agents Near the Exchangeable Nucleotide and Vinca Alkaloid Sites."[20] Journal of Biological Chemistry. Link
-
Bai, R., et al. (1992). "Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[11] Interaction with tubulin and effects of cellular microtubules."[7][17][20][23] Biochemical Pharmacology. Link
-
Pettit, G. R., et al. (1987).[] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[13] Journal of the American Chemical Society. Link[]
-
Luesch, H., et al. (2001). "Isolation of Dolastatin 10 from the Marine Cyanobacterium Symploca Species VP642 and Total Stereochemistry and Biological Evaluation of Its Analogue Symplostatin 1." Journal of Natural Products. Link[]
-
Maderna, A., & Leverett, C. A. (2012). "Recent advances in the development of new auristatins: structural modifications and application in antibody drug conjugates." Molecular Pharmaceutics. Link[]
-
Eilon, G. F., et al. (2000). "Tumor Apoptosis Induced by Cemadotin (LU 103793) Is Associated with Activation of Caspase-3 and Downregulation of Bcl-2."[] Cancer Chemotherapy and Pharmacology. Link
-
Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.[] Link
Sources
- 2. Synthesis and biological activity of chimeric structures derived from the cytotoxic natural compounds dolastatin 10 and dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of chimeric structures derived from the cytotoxic natural compounds dolastatin 10 and dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. adcreview.com [adcreview.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pnas.org [pnas.org]
- 21. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. glacieronehealth.org [glacieronehealth.org]
Technical Guide: Dolastatin 15 – Structural Pharmacology & Synthetic Applications
[1]
Executive Summary & Core Directive
Dolastatin 15 (D15) is a potent antimitotic depsipeptide originally isolated from the Indian Ocean sea hare Dolabella auricularia.[][2][3][4] Unlike taxanes that stabilize microtubules, D15 inhibits tubulin polymerization, binding near the Vinca domain .
This guide addresses a critical paradox in D15 pharmacology: high cellular potency (nM range) versus weak in vitro tubulin binding affinity (~30 µM). This discrepancy drives the design of synthetic analogs like Tasidotin (TZT-1027) and Cemadotin , and positions D15 derivatives as vital payloads for Antibody-Drug Conjugates (ADCs).[][5]
Chemical Structure & Pharmacophore Analysis[5]
Dolastatin 15 is a linear depsipeptide.[2][6] Its structure is defined by a pentapeptide chain linked via an ester bond to a unique C-terminal unit.[][5]
Structural Sequence
The molecule is often segmented into seven subunits for synthetic purposes: Dov – Val – MeVal – Pro – Pro – Hiva – Dop
| Subunit | Residue Name | Function/Characteristic |
| 1 | Dov (N,N-Dimethylvaline) | N-terminal cap; enhances lipophilicity and protease resistance.[][5] |
| 2 | Val (L-Valine) | Standard amino acid spacer. |
| 3 | MeVal (N-Methylvaline) | N-methylation restricts conformational freedom, improving binding entropy. |
| 4 | Pro (L-Proline) | Induces turn structure essential for fitting the tubulin pocket.[][5] |
| 5 | Pro (L-Proline) | Second proline reinforces the turn; forms the ester linkage (depsi-bond).[][5] |
| 6 | Hiva (α-Hydroxyisovaleric acid) | The "depsi" component.[][5][7] The ester bond here is the metabolic weak point. |
| 7 | Dop (Dolapyrrolidone) | A methoxy-pyrrolidone ring.[][5] Critical for potency but chemically complex.[5] |
The Depsipeptide Liability
The ester bond between Pro(5) and Hiva(6) is susceptible to nonspecific esterases in human plasma.[]
-
Implication: Rapid hydrolysis leads to the loss of the C-terminal pharmacophore, drastically reducing potency.
-
Solution: Synthetic analogs (e.g., Tasidotin) replace this ester with an amide bond , converting the depsipeptide into a stable peptide.
Mechanism of Action (MOA)[1][5]
The "Potency Paradox"
D15 exhibits an IC50 of ~3–5 nM in lymphoma cells (L1210) but requires ~23 µM to inhibit glutamate-induced tubulin polymerization in vitro.[][5]
-
Explanation: D15 likely binds to a "peptide site" overlapping with the Vinca domain.[4][8] The weak in vitro binding suggests that D15 may require intracellular bioactivation or specific microtubule associated proteins (MAPs) to stabilize the drug-tubulin complex, or it accumulates intracellularly to concentrations exceeding the
.
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to apoptosis.
Caption: Mechanism of Dolastatin 15 induced cytotoxicity.[][2][3][5][9][10][11] Note the bifurcation where low concentrations suppress dynamics without gross depolymerization.
Synthetic Chemistry: Total Synthesis Strategy
Synthesis of D15 is challenging due to the steric bulk of the N-methylated residues and the lability of the C-terminal pyrrolidone.[] A convergent [5+2] fragment condensation is the industry standard.[]
Retrosynthetic Analysis[1][5]
-
Fragment A (Pentapeptide acid): Dov-Val-MeVal-Pro-Pro-OH[][5]
-
Fragment B (Depsi-unit): H-Hiva-Dop (formed by coupling Hydroxy-isovaleric acid to the Dolapyrrolidone precursor).[][5]
Key Protocol: Fragment Coupling (Solution Phase)[1][5]
-
Reagents: DEPC (Diethylphosphoryl cyanide) or HATU are preferred over DCC to minimize racemization of the Proline residues.
-
Critical Step: The esterification of Proline to the Hiva-Dop unit often requires activation of the Proline acid chloride or mixed anhydride due to the weak nucleophilicity of the hydroxyl group on Hiva.
Caption: Convergent synthesis workflow. Fragment A (peptide) and Fragment B (ester core) are coupled to form the final depsipeptide.[][5]
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric)
Purpose: To verify direct interaction with tubulin and determine IC50 for assembly inhibition.[][5] Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Protocol:
-
Preparation: Dilute Dolastatin 15 in DMSO. Keep final DMSO concentration <1%.[5]
-
Baseline: Blank the spectrophotometer at 350 nm with PEM buffer + GTP.
-
Initiation: Mix Tubulin (10 µM final) with D15 variants on ice.
-
Induction: Transfer cuvettes to a thermostated holder at 37°C .
-
Measurement: Monitor absorbance at 350 nm every 30 seconds for 45 minutes.
-
Analysis: The
(slope of the linear phase) represents the polymerization rate. Compare treated vs. control.
Cell Viability Assay (MTT)
Purpose: To determine cellular potency (IC50) against L1210 or HeLa lines.[][5]
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add D15 serial dilutions (0.01 nM to 100 nM). Incubate 48h.
-
Labeling: Add MTT reagent (5 mg/mL).[][5] Incubate 4h at 37°C.
-
Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
Comparative Pharmacology Data
The following table highlights the structural activity relationship (SAR) differences between D15, its stronger cousin D10, and the synthetic derivative Tasidotin.
| Compound | Target Site | Linkage Type | IC50 (L1210 Cells) | Tubulin Polymerization IC50 | Clinical Status |
| Dolastatin 15 | Vinca/Peptide | Depsipeptide (Ester) | ~3.0 nM | ~23 µM | Preclinical (Stability issues) |
| Dolastatin 10 | Vinca/Peptide | Peptide | ~0.4 nM | ~1.2 µM | Payload for ADCs (Auristatins) |
| Tasidotin (TZT-1027) | Vinca/Peptide | Peptide (Amide) | ~1.0 nM | Weak (Metabolite active) | Phase II (Discontinued) |
| Vinblastine | Vinca | N/A | ~5.0 nM | ~1.5 µM | FDA Approved |
Note: Tasidotin was designed to replace the hydrolyzable ester of D15 with a stable amide, yet it requires metabolic processing (hydrolysis of the C-terminal group) to generate the active species.
References
-
Pettit, G. R., et al. (1989).[12] "Isolation and structure of the powerful cell growth inhibitor dolastatin 15." Journal of Organic Chemistry.
-
Bai, R., et al. (1992). "Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[2][3][4] Interaction with tubulin and effects of cellular microtubules."[2][4][6][13][14][15] Biochemical Pharmacology.
-
Cruz-Monserrate, Z., et al. (2003).[] "Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography."[][5] European Journal of Biochemistry.
-
Sato, M., et al. (2007). "A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells."[3] International Journal of Oncology.
-
Miyazaki, K., et al. (1995). "Synthesis and antitumor activity of novel dolastatin 10 analogs." Chemical and Pharmaceutical Bulletin.
Sources
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. glacieronehealth.org [glacieronehealth.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of TZT‐1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Whitepaper: Dolastatin 15 - From Mollusk to Microbe: A Technical Guide to its Origin, Mechanism, and Therapeutic Potential
Abstract
The marine environment is a prodigious reservoir of complex chemical entities with profound biological activities. Among these, the dolastatins represent a class of exceptionally potent antimitotic agents that have significantly influenced cancer research and drug development. Dolastatin 15, a linear depsipeptide, was first isolated from the sea hare Dolabella auricularia and distinguished by its powerful cytotoxicity against a range of tumor cell lines.[1][2] However, the story of its origin is a classic example of chemical ecology, where the true producer is not the host organism but a symbiotic cyanobacterium it consumes.[3][4] This guide provides a comprehensive technical overview of Dolastatin 15, tracing its journey from the initial discovery in a marine mollusk to the identification of its cyanobacterial source. We will dissect its molecular mechanism of action as a tubulin-binding agent, detail methodologies for its isolation and analysis, and explore its evolution into next-generation therapeutics, including antibody-drug conjugates (ADCs).
The Biological Source: A Symbiotic Deception
The discovery of Dolastatin 15 is a compelling narrative in natural products chemistry, highlighting the intricate relationships within marine ecosystems. The initial isolation efforts were monumental, requiring the processing of vast quantities of the sea hare Dolabella auricularia to yield mere milligrams of the pure compound, a testament to its extraordinary potency.[5][6]
The Apparent Source: Dolabella auricularia
The sea hare D. auricularia, a shell-less mollusk found in the Indian Ocean, was the organism from which Dolastatin 15 and its more famous sibling, Dolastatin 10, were first reported.[1][7] These animals were observed to be largely immune to predation, a characteristic often attributed to the sequestration of toxic or unpalatable secondary metabolites from their diet. This ecological observation was the primary clue that the sea hare was likely a reservoir, not the factory, for these complex molecules.
The True Producer: Symbiotic Cyanobacteria
Subsequent research confirmed that sea hares acquire dolastatins through their diet, which consists largely of marine cyanobacteria.[3][8] The true biosynthetic powerhouse behind Dolastatin 15 was identified as a marine cyanobacterium of the genus Symploca.[4][9] This discovery was pivotal for several reasons:
-
Sustainable Supply: It opened the possibility of sourcing the compound through fermentation or aquaculture of the cyanobacterium, bypassing the ecologically taxing and low-yield collection of the sea hare.
-
Biosynthetic Insights: Identifying the producer organism is the first step toward understanding the genetic and enzymatic machinery—the biosynthetic gene cluster (BGC)—responsible for assembling the molecule. This knowledge can be leveraged for synthetic biology applications to produce novel, engineered analogues.
The relationship is a clear example of trophic transfer, where a bioactive compound is passed up the food chain.
Caption: Trophic transfer of Dolastatin 15 from producer to host.
Chemistry and Characterization
Dolastatin 15 is a seven-subunit linear depsipeptide containing several unusual amino acid residues, which contribute to its unique conformation and potent bioactivity.[1] Its complex structure posed a significant challenge for both its initial elucidation and subsequent total synthesis efforts.[10]
Table 1: Physicochemical Properties of Dolastatin 15
| Property | Value | Source |
| Molecular Formula | C₄₅H₆₈N₆O₉ | [2] |
| Molecular Weight | 837.1 g/mol | [2] |
| Appearance | Lyophilized solid | [] |
| Class | Depsipeptide | [1][12] |
| Solubility | Soluble in DMSO (10 mM) | [] |
Protocol 1: General Methodology for Bioassay-Guided Isolation
The isolation of Dolastatin 15 is driven by its potent cytotoxic activity. This protocol outlines a generalized workflow applicable to either cyanobacterial biomass or sea hare tissue. The causality behind this multi-step process is the progressive enrichment of the active compound by removing inactive materials based on their differing physicochemical properties (polarity, size, charge).
Step-by-Step Methodology:
-
Biomass Collection & Extraction:
-
Collect and lyophilize the source material (Symploca sp. or D. auricularia).
-
Perform exhaustive extraction using a solvent mixture capable of solubilizing moderately polar peptides, typically Dichloromethane/Methanol (CH₂Cl₂/MeOH). This choice ensures efficient extraction of the target depsipeptide from the complex biological matrix.
-
-
Solvent Partitioning:
-
Concentrate the crude extract in vacuo.
-
Subject the residue to liquid-liquid partitioning (e.g., between n-hexane, ethyl acetate, and water). This step separates compounds based on polarity. Dolastatin 15, being a peptide, will typically partition into the more polar organic phase (ethyl acetate).
-
-
Initial Chromatographic Fractionation:
-
Apply the active fraction to a silica gel column for vacuum liquid chromatography (VLC) or flash chromatography.
-
Elute with a stepwise gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate to MeOH/EtOAc mixtures). The purpose is to achieve a coarse separation of compounds.
-
-
Bioassay Screening:
-
Test each fraction for cytotoxicity against a sensitive cancer cell line (e.g., HCT116, L1210). This is the "guiding" step; only fractions demonstrating potent activity (e.g., >90% inhibition at low µg/mL concentrations) are carried forward.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Subject the most active fractions to repeated rounds of reversed-phase HPLC (RP-HPLC) using a C18 column.
-
Employ a shallow elution gradient (e.g., water/acetonitrile with 0.1% TFA) to resolve closely related compounds. This provides fine separation based on hydrophobicity, yielding the pure compound.
-
-
Structural Verification:
-
Confirm the identity and purity of the isolated compound as Dolastatin 15 using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Caption: Bioassay-guided isolation workflow for Dolastatin 15.
Pharmacology and Molecular Mechanism of Action
Dolastatin 15 is a potent antimitotic agent that executes its cytotoxic effects by interfering with the microtubule cytoskeleton, a critical component for cell division, structure, and transport.[13]
Interaction with Tubulin
The primary molecular target of Dolastatin 15 is tubulin. While its interaction is weaker in vitro compared to Dolastatin 10, it is highly effective in whole cells.[1] It binds to the β-subunit of tubulin, likely within the "vinca domain," a region shared by other microtubule-destabilizing agents like vinca alkaloids.[1] This binding has two major consequences:
-
Inhibition of Polymerization: It prevents the assembly of tubulin dimers into microtubules.[13]
-
Disruption of Microtubule Dynamics: Even at very low concentrations, it suppresses the dynamic instability of microtubules, which is the essential process of growth and shortening required for proper mitotic spindle function.[13][14]
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a robust cell cycle arrest in the G2/M phase.[12][15][16] This prolonged mitotic arrest is a cellular state that cannot be maintained, ultimately triggering programmed cell death (apoptosis). Studies have shown that Dolastatin 15-induced apoptosis proceeds through the activation of both intrinsic (mitochondrial) and extrinsic (Fas/Fas-L) pathways.[12][15][16] The mechanism involves a loss of tension across kinetochore pairs, which leads to the accumulation of checkpoint proteins like BubR1 at the kinetochores, signaling for mitotic arrest.[17]
Caption: Molecular mechanism of Dolastatin 15-induced mitotic arrest and apoptosis.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀)
The potency of Dolastatin 15 is best understood in comparison to related compounds. It is generally less potent than Dolastatin 10 but still exhibits activity in the low nanomolar range.
| Compound | L1210 Murine Leukemia (nM) | CHO Cells (nM) | Human Myeloma (RPMI8226) (nM) | Source |
| Dolastatin 15 | 3 | 5 | ~0.5 - 1.0 | [1][15] |
| Dolastatin 10 | 0.4 | 0.5 | Not Reported | [1] |
| Vinblastine | - | - | Not Reported | [1] |
Protocol 2: Analysis of G2/M Cell Cycle Arrest via Flow Cytometry
This protocol provides a reliable method to quantify the cell cycle arrest induced by Dolastatin 15. The principle relies on staining the cellular DNA with a fluorescent dye (Propidium Iodide, PI), where the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G1 (2N).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa, RPMI8226) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dolastatin 15 (e.g., 0, 1 nM, 5 nM, 10 nM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) is essential.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical as it degrades RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity.
-
-
Data Interpretation:
-
The resulting histogram will show distinct peaks for the G1 and G2/M phases of the cell cycle.
-
Expected Outcome: Compared to the vehicle control, cells treated with Dolastatin 15 will show a significant, dose-dependent increase in the percentage of cells in the G2/M peak, with a corresponding decrease in the G1 peak.
-
Drug Development and Therapeutic Applications
While Dolastatin 15 itself has not progressed far in clinical trials, its unique structure and potent activity have made it a valuable lead compound.[18] The challenges of natural supply and certain unfavorable pharmacokinetic properties led to the development of simplified, synthetic analogues.[19][20]
-
Synthetic Analogues: Compounds like Cemadotin (LU103793) and Tasidotin (ILX651) were designed to improve stability, water solubility, and the toxicity profile.[7][13] Tasidotin, a third-generation analogue, advanced to Phase II and III clinical trials for various solid tumors, including melanoma and non-small-cell lung cancer.[7][14][21] However, many of these trials were ultimately discontinued due to insufficient efficacy or adverse side effects.[18]
-
Antibody-Drug Conjugates (ADCs): The extreme potency of the dolastatin family is ideally suited for targeted delivery. While derivatives of Dolastatin 10 (MMAE and MMAF) are famously used in approved ADCs like Adcetris® (Brentuximab vedotin), Dolastatin 15 itself has been explored as a cytotoxic payload for ADCs.[4][][12] This strategy uses a monoclonal antibody to deliver the potent dolastatin payload directly to cancer cells expressing a specific surface antigen, minimizing systemic toxicity.
Conclusion and Future Outlook
Dolastatin 15 encapsulates the journey of a modern anticancer agent, from its discovery in a marine organism to the elucidation of its true microbial origin and complex mechanism of action. Although its direct clinical application has been limited, its legacy is profound. It has served as a critical chemical scaffold for the development of synthetic analogues and has validated the tubulin-vinca domain as a high-value therapeutic target. The ongoing exploration of marine cyanobacteria continues to yield novel dolastatin-related structures, and the principles learned from Dolastatin 15 are now being applied to the design of highly targeted and potent antibody-drug conjugates. The story of Dolastatin 15 is a powerful reminder that the solutions to complex human diseases may be found in the intricate biochemical dialogues of the natural world.
References
-
Bai R, et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 43(12):2637-45. [Link]
-
Lopus, M. (2013). Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs. Molecular Biology Reports, 40(8):5079-87. [Link]
-
Bai, R., Pettit, G. R., & Hamel, E. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical pharmacology, 43(12), 2637–2645. [Link]
-
Piel, J. (2023). More than just an eagle killer: The freshwater cyanobacterium Aetokthonos hydrillicola produces highly toxic dolastatin derivatives. PNAS, 120(40), e2310243120. [Link]
-
Madan, S. K., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Molecular Cancer Therapeutics, 6(4), 1389-1398. [Link]
-
Al-Awadhi, F., et al. (2023). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. [Link]
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1453-1459. [Link]
-
Kanamori, K., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. Journal of the American Chemical Society. [Link]
-
Mehbub, M. F., et al. (2014). Targeted Natural Products Discovery from Marine Cyanobacteria Using Combined Phylogenetic and Mass Spectrometric Evaluation. Marine Drugs, 12(2), 698–714. [Link]
-
Luesch, H., et al. (2001). Isolation of Dolastatin 10 from the Marine Cyanobacterium Symploca Species VP642 and Total Stereochemistry and Biological Evaluation of Its Analogue Symplostatin 1. Journal of Natural Products, 64(7), 907-910. [Link]
-
National Center for Biotechnology Information (n.d.). Dolastatin 15. PubChem Compound Database. [Link]
-
Luesch, H., et al. (2002). The Cyanobacterial Origin of Potent Anticancer Agents Originally Isolated from Sea Hares. ResearchGate. [Link]
-
Jassbi, A. R., et al. (2020). Cyanobacteria—From the Oceans to the Potential Biotechnological and Biomedical Applications. Marine Drugs, 18(6), 285. [Link]
-
Ratnayake, R., et al. (2020). Structure of natural dolastatin 15 (1) and variations designed to give... ResearchGate. [Link]
-
Mita, A. C., et al. (2005). A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days Every 3 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(21), 7848-7856. [Link]
-
Nielsen, A. L., et al. (2001). Synthesis of Dolastatin 15 mimetic peptoids. Journal of Peptide Science, 7(9), 459-464. [Link]
-
Fiebig, H. H., et al. (1995). Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay. British Journal of Cancer, 71(5), 973–979. [Link]
-
Seyed, M. A., & Ayesha, S. I. (2021). Chemical structure of the marine Sea hare Dolabella auricularia. Future Journal of Pharmaceutical Sciences. [Link]
-
Rajamanikyam, M., & Vadlapudi, V. (2017). Image showing Dolabella auricularia. ResearchGate. [Link]
-
University of Guam. (n.d.). Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642... SciSpace. [Link]
-
Akaji, K., et al. (1999). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. The Journal of Organic Chemistry, 64(1), 4-5. [Link]
-
El-Sheekh, M., et al. (2022). Versatile Applications of Cyanobacteria in Biotechnology. Fermentation, 8(12), 668. [Link]
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. PubMed. [Link]
-
Pettit, G. R., et al. (1995). Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities. Journal of the American Chemical Society, 117(40), 10167-10168. [Link]
-
Chen, Y. A., et al. (1999). Synthesis and cytostatic properties of structure-simplified analogs of dolastatin 15. International Journal of Peptide and Protein Research, 54(6), 521-528. [Link]
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and cytostatic properties of structure-simplified analogs of dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyanobacteria—From the Oceans to the Potential Biotechnological and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Dolastatin 15 trifluoroacetate salt CAS number and molecular weight
Advanced Characterization, Mechanism of Action, and Experimental Protocols
Executive Summary
Dolastatin 15 is a potent antimitotic depsipeptide originally isolated from the marine mollusk Dolabella auricularia.[][2][3][4] Unlike taxanes that stabilize microtubules, Dolastatin 15 inhibits tubulin polymerization by binding to the Vinca domain. In research settings, it is predominantly utilized as the trifluoroacetate (TFA) salt to enhance stability and solubility.[5] This guide addresses the specific physicochemical properties of the salt form, its distinct mechanism of action compared to Dolastatin 10, and validated protocols for its application in oncology research.
Part 1: Chemical Identity & Physicochemical Properties
The "Salt vs. Base" Distinction
A critical source of error in experimental design is the confusion between the free base and the salt form. Most commercial vendors supply Dolastatin 15 as the trifluoroacetate salt but frequently list the CAS number and Molecular Weight (MW) of the free base.
Critical Directive: When calculating molarity for stock solutions, you must account for the counterion mass if your certificate of analysis (CoA) indicates a specific salt stoichiometry. If the product is labeled "Content: 837.06 g/mol (Free Base Basis)," ensure you are weighing the correct mass to achieve the desired molar concentration.
Chemical Specifications Table
| Property | Specification | Notes |
| Compound Name | Dolastatin 15 Trifluoroacetate | |
| CAS Number (Base) | 123884-00-4 | Most common identifier used for both base and salt in catalogs.[5] |
| Molecular Formula (Base) | ||
| Molecular Weight (Base) | 837.06 g/mol | Used for molarity calculations if purity is adjusted.[5] |
| Molecular Weight (Salt) | ~951.08 g/mol (Approx.)[5] | Assuming 1:1 stoichiometry ( |
| Appearance | White to off-white lyophilized solid | Hygroscopic.[5] |
| Solubility | DMSO (>10 mg/mL), Methanol | Insoluble in water. |
| Purity |
Part 2: Mechanism of Action (MOA)[5]
Dolastatin 15 functions as a microtubule-destabilizing agent.[][5] It binds non-competitively to the Vinca domain on
Key Mechanistic Differentiators:
-
Binding Site: Distinct from the Taxol binding site. It binds near the Vinca alkaloid site (peptide region).[5][7]
-
Effect: Causes microtubule depolymerization (unlike Taxol which causes hyper-stabilization).[5]
-
Outcome: Induces G2/M phase cell cycle arrest, leading to apoptosis via Bcl-2 phosphorylation [1].[5][7]
Visualization: Signaling Pathway & Apoptosis Induction[5]
Figure 1: Mechanism of Action showing the cascade from tubulin binding to apoptotic cell death.[5]
Part 3: Handling, Reconstitution, and Storage
Trustworthiness Protocol: Peptide salts are prone to degradation via hydrolysis and oxidation. Adhering to strict handling ensures experimental reproducibility.
-
Reconstitution:
-
Storage:
-
Lyophilized Powder: Store at -20°C (stable for >2 years). Desiccate to prevent moisture absorption.[9]
-
Stock Solution (DMSO): Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C (stable for 3–6 months).
-
Part 4: Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT/MTS)
Objective: Determine the IC50 of Dolastatin 15 in tumor cell lines.
Reagents:
Step-by-Step Methodology:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours. Rationale: Confluency affects drug sensitivity; do not over-seed.
-
Treatment Preparation: Perform serial dilutions of Dolastatin 15 in culture medium.
-
Incubation: Treat cells for 48–72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: Immunofluorescence for Microtubule Disruption
Objective: Visualize the depolymerization of the microtubule network.
Step-by-Step Methodology:
-
Culture: Grow cells on glass coverslips to 60% confluency.
-
Treatment: Incubate with Dolastatin 15 (e.g., 10 nM and 100 nM) for 4–6 hours.[5]
-
Fixation (Critical Step):
-
Option A (Preferred for cytoskeleton): Fix with ice-cold methanol (-20°C) for 10 minutes. This preserves microtubule structure better than aldehydes.
-
Option B: 4% Paraformaldehyde for 15 mins, followed by permeabilization (0.1% Triton X-100).[5]
-
-
Staining:
-
Analysis: Confocal microscopy. Treated cells will show diffuse cytoplasmic staining (depolymerized tubulin) vs. filamentous networks in controls.[5]
Visualization: Experimental Workflow
Figure 2: Standardized workflow for determining cytotoxicity (IC50).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9918978, Dolastatin 15. Retrieved from [Link][5]
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[][2] Interaction with tubulin and effects of cellular microtubules.[2][4][10][11] Biochemical Pharmacology.[][8] Retrieved from [Link]
-
Cruz-Monserrate, Z., et al. (2003). Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography. European Journal of Biochemistry.[] Retrieved from [Link]
Sources
- 2. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glacieronehealth.org [glacieronehealth.org]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. adcreview.com [adcreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
The Biological Activity of Dolastatin 15 in Human Lymphoma Cell Lines: An In-Depth Technical Guide
Abstract
Dolastatin 15, a depsipeptide originally isolated from the marine sea hare Dolabella auricularia, has demonstrated significant potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of the biological activity of Dolastatin 15, with a specific focus on its effects on human lymphoma cell lines. We will delve into its potent antiproliferative and antimitotic properties, the induction of apoptosis, and its impact on cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed experimental protocols to investigate the multifaceted actions of this promising compound.
Introduction: The Therapeutic Potential of Dolastatin 15 in Lymphoma
The dolastatins represent a class of natural peptides with remarkable cytotoxic effects against a range of human tumor cell lines.[3][4][5] Among these, Dolastatin 15 has emerged as a compound of interest due to its profound antiproliferative activity, often at nanomolar concentrations.[6][7] In the context of hematological malignancies, particularly lymphoma, the need for novel therapeutic agents remains critical. Dolastatin 15's unique mechanism of action, primarily targeting the microtubule network, positions it as a compelling candidate for further investigation and development.[6][8] This guide will explore the key biological activities of Dolastatin 15 in human lymphoma cell lines, providing the scientific community with a detailed resource to facilitate further research.
Mechanism of Action: Disruption of Microtubule Dynamics
Dolastatin 15 exerts its potent antimitotic effects by interfering with tubulin polymerization.[1][9][10] While its structural relative, Dolastatin 10, is a potent inhibitor of tubulin polymerization, Dolastatin 15's interaction with tubulin in vitro is considered weak.[1] Despite this, it effectively disrupts microtubule dynamics within the cell, leading to mitotic arrest.[1][8] This disruption of the microtubule network is a critical event that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[8] It is hypothesized that Dolastatin 15 may bind to the vinca domain of tubulin.[1]
Diagram: Proposed Mechanism of Action of Dolastatin 15
Caption: A simplified diagram illustrating the proposed mechanism of action of Dolastatin 15, leading to mitotic arrest and apoptosis.
Biological Activities in Human Lymphoma Cell Lines
Potent Antiproliferative and Cytotoxic Effects
Dolastatin 15 exhibits profound antiproliferative effects on various human lymphoma cell lines.[11][12] Studies have demonstrated its efficacy at nanomolar concentrations, making it significantly more potent than some clinically used antiproliferative agents like vincristine.[11] The concentration required to inhibit proliferation by 50% (IC50) varies depending on the specific lymphoma cell line.
| Lymphoma Cell Line | Type | Dolastatin 15 IC50 (nM) | Reference |
| DB | B-cell origin | ~0.13 | [11] |
| HT | B-cell origin | ~0.13 | [11] |
| RL | B-cell origin | 0.0013 - 0.013 | [11] |
| SR | Less differentiated lymphoid | 0.00013 - 0.0013 | [11] |
| Burkitt lymphoma | B-cell origin | 3 | [1][7] |
Table 1: Reported IC50 values of Dolastatin 15 in various human lymphoma cell lines.
Induction of Cell Cycle Arrest at G2/M Phase
A hallmark of Dolastatin 15's activity is its ability to induce cell cycle arrest in the G2/M phase.[2][11][13] This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the proper segregation of chromosomes and progression through mitosis.[8] The effect is time-dependent; while short-term exposure may be reversible, prolonged exposure leads to irreversible mitotic arrest.[11][12]
Induction of Apoptosis
Following mitotic arrest, Dolastatin 15 can trigger programmed cell death, or apoptosis, in lymphoma cells.[3][5][11] However, the induction of apoptosis appears to be a cell-specific response and may not be directly correlated with the antimitotic effect in all lymphoma cell lines.[11] For instance, Dolastatin 15 has been shown to induce apoptosis in DB and HT lymphoma cells, but not in RL and SR cell lines.[11][12]
The apoptotic pathway induced by Dolastatin 15 can be multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] In some cancer cell types, Dolastatin 15 has been shown to induce apoptosis through the activation of the Fas (CD95)/Fas-L (CD95-L)-mediated pathway.[2][6] Furthermore, it can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is a common feature of tubulin-binding agents that trigger apoptosis.[13]
Diagram: Experimental Workflow for Assessing Dolastatin 15 Activity
Caption: A flowchart outlining the key experimental steps to evaluate the biological activity of Dolastatin 15 in lymphoma cell lines.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of Dolastatin 15.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Human lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dolastatin 15 stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Dolastatin 15. Include a vehicle control (DMSO) and an untreated control.[14]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[14]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[15]
Materials:
-
Treated and control lymphoma cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry.[17] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[18]
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]
Conclusion
Dolastatin 15 demonstrates potent and multifaceted biological activity against human lymphoma cell lines. Its ability to induce cell cycle arrest and apoptosis at nanomolar concentrations underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action of Dolastatin 15 and to evaluate its efficacy in various lymphoma subtypes. As our understanding of the intricate signaling pathways modulated by this compound deepens, so too will the opportunities for its clinical application in the fight against lymphoma.
References
-
Beckwith, M., Urba, W. J., & Longo, D. L. (1993). Growth inhibition of human lymphoma cell lines by the marine products, dolastatins 10 and 15. Journal of the National Cancer Institute, 85(6), 483–488. [Link]
-
Bai, R., Pettit, G. R., & Hamel, E. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 43(12), 2637–2645. [Link]
-
Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Cancer Research, 67(8), 3767–3776. [Link]
-
Nandi, S., Khatua, S., Nag, A., Sen, S., Chakraborty, N., Naskar, A., Acharya, K., Mekky, R. H., del Mar Contreras, M., Calina, D., Dini, I., & Sharifi-Rad, J. (2024). Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates. Current Research in Biotechnology, 7, 100183. [Link]
-
Beckwith, M., Urba, W. J., & Longo, D. L. (1993). Growth Inhibition of Human Lymphoma Cell Lines by the Marine Products, Dolastatins 10 and 15. JNCI: Journal of the National Cancer Institute, 85(6), 483–488. [Link]
-
Nandi, S., Khatua, S., Nag, A., Sen, S., Chakraborty, N., Naskar, A., Acharya, K., Mekky, R. H., del Mar Contreras, M., Calina, D., Dini, I., & Sharifi-Rad, J. (2024). Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates. Current Research in Biotechnology, 7, 100183. [Link]
-
Nandi, S., Khatua, S., Nag, A., Sen, S., Chakraborty, N., Naskar, A., Acharya, K., Mekky, R. H., del Mar Contreras, M., Calina, D., Dini, I., & Sharifi-Rad, J. (2024). Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates. Current Research in Biotechnology, 7, 100183. [Link]
-
Sato, M., Nishi, K., Tsuchiya, A., Terasawa, T., & Kizaki, M. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1453–1459. [Link]
-
Orfali, M. M., El-Kashef, D., Perreault, H., & El-Sayed, K. A. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. Marine Drugs, 18(10), 517. [Link]
-
Zhang, X., & Ye, J. (2015). Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities. Molecules, 20(8), 14644–14663. [Link]
-
ADC Review. (2015, March 7). Dolastatins (Dolastatin 10 and Dolastatin 15). [Link]
-
Nandi, S., Khatua, S., Nag, A., Sen, S., Chakraborty, N., Naskar, A., Acharya, K., Mekky, R. H., del Mar Contreras, M., Calina, D., Dini, I., & Sharifi-Rad, J. (2024). Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates. Current Research in Biotechnology, 7, 100183. [Link]
-
Ali, M. A., Kucuk, O., Vaitkevicius, V. K., & Mohammad, R. M. (1998). Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines. Anticancer Research, 18(2A), 1021–1026. [Link]
-
Sato, M., Nishi, K., Tsuchiya, A., Terasawa, T., & Kizaki, M. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1453–1459. [Link]
-
Ray, A., Okouneva, T., Manna, T., Miller, H. P., Schmid, S. L., & Wilson, L. (2008). Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity. Molecular Pharmacology, 74(6), 1687–1696. [Link]
-
Li, W., & Liu, Y. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 358. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved February 25, 2026, from [Link]
-
Lakshmanan, I., Batra, S. K., & Ponnusamy, M. P. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(19), e269. [Link]
-
ResearchGate. (n.d.). (PDF) Protocols in apoptosis identification and affirmation. Retrieved February 25, 2026, from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved February 25, 2026, from [Link]
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Growth inhibition of human lymphoma cell lines by the marine products, dolastatins 10 and 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. revvity.com [revvity.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dolastatin 15: Unraveling the Inhibition of Bcl-2 Phosphorylation and Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms of Dolastatin 15, a potent antineoplastic agent. We will delve into its role as a microtubule inhibitor and its subsequent effects on the phosphorylation of the anti-apoptotic protein Bcl-2, leading to the induction of programmed cell death, or apoptosis. This document will serve as a detailed resource, offering not only theoretical insights but also practical, field-proven experimental protocols for researchers investigating the therapeutic potential of Dolastatin 15 and similar compounds.
Introduction: The Therapeutic Potential of Dolastatin 15
Dolastatin 15 is a synthetic analog of a natural depsipeptide originally isolated from the sea hare Dolabella auricularia.[1] It belongs to a class of potent antimitotic agents that have garnered significant interest in oncology for their profound cytotoxic effects against a range of cancer cell lines.[2][3] As a microtubule-targeting agent, Dolastatin 15 disrupts the dynamic instability of microtubules, essential components of the cytoskeleton involved in crucial cellular processes, most notably, mitosis.[4][5] This interference with microtubule function leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, the induction of apoptosis.[6][7]
A key molecular event in Dolastatin 15-induced apoptosis is the post-translational modification of Bcl-2 family proteins.[2] Specifically, Dolastatin 15 has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, a critical regulator of the intrinsic apoptotic pathway.[2] This guide will explore the intricate signaling cascade that links microtubule disruption by Dolastatin 15 to the phosphorylation of Bcl-2 and the subsequent activation of the apoptotic machinery.
The Bcl-2 Family and the Apoptotic Switch
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[4][8] This family comprises both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Anti-apoptotic Bcl-2 proteins, often found on the outer mitochondrial membrane, function by sequestering pro-apoptotic proteins, thereby preventing the release of cytochrome c and other pro-apoptotic factors from the mitochondria.[6][9]
The phosphorylation of Bcl-2, particularly at the Serine 70 (Ser70) residue within its flexible loop domain, is a critical regulatory mechanism.[10][11] While the precise consequences of this phosphorylation can be context-dependent, in the case of microtubule-targeting drugs, it is generally associated with the inactivation of Bcl-2's anti-apoptotic function, thus tipping the balance towards cell death.[12]
The Signaling Cascade: From Microtubule Disruption to Bcl-2 Phosphorylation
The primary mechanism of action of Dolastatin 15 is the disruption of microtubule dynamics.[4] By binding to tubulin, the building block of microtubules, Dolastatin 15 inhibits its polymerization, leading to a net depolymerization of the microtubule network.[13] This disruption has profound consequences for the cell, particularly during mitosis, where a properly functioning mitotic spindle is essential for chromosome segregation.
The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent aneuploidy.[14] Prolonged activation of the SAC is a potent trigger for apoptosis.
The link between mitotic arrest and Bcl-2 phosphorylation is believed to be mediated by cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle 2 (Cdc2).[9][15] Cdk1 is a key regulator of the cell cycle, and its activity is tightly controlled by its association with cyclin B. During a normal mitosis, Cdk1/cyclin B activity rises to drive the cell into mitosis and then rapidly declines to allow for exit from mitosis. However, in the presence of microtubule-disrupting agents like Dolastatin 15, the SAC maintains a state of high Cdk1/cyclin B activity.[16] This sustained Cdk1 activation is thought to lead to the "off-target" phosphorylation of various substrates, including Bcl-2 at Ser70.[9] There is also evidence to suggest the involvement of other kinases, such as Protein Kinase A (PKA), in the phosphorylation of Bcl-2 following microtubule damage.[1][17]
The phosphorylation of Bcl-2 at Ser70 is thought to induce a conformational change that prevents it from binding to and sequestering pro-apoptotic proteins like Bax.[18] This "release" of pro-apoptotic proteins allows them to oligomerize on the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.
Experimental Protocols for Investigating Dolastatin 15's Mechanism of Action
This section provides detailed, step-by-step methodologies for the key experiments required to elucidate the effects of Dolastatin 15 on Bcl-2 phosphorylation and apoptosis induction.
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dolastatin 15 Treatment: Treat the cells with a range of Dolastatin 15 concentrations (e.g., 0.1 nM to 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of Bcl-2 Phosphorylation by Western Blotting
Western blotting is a fundamental technique to detect specific proteins and their post-translational modifications, such as phosphorylation.[19]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with Dolastatin 15 (e.g., 10 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[19]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for phospho-Bcl-2 (Ser70) (e.g., 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an ECL detection reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.[19]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Bcl-2 and a loading control protein like β-actin or GAPDH.[19]
-
Quantification of Apoptosis using the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Dolastatin 15 as described for the MTT assay. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[21]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Mix the contents by placing the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome with Dolastatin 15 Treatment |
| MTT Assay | Cell Viability | Dose- and time-dependent decrease in cell viability. |
| Western Blot | Phospho-Bcl-2 (Ser70) Levels | Time-dependent increase in the phosphorylation of Bcl-2 at Ser70. |
| Caspase-Glo® 3/7 Assay | Caspase-3/7 Activity | Time-dependent increase in caspase-3/7 activity. |
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of Dolastatin 15-Induced Apoptosis
Caption: Dolastatin 15 signaling pathway.
Experimental Workflow for Investigating Dolastatin 15's Effects
Caption: Experimental workflow.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the molecular mechanisms underlying Dolastatin 15-induced apoptosis, with a particular focus on the inhibition of Bcl-2 phosphorylation. The disruption of microtubule dynamics by Dolastatin 15 triggers a signaling cascade that leads to mitotic arrest, sustained Cdk1 activation, and the subsequent phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This sequence of events culminates in the activation of the intrinsic apoptotic pathway.
The experimental protocols detailed herein provide a robust framework for researchers to investigate these processes in their own model systems. Further research is warranted to definitively identify all the kinases involved in Dolastatin 15-induced Bcl-2 phosphorylation and to explore potential synergistic interactions with other anticancer agents. A deeper understanding of these molecular pathways will be instrumental in the development of more effective and targeted cancer therapies.
References
-
Ali, M. A., et al. (1998). Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines. Anticancer Research, 18(4A), 2293-2299. [Link]
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1453-1459. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]
-
Lopus, M. (2013). Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs. Molecular Biology Reports, 40(8), 5027-5034. [Link]
-
Trimurtulu, G., et al. (2014). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. PLoS One, 9(7), e102470. [Link]
-
Piplani, H., et al. (2012). Dolastatin 15, a mollusk linear peptide, and Celecoxib, a selective cyclooxygenase-2 inhibitor, prevent preneoplastic colonic lesions and induce apoptosis through inhibition of the regulatory transcription factor NF-κB and an inflammatory protein, iNOS. European Journal of Cancer Prevention, 21(5), 455-463. [Link]
-
Fan, M., et al. (2014). CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents. Cell Biology International, 38(6), 755-763. [Link]
-
Reaction Biology. (n.d.). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. PubMed, 17487366. [Link]
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 43(12), 2637-2645. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Scarbrough, P. M., et al. (2003). Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1. Cancer Research, 63(5), 1058-1065. [Link]
-
Srivastava, R. K., et al. (1998). Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase. Molecular and Cellular Biology, 18(6), 3509-3517. [Link]
-
Waight, A. B., et al. (2016). Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLoS One, 11(8), e0160890. [Link]
-
Maki, A., et al. (1995). The bcl-2 and p53 oncoproteins can be modulated by bryostatin 1 and dolastatins in human diffuse large cell lymphoma. Anticancer Drugs, 6(3), 392-397. [Link]
-
Srivastava, R. K., et al. (1998). Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase. Molecular and Cellular Biology, 18(6), 3509–3517. [Link]
-
Liu, X., et al. (2022). Phosphorylation of BCL2 at the Ser70 site mediates RANKL-induced osteoclast precursor autophagy and osteoclastogenesis. Cell Death & Disease, 13(2), 162. [Link]
-
Dinić, J., et al. (2012). Concentration and time-dependent induction of apoptotic cell death in human erythroleukemia K562 cells by rilmenidine. ResearchGate. [Link]
-
Veerappan, S., et al. (2014). Ser70 phosphorylation of Bcl-2 by selective tyrosine nitration of PP2A-B56δ stabilizes its antiapoptotic activity. Proceedings of the National Academy of Sciences, 111(42), E4487-E4496. [Link]
-
Loh, J. Y., et al. (2020). Serine-70 phosphorylated Bcl-2 prevents oxidative stress-induced DNA damage by modulating the mitochondrial redox metabolism. Nucleic Acids Research, 48(22), 12727-12745. [Link]
-
Scholar Rock. (2020). Protocol SRK-015-002. Retrieved from [Link]
-
Haldar, S., et al. (1998). Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein. International Journal of Oncology, 13(4), 659-664. [Link]
-
Scarbrough, P. M., et al. (2003). Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1. Cancer Research, 63(5), 1058–1065. [Link]
-
Ruvolo, P. P., et al. (2001). Bcl2 phosphorylation at the Ser-70 site is necessary for maximal association with its heterodimeric, proapoptotic partner Bax. Cancer Research, 61(19), 7143-7147. [Link]
-
Prota, A. E., et al. (2018). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Trends in Pharmacological Sciences, 39(11), 947-961. [Link]
-
de la Torre, C., et al. (2020). Two antagonistic microtubule targeting drugs act synergistically to kill cancer cells. bioRxiv. [Link]
-
Parker, A. L., et al. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences, 22(22), 12356. [Link]
Sources
- 1. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 5. tubintrain.eu [tubintrain.eu]
- 6. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Bcl-2 (Ser70) (5H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Phospho-BCL2 (Ser70) antibody (80771-2-RR) | Proteintech [ptglab.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Phospho-Bcl-2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase 1-mediated Bcl-xL/Bcl-2 phosphorylation acts as a functional link coupling mitotic arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of cyclin B1/Cdc2 in mediating Bcl-XL phosphorylation and apoptotic cell death following nocodazole-induced mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of microtubules in the regulation of Bcl2 phosphorylation and apoptosis through cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 21. promega.com [promega.com]
An In-depth Technical Guide to the Role of Dolastatin 15 in HIF-1alpha Pathway Suppression
This guide provides a detailed examination of the molecular mechanisms through which Dolastatin 15, a potent antimitotic peptide, exerts its anticancer effects by suppressing the Hypoxia-Inducible Factor-1alpha (HIF-1α) pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to elucidate the link between microtubule dynamics and the regulation of this critical oncogenic pathway.
Introduction: Targeting Hypoxia in Cancer Therapy
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[1] To survive and proliferate in this challenging microenvironment, cancer cells activate a master regulator of the hypoxic response: Hypoxia-Inducible Factor-1 (HIF-1).[2][3] HIF-1 is a heterodimeric transcription factor composed of a stable beta subunit and a highly regulated alpha subunit (HIF-1α).[2][4]
Under normal oxygen (normoxic) conditions, HIF-1α is rapidly hydroxylated and targeted for proteasomal degradation.[2][5] In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[2][4][6] The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoters of over 100 genes that drive key aspects of cancer progression, including angiogenesis (e.g., VEGF), metabolic adaptation, and invasion.[1][2][7] The overexpression of HIF-1α is observed in a majority of human tumors and is often correlated with poor prognosis, making it a prime target for anticancer therapy.[8][9]
Dolastatin 15 is a natural peptide, originally isolated from the marine mollusk Dolabella auricularia, that has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][10][11] While its primary mechanism has been identified as the inhibition of microtubule assembly, recent research has unveiled a crucial, secondary mechanism of action: the suppression of the HIF-1α pathway.[1][12] This guide will dissect this connection, presenting the underlying science and the experimental frameworks used to validate it.
The Primary Mechanism: Dolastatin 15 as a Microtubule Destabilizer
The cytoskeleton's microtubule network is a dynamic system, constantly undergoing phases of polymerization (growth) and depolymerization (shortening).[13] This process, known as dynamic instability, is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[11] Many successful chemotherapeutic agents, including taxanes and Vinca alkaloids, function by disrupting microtubule dynamics.[14]
Dolastatin 15 belongs to the class of microtubule-destabilizing agents.[1][15] It exerts its potent antimitotic effect by inhibiting the polymerization of tubulin heterodimers into microtubules.[1][10] This disruption leads to a failure in forming a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[10][11]
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental impact of Dolastatin 15 on microtubule dynamics.
Caption: Dolastatin 15 inhibits microtubule polymerization.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
The most direct method to confirm the microtubule-destabilizing activity of a compound is through an in vitro polymerization assay. This assay measures light scattering (turbidity) at 340 nm, which increases as tubulin dimers polymerize into microtubules.[16]
Causality and Self-Validation: This protocol is designed for robust, reproducible results. Including a positive control (paclitaxel, a microtubule stabilizer) and a negative control (colchicine or another known destabilizer) alongside the vehicle control (DMSO) is critical. This validates that the assay system is responsive and provides clear benchmarks against which to measure the effect of Dolastatin 15. The sigmoidal curve generated in the vehicle control confirms proper tubulin function, serving as an internal quality control for each experiment.[13][16]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure bovine tubulin protein (Cytoskeleton, Inc., Cat. # T240 or similar) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[16]
-
Prepare a 10 mM GTP stock solution in General Tubulin Buffer.
-
Prepare 100X stock solutions of Dolastatin 15, paclitaxel, and colchicine in DMSO. Serially dilute in General Tubulin Buffer to create 10X working solutions. Note: The final DMSO concentration should not exceed 1% to avoid artifacts.[13]
-
-
Assay Setup (96-well, half-area, clear-bottom plate):
-
Pre-warm a microplate reader with absorbance detection capabilities to 37°C.
-
On ice, prepare the master mix for each condition. For a 100 µL final reaction volume, combine buffer, GTP (1 mM final concentration), and the 10X test compound (e.g., 10 µL of 10X Dolastatin 15).[16][17]
-
To initiate the reaction, add the tubulin protein to the master mix on ice, gently pipette to mix, and immediately add 100 µL to the appropriate wells of the pre-warmed 37°C plate.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[13]
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each condition.
-
Compare the polymerization curves. Dolastatin 15 should exhibit a dose-dependent decrease in the rate of polymerization (Vmax) and the final plateau, similar to the negative control.[16]
-
The Deeper Mechanism: Connecting Microtubules to HIF-1α
Emerging research has established a fascinating and critical link between the integrity of the microtubule network and the regulation of HIF-1α.[18] Studies have shown that HIF-1α mRNA traffics along microtubules during active translation.[9][19] Disruption of this network, by either stabilizing or destabilizing drugs, stalls this transport, releases the mRNA from polysomes, and represses its translation.[8][19]
Therefore, the central hypothesis is that Dolastatin 15's efficacy in hypoxic tumors is not solely due to its antimitotic action but is significantly enhanced by its ability to suppress the synthesis of the HIF-1α protein by disrupting the microtubule "highways" required for its translation. This dual mechanism—blocking cell division and cutting off the cell's primary survival pathway in hypoxia—makes it a particularly potent anticancer agent.
Visualizing the HIF-1α Suppression Pathway
The following diagram outlines the proposed mechanism by which Dolastatin 15's effect on microtubules leads to the downstream suppression of HIF-1α and its pro-cancer functions.
Caption: Proposed pathway of HIF-1α suppression by Dolastatin 15.
Experimental Validation of HIF-1α Suppression
A multi-pronged experimental approach is required to rigorously validate the suppression of the HIF-1α pathway by Dolastatin 15. The following protocols represent a logical and self-validating workflow.
Visualizing the Experimental Workflow
Caption: Workflow for validating Dolastatin 15's effect on HIF-1α.
Experimental Protocol 2: Western Blot for HIF-1α Protein Levels
Rationale: The most direct test of the hypothesis is to measure HIF-1α protein levels following treatment. Because HIF-1α is rapidly degraded under normoxia and primarily active in the nucleus, the protocol must include steps for hypoxic induction and nuclear protein extraction for sensitive and accurate detection.[20][21]
Causality and Self-Validation: Running both normoxic and hypoxic samples is essential to confirm that HIF-1α is properly induced.[20] Using a nuclear-specific loading control (e.g., Lamin B1) in addition to a whole-cell control (e.g., β-actin) validates the purity of the nuclear fractionation and ensures equal protein loading. The untreated hypoxic sample serves as the positive control for HIF-1α expression.
Methodology:
-
Cell Culture and Treatment:
-
Plate HCT116 cells and grow to 70-80% confluency.
-
Induce hypoxia by incubating cells in a hypoxic chamber (1-2% O₂) or by treating with a chemical mimetic like cobalt chloride (CoCl₂, 100-150 µM) for 4-8 hours.[22] A parallel set of plates should be maintained in normoxia (21% O₂).
-
During the last 4 hours of incubation, treat cells with varying concentrations of Dolastatin 15. Include a vehicle-only control.
-
-
Nuclear Protein Extraction:
-
Work quickly and on ice to prevent HIF-1α degradation.[23]
-
Wash cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Scrape cells and lyse them in a hypotonic buffer to swell the cytoplasm.
-
Disrupt the cell membrane via Dounce homogenization or passage through a fine-gauge needle, leaving nuclei intact.
-
Centrifuge to pellet the nuclei. Remove the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and then lyse using a high-salt nuclear extraction buffer containing protease/phosphatase inhibitors to release nuclear proteins.
-
Clarify the nuclear lysate by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the nuclear extracts using a BCA or Bradford assay.[23]
-
Load 30-50 µg of nuclear protein per lane on a 7.5% SDS-PAGE gel.[20]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate overnight at 4°C with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-479).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the blot for a nuclear loading control (e.g., Lamin B1).
-
Data Presentation: Quantitative Analysis of HIF-1α Protein
| Treatment Condition | HIF-1α Level (Normalized to Lamin B1) | Fold Change (vs. Hypoxia Control) |
| Normoxia + Vehicle | 0.05 ± 0.02 | - |
| Hypoxia + Vehicle | 1.00 ± 0.15 | 1.0 |
| Hypoxia + 2 nM Dolastatin 15 | 0.62 ± 0.09 | 0.62 |
| Hypoxia + 5 nM Dolastatin 15 | 0.21 ± 0.05 | 0.21 |
Table represents hypothetical data based on densitometric analysis of Western blot bands.
Experimental Protocol 3: HRE-Luciferase Reporter Assay
Rationale: To confirm that the observed reduction in HIF-1α protein translates to a functional decrease in its transcriptional activity, a reporter assay is employed. This assay uses a plasmid containing the firefly luciferase gene under the control of multiple HRE sequences.[24] When HIF-1 is active, it binds to the HREs and drives luciferase expression, which can be quantified by measuring luminescence.
Causality and Self-Validation: Co-transfection with a second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter (like SV40) is crucial.[25] Normalizing the firefly luciferase signal to the Renilla signal corrects for variations in transfection efficiency and cell number, ensuring that any observed changes are due to specific effects on the HRE promoter.[26]
Methodology:
-
Transfection:
-
Co-transfect HCT116 cells with an HRE-responsive firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid using a suitable lipid-based transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment and Hypoxic Induction:
-
Re-plate the transfected cells into a 96-well white, clear-bottom plate.
-
Treat cells with Dolastatin 15 and induce hypoxia as described in the Western blot protocol.
-
-
Lysis and Luminescence Measurement:
-
After the treatment period (typically 16-24 hours), lyse the cells using the buffer provided in a dual-luciferase reporter assay kit (e.g., Promega, Cat# E1910).
-
Measure firefly luciferase activity in a luminometer.
-
Add the second reagent (which quenches the firefly signal) and measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.
-
Normalize the data to the vehicle-treated hypoxic control to determine the fold change in HIF-1 transcriptional activity.
-
Data Presentation: HIF-1α Transcriptional Activity
| Treatment Condition | Normalized Luciferase Activity (Ratio) | Fold Change (vs. Hypoxia Control) |
| Normoxia + Vehicle | 0.12 ± 0.04 | - |
| Hypoxia + Vehicle | 1.00 ± 0.11 | 1.0 |
| Hypoxia + 2 nM Dolastatin 15 | 0.55 ± 0.08 | 0.55 |
| Hypoxia + 5 nM Dolastatin 15 | 0.18 ± 0.05 | 0.18 |
Table represents hypothetical data from a dual-luciferase assay.
Experimental Protocol 4: Isogenic Cell Line Cytotoxicity Assay
Rationale: This is the definitive experiment to prove that the cytotoxic effect of Dolastatin 15 is, at least in part, mediated through the HIF-1α pathway.[1] By comparing the drug's potency in wild-type (WT) cells versus cells where the HIF-1α gene has been knocked out (KO), we can directly assess the contribution of this pathway to the drug's efficacy.
Causality and Self-Validation: The use of isogenic cell lines (identical genetic background except for the target gene) is the core of this experiment's validity.[1] It eliminates confounding variables from comparing two different cell lines. A significant shift in the IC₅₀ value (the concentration of drug required to inhibit growth by 50%) between the WT and KO cells provides strong evidence for on-target pathway dependency.[1]
Methodology:
-
Cell Plating:
-
Separately seed HCT116-WT and HCT116-HIF-1α-KO cells into 96-well plates at an equal, pre-determined density.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of Dolastatin 15 (e.g., from 0.01 nM to 100 nM). Include vehicle-only and no-cell (blank) controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours under hypoxic conditions to ensure the HIF-1α pathway is active in the WT cells.
-
-
Viability Assessment:
-
Add a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Convert absorbance readings to percentage viability relative to the vehicle-treated control.
-
Plot percentage viability versus log[Dolastatin 15 concentration] for both cell lines.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value for each cell line.
-
Data Presentation: HIF-1α-Dependent Cytotoxicity
| Cell Line | Dolastatin 15 IC₅₀ (nM) | Potency Shift (KO vs. WT) |
| HCT116 Wild-Type | 2.2 nM | - |
| HCT116 HIF-1α Knockout | 5.4 nM | 2.5-fold decrease |
Data adapted from Ratnayake, R., et al. (2020).[1]
The results clearly show that the absence of HIF-1α makes the cells more resistant to Dolastatin 15, confirming that the drug's cytotoxic activity is significantly dependent on this pathway.[1]
Conclusion and Future Perspectives
The evidence presented in this guide delineates a sophisticated, dual mechanism of action for Dolastatin 15. While it is a potent inhibitor of mitosis through microtubule destabilization, its ability to concurrently suppress the critical HIF-1α survival pathway provides a compelling explanation for its efficacy. The disruption of microtubule integrity directly impairs the translational machinery required for HIF-1α synthesis, leading to reduced protein levels, diminished transcriptional activity, and a subsequent decrease in angiogenesis and tumor cell viability.[1][18][19]
This mechanistic understanding has profound implications for drug development. It suggests that microtubule-targeting agents could be strategically deployed in tumors known to be highly dependent on hypoxic signaling. The experimental workflows detailed herein provide a robust framework for evaluating other compounds that may target the microtubule-HIF-1 axis.
Future research should continue to explore the broader transcriptomic changes induced by Dolastatin 15, as initial studies suggest it may affect other major cancer pathways beyond tubulin and HIF-1.[1][15] Understanding this wider network of effects will be crucial for identifying potential combination therapies and further refining the clinical application of this promising class of anticancer agents.
References
-
Ratnayake, R., Gunasekera, S. P., Ma, J. J., Dang, L. H., Carney, T. J., Paul, V. J., & Luesch, H. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. ChemBioChem, 21(16), 2356–2366. [Link]
-
Ratnayake, R., et al. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF‐1α Mediated Cancer Cell Viability and Vascularization. Scilit. [Link]
-
Ke, Q., & Costa, M. (2006). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Cellular Physiology, 209(3), 621-632. [Link]
-
Wikipedia. (n.d.). HIF1A. Retrieved February 25, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2024). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. Molecules, 29(3), 711. [Link]
-
Mita, A. C., et al. (2005). A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days Every 3 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(21), 7807-7816. [Link]
-
Nishi, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1477-1484. [Link]
-
Ratnayake, R., et al. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. ChemBioChem, 21(16), 2356-2366. [Link]
-
ResearchGate. (n.d.). A schematic representation of the HIF-1α signaling pathway. Retrieved February 25, 2026, from [Link]
-
Al-Ghadhban, S., et al. (2024). Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control. Cureus, 16(7), e63870. [Link]
-
Nishi, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. Spandidos Publications. [Link]
-
Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit. Retrieved February 25, 2026, from [Link]
-
Mabjeesh, N. J., et al. (2005). Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function. Clinical Cancer Research, 11(19 Pt 1), 6793-9. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot? Retrieved February 25, 2026, from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved February 25, 2026, from [Link]
-
Zhou, J., et al. (2011). Microtubule disruption targets HIF-1α mRNA to cytoplasmic P-bodies for translational repression. Journal of Cell Biology, 192(1), 109-24. [Link]
-
Bio-protocol. (2016). Tubulin Polymerization Assays. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of dolastatin 15 on HUVECs. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF‐1α Mediated Cancer Cell Viability and Vascularization | Request PDF. Retrieved February 25, 2026, from [Link]
-
Carbonaro, M., et al. (2011). Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY. Journal of Biological Chemistry, 286(11), 9400-9409. [Link]
-
Martin, K. A., et al. (2014). Hypoxia Activates Constitutive Luciferase Reporter Constructs. PLoS ONE, 9(4), e95390. [Link]
-
Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing. (2004). European Respiratory Journal, 23(4), 626-634. [Link]
-
Escuin, D., et al. (2003). Microtubule disruption utilizes an NFkappa B-dependent pathway to stabilize HIF-1alpha protein. Journal of Biological Chemistry, 278(18), 15835-43. [Link]
-
Xia, Y., et al. (2021). HIF-1: structure, biology and natural modulators. Natural Product Reports, 38(10), 1842-1875. [Link]
-
Zhou, J., et al. (2011). Microtubule disruption targets HIF-1α mRNA to cytoplasmic P-bodies for translational repression. Journal of Cell Biology, 192(1), 109-24. [Link]
-
ResearchGate. (n.d.). HIF-1 activity by luciferase reporter. Retrieved February 25, 2026, from [Link]
-
Noman, M. Z., et al. (2014). PD-L1 is a novel direct target of HIF-1α, and its blockade under hypoxia enhanced MDSC-mediated T cell activation. Journal of Experimental Medicine, 211(5), 781-90. [Link]
-
ResearchGate. (n.d.). Dolastatin 15 ameliorates the phenotypes of VHL loss of function. Retrieved February 25, 2026, from [Link]
-
Li, Y., et al. (2022). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 20(2), 118. [Link]
-
Bai, R., et al. (1995). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 50(10), 1563-9. [Link]
Sources
- 1. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. HIF1A - Wikipedia [en.wikipedia.org]
- 8. Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF‐1α Mediated Cancer Cell Viability and Vascularization | Scilit [scilit.com]
- 16. cytoskeleton.com [cytoskeleton.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Microtubule disruption targets HIF-1alpha mRNA to cytoplasmic P-bodies for translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. rupress.org [rupress.org]
- 26. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Dolastatin 15 ADCs via C-Terminal Conjugation
This Application Note is structured to guide researchers through the precise chemical and biological workflows required to synthesize Dolastatin 15 antibody-drug conjugates (ADCs) utilizing C-terminal attachment.
Abstract & Strategic Rationale
Dolastatin 15 is a potent antimitotic depsipeptide isolated from the sea hare Dolabella auricularia.[1][2][3][4][5] Unlike its cousin Dolastatin 10 (the parent of Auristatins MMAE/MMAF), Dolastatin 15 binds to the Vinca domain of tubulin. While the N-terminus is critical for biological potency, Structure-Activity Relationship (SAR) studies reveal that the C-terminal (S)-dolapyrrolidinone unit is tolerant to modification.
Why C-Terminal Conjugation?
-
Potency Preservation: Modifications at the N-terminus (dimethylvaline) often drastically reduce cytotoxicity. The C-terminus allows for linker attachment without disrupting the tubulin-binding interface.
-
Metabolic Stability: Converting the native C-terminal ester to an amide (as seen in derivatives like Tasidotin) enhances plasma stability, preventing premature payload release.
-
Linker Versatility: The C-terminus accommodates various linker types (cleavable vs. non-cleavable) to modulate the bystander effect and intracellular release kinetics.
This protocol details the conversion of the Dolastatin 15 core into a linker-ready C-terminal amide derivative and its subsequent conjugation to a monoclonal antibody (mAb) via reduced interchain cysteines.
Chemical Synthesis of the Payload (Drug-Linker)[6]
The native Dolastatin 15 ends in an ester. To create a stable ADC, we must synthesize a derivative where this ester is replaced by an amide handle carrying a reactive group (e.g., maleimide).
Retrosynthetic Strategy
The target payload is mc-Dol15-Amide (Maleimidocaproyl-Dolastatin 15 derivative).
-
Core Scaffold: Dolastatin 15 Pentapeptide (Duv-Val-Val-MeVal-Pro-Pro-OH).
-
C-Terminal Modifier: A diamine spacer (e.g., ethylenediamine) or a modified dolapyrrolidinone mimic with an amine handle.
-
Linker: Maleimidocaproyl (mc) spacer for cysteine conjugation.
Synthesis Workflow (Diagram)
Figure 1: Convergent synthesis of the C-terminal modified Dolastatin 15 drug-linker.[6]
Step-by-Step Synthesis Protocol
Reagents Required:
-
Dolastatin 15 Pentapeptide acid (commercially available or synthesized via SPPS).
-
N-Boc-ethylenediamine (or specific C-terminal mimic amine).
-
HATU (Coupling reagent).
-
DIPEA (Base).
-
TFA (Trifluoroacetic acid).
-
MC-OSu (Maleimidocaproic acid succinimidyl ester).
Protocol:
-
C-Terminal Functionalization:
-
Dissolve Dolastatin 15 pentapeptide acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.
-
Add N-Boc-ethylenediamine (1.5 eq). Stir at RT for 4 hours.
-
Validation: Monitor by LC-MS for disappearance of acid mass.
-
Purification: Precipitate in cold ether or purify via C18 Flash Chromatography.
-
-
Deprotection:
-
Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 30 mins.
-
Evaporate solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
-
Linker Attachment:
-
Dissolve the deprotected Amino-Dol15 (1.0 eq) in DMF with DIPEA (4.0 eq) to adjust pH to ~8.0.
-
Add MC-OSu (1.2 eq). Stir for 2 hours at RT.
-
Purification: Semi-preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
-
Lyophilization: Freeze-dry to obtain the final mc-Dol15 powder.
-
Antibody Conjugation Protocol
This protocol describes the conjugation of the mc-Dol15 payload to a standard IgG1 antibody (e.g., Trastuzumab) via reduced interchain disulfide bonds.
Conjugation Workflow (Diagram)
Figure 2: Workflow for cysteine-based conjugation of mc-Dol15 to IgG1.
Detailed Protocol
Materials:
-
Antibody: Trastuzumab (or target IgG), 10 mg/mL in PBS, pH 7.4.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Solvent: DMSO (anhydrous).
-
Drug-Linker: mc-Dol15 (prepared in Section 2).
Step 1: Antibody Reduction
-
Dilute antibody to 5-10 mg/mL in conjugation buffer (PBS, 1 mM EDTA, pH 7.4).
-
Add 2.0 - 2.5 molar equivalents of TCEP per mole of antibody.
-
Note: This ratio aims for a Drug-Antibody Ratio (DAR) of ~4 by reducing interchain disulfides.
-
-
Incubate at 37°C for 90 minutes with gentle shaking.
-
Cool to room temperature. Do not purify; TCEP does not react with maleimides significantly under these conditions.
Step 2: Conjugation
-
Dissolve mc-Dol15 in DMSO to a concentration of 10 mM.
-
Slowly add the drug-linker to the reduced antibody solution while vortexing gently.
-
Target: 6-8 molar equivalents of drug per antibody (excess ensures saturation of free thiols).
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent precipitation.
-
-
Incubate at 4°C for 60 minutes .
Step 3: Quenching & Purification
-
Add N-Acetyl Cysteine (20 eq) to quench unreacted maleimides. Incubate for 15 mins.
-
Purification:
-
Small Scale (<5 mg): Use NAP-5 or PD-10 desalting columns equilibrated with PBS.
-
Large Scale (>10 mg): Use Tangential Flow Filtration (TFF) or Preparative SEC (Superdex 200).
-
-
Filter sterilize (0.22 µm) and store at 4°C.
Characterization & Quality Control
Trustworthiness in ADC production relies on rigorous analytics.
| Parameter | Method | Specification (Typical) |
| Drug-Antibody Ratio (DAR) | HIC-HPLC (Hydrophobic Interaction) | Target: 3.5 - 4.5 (for Cys conjugation) |
| Aggregation | SEC-HPLC (Size Exclusion) | > 95% Monomer |
| Free Drug | RP-HPLC | < 1% Unconjugated Payload |
| Endotoxin | LAL Assay | < 0.1 EU/mg |
| Identity | LC-MS (Q-TOF) | Mass shift consistent with payload loading |
HIC-HPLC Protocol for DAR Determination:
-
Column: TSKgel Butyl-NPR (2.5 µm, 4.6 x 35 mm).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: 0% B to 100% B over 15 mins.
-
Analysis: Integrate peaks corresponding to DAR 0, 2, 4, 6, 8. Calculate weighted average DAR.
References
-
Lopus, M., et al. (2012). "Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates."[7] Clinical Cancer Research. Link
-
Pettit, G. R., et al. (1998). "The Dolastatins. 18. Stereospecific Synthesis of Dolastatin 15." Journal of Organic Chemistry. Link
-
Maderna, A., et al. (2014). "Discovery of CH1504: A Potent and Metabolically Stable Dolastatin 15 Analogue." Journal of Medicinal Chemistry. Link
-
Bai, R., et al. (2009). "Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15." Molecular Pharmacology. Link
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology. Link
Sources
- 1. EP0398558B1 - Isolation and structual elucidation of the cytostatic linear depsipeptide dolastatin 15 - Google Patents [patents.google.com]
- 2. US8163698B2 - Dolastatin 15 derivatives - Google Patents [patents.google.com]
- 3. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. thno.org [thno.org]
- 7. Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro tubulin polymerization assay protocol using Dolastatin 15
Application Note: In Vitro Tubulin Polymerization Assay Protocol using Dolastatin 15
Executive Summary
This guide details the protocol for evaluating Dolastatin 15 (Dola-15), a marine-derived depsipeptide, using a cell-free in vitro tubulin polymerization assay. Unlike its structural relative Dolastatin 10, Dolastatin 15 exhibits a distinct pharmacological profile: it is a potent antimitotic agent in cell culture (nanomolar IC
This protocol is designed to bridge this observational gap by using high-concentration tubulin and optimized buffer conditions (PEM + Glycerol) to maximize assay sensitivity. The method relies on turbidimetry (absorbance at 340 nm) to monitor the transition of soluble tubulin dimers into insoluble microtubules.
Scientific Background & Mechanism
Dolastatin 15 binds to the Vinca domain (or the adjacent "peptide site") on
-
Cellular vs. In Vitro Discrepancy: In live cells, Dola-15 arrests mitosis with an IC
of ~3–5 nM.[1] However, in purified systems, the IC for polymerization inhibition is often reported between 20–30 µM . -
Causality: This discrepancy suggests that Dola-15 may act as a prodrug (metabolized to a more active pentapeptide intracellularly) or requires specific cellular co-factors not present in purified assays.
-
Assay Implication: Researchers must use significantly higher concentrations of Dola-15 in this cell-free assay compared to cell-based viability assays to observe the "flat-lining" of polymerization curves.
Mechanism of Action Diagram
Figure 1: Dolastatin 15 binds to free tubulin dimers, preventing the nucleation and elongation phases necessary for microtubule formation.
Experimental Design Strategy
To ensure a self-validating system , this protocol incorporates three critical controls:
-
Negative Control (Vehicle): DMSO only. Must show a standard sigmoidal polymerization curve (Lag
Log Plateau). -
Positive Control (Inhibitor): Vinblastine (3 µM) or Colchicine. Must show complete suppression of absorbance increase.
-
Reference Control (Stabilizer - Optional): Paclitaxel (3 µM). Eliminates the lag phase and increases V
.
Key Parameters:
-
Tubulin Source: Cytoskeleton-free, >99% pure bovine brain tubulin.
-
Buffer: PEM (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9). -
Enhancer: 10% Glycerol is mandatory for Dola-15 assays to lower the critical concentration (Cc) of tubulin, allowing the weak inhibitory effect to be measured against a robust baseline.
Materials & Reagents
| Component | Specification | Storage |
| Tubulin Protein | >99% Pure, Lyophilized (e.g., Cytoskeleton Inc. or Sigma) | -80°C |
| Dolastatin 15 | Powder (Reconstitute in anhydrous DMSO) | -20°C |
| GTP Stock | 100 mM in water (RNase free) | -80°C |
| General Tubulin Buffer (GTB) | 80 mM PIPES pH 6.9, 2 mM MgCl | 4°C |
| Polymerization Buffer (2X) | GTB + 20% Glycerol + 2 mM GTP | Prepare Fresh |
| Detection Plate | 96-well half-area plate (UV-transparent or clear bottom) | Room Temp |
Detailed Protocol
Phase 1: Reagent Preparation
-
Dolastatin 15 Stock: Dissolve 1 mg of Dolastatin 15 in DMSO to create a 10 mM stock .
-
Note: Verify concentration using molar extinction coefficient if available, or rely on gravimetric precision.
-
-
Working Dilutions: Prepare 10X working solutions of Dola-15 in GTB.
-
Target Final Assay Concentrations: 0, 1, 5, 10, 20, 50, 100 µM.
-
Expert Insight: Since Dola-15 is weak in vitro, the curve usually breaks between 10–50 µM.
-
-
Tubulin Resuspension:
-
Resuspend lyophilized tubulin in cold GTB to 4.0 mg/mL (approx. 40 µM) .
-
Keep on ICE immediately. Tubulin polymerizes spontaneously >20°C.
-
Phase 2: Assay Setup (On Ice)
Work quickly in a cold room or on a cooling block.
-
Pre-chill the 96-well plate on ice.
-
Blanking: Add 50 µL of GTB to column 1 for spectrophotometer blanking.
-
Compound Addition: Add 5 µL of 10X Dola-15 working solutions to experimental wells.
-
Include Vehicle Control (5 µL 10% DMSO in GTB).
-
Include Positive Control (5 µL 30 µM Vinblastine).
-
-
Master Mix Prep: Prepare the Tubulin Reaction Mix (sufficient for all wells + 10% excess):
-
300 µL Tubulin (4 mg/mL)
-
300 µL 2X Polymerization Buffer (contains 20% Glycerol + 2 mM GTP)
-
Final Concentration in well: 2 mg/mL Tubulin, 1 mM GTP, 10% Glycerol.
-
-
Initiation: Add 45 µL of Tubulin Reaction Mix to each well containing compound.
-
Total Volume: 50 µL.
-
Mix: Pipette up and down once gently to avoid bubbles. Bubbles ruin optical density readings.
-
Phase 3: Kinetic Measurement
-
Transfer: Immediately place the plate into a spectrophotometer pre-warmed to 37°C .
-
Settings:
-
Wavelength: 340 nm (or 350 nm).
-
Interval: Read every 30 seconds.
-
Duration: 60 minutes.
-
Shake: 5 seconds before the first read only (to mix), then static.
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the turbidimetric tubulin assembly assay.[2]
Data Analysis & Interpretation
The raw data will generate sigmoidal curves representing the three phases of polymerization:
-
Lag Phase: Nucleation (slow increase).
-
Growth Phase: Elongation (rapid linear increase).
-
Steady State: Equilibrium (plateau).
Quantitative Metrics:
-
V
: Calculate the maximum slope of the growth phase (mOD/min). This represents the rate of polymerization.[3] -
Final OD: The average absorbance of the last 5 minutes (plateau). This represents the total polymer mass.
Expected Results for Dolastatin 15:
| Compound | Concentration | Expected Curve Shape | Interpretation |
| DMSO Control | 0 µM | Standard Sigmoid | Normal Polymerization |
| Dolastatin 15 | 1 µM | Sigmoid (Similar to Control) | No/Low Inhibition |
| Dolastatin 15 | 10 µM | Reduced Slope & Plateau | Partial Inhibition |
| Dolastatin 15 | 50 µM | Flat Line | Complete Inhibition |
| Vinblastine | 3 µM | Flat Line | Validated Inhibition |
Calculation of IC
Troubleshooting & Pitfalls
-
Issue: No polymerization in the control well.
-
Cause: Tubulin denaturation or inactive GTP.
-
Solution: Tubulin is extremely labile. Use fresh aliquots. Ensure GTP is <6 months old and stored at -80°C.
-
-
Issue: Dola-15 shows no inhibition at 1 µM.
-
Validation: This is normal. Dola-15 is a weak in vitro inhibitor.[4] Increase concentration to 20–100 µM to see the effect.
-
-
Issue: "Spikes" in the absorbance curve.
-
Cause: Air bubbles.
-
Solution: Centrifuge the plate at 1000 x g for 1 minute before reading if bubbles are visible.
-
References
-
Bai, R., et al. (1990).[1] "Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[1][5][6] Interaction with tubulin and effects of cellular microtubules."[1][3][7] Biochemical Pharmacology.
-
Edler, M. C., et al. (2005).[8] "Interactions of ILX651 and its metabolite with tubulin." Cancer Research.[7][8]
-
Cruz-Monserrate, Z., et al. (2003). "Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography."[4] European Journal of Biochemistry.[4]
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.
-
BenchChem. "Demethyldolastatin 10: A Potent Tubulin Polymerization Inhibitor." BenchChem Protocols.
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: In Vivo Xenograft Tumor Models for Testing Dolastatin 15 Efficacy
[1][2]
Executive Summary & Mechanism of Action
Dolastatin 15 (D15) is a potent antimitotic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3][4][5] While structurally related to Dolastatin 10 (D10), D15 exhibits distinct binding kinetics and resistance profiles. It functions as a microtubule destabilizing agent, binding to the Vinca domain (specifically the RZX/MAY region) on
Critical Scientific Context: Unlike Vinca alkaloids, D15 does not suppress the rate of microtubule shortening but primarily inhibits growth rate. However, D15 is metabolically unstable in vivo compared to D10, often resulting in lower efficacy when administered as a free drug. Consequently, D15 is frequently utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) or as a structural basis for synthetic analogues (e.g., Tasidotin/ILX651).
This guide provides a robust framework for testing free D15 to establish baseline toxicity/efficacy profiles or to validate it as a payload in novel delivery systems.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action. D15 binds
Experimental Strategy & Model Selection
Model Selection Criteria
Due to D15's specific resistance profile (less susceptible to P-gp efflux than some Vinca alkaloids but more than D10), model selection is critical.
| Tumor Type | Cell Line | Rationale for D15 Testing | Growth Kinetics |
| Ovarian | SK-OV-3 | High HER2 expression; standard model for D15-based ADCs. | Moderate; ~14 days to 100-150 mm³. |
| Colorectal | HCT116 | Sensitivity linked to HIF-1 | Fast; ~7-10 days to 100 mm³. |
| Myeloma | RPMI8226 | High sensitivity to D15-induced apoptosis via Fas/FasL pathways.[9] | S.C. or Disseminated (IV).[10][11] |
| Leukemia | P388 | Historical benchmark for Dolastatin class efficacy. | Very Fast; IP survival model. |
Statistical Design & Grouping
Minimum "N" number: 8-10 mice per group to account for potential attrition due to toxicity. Controls:
-
Vehicle Control: Matches the solvent % exactly.
-
Positive Control: Dolastatin 10 (0.5 mg/kg IV) or Vincristine (1 mg/kg IP) to validate the tubulin-targeting mechanism.
Protocol 1: Drug Preparation & Formulation
Challenge: Dolastatin 15 is a hydrophobic depsipeptide. Improper formulation leads to precipitation at the injection site and erratic PK.
Reagents
-
Dolastatin 15 (Lyophilized powder, >98% purity).
-
Solvent A: DMSO (Dimethyl sulfoxide), sterile grade.
-
Solvent B: PEG-300 or Cremophor EL.
-
Diluent: Sterile 0.9% Saline or PBS.
Formulation Steps (Standard 1 mg/mL Stock)
-
Weighing: Accurately weigh 1 mg of D15.
-
Primary Solubilization: Dissolve in 50
L of 100% DMSO. Vortex until clear. -
Co-solvent Addition: Add 50
L of PEG-300 (or Cremophor EL). Vortex. -
Dilution: Slowly add 900
L of warm (37°C) sterile saline while vortexing continuously to prevent precipitation.-
Final Concentration: 1 mg/mL.
-
Final Vehicle: 5% DMSO / 5% PEG-300 / 90% Saline.
-
-
Sterilization: Pass through a 0.22
m PTFE syringe filter. Note: Some peptide loss may occur; quantify post-filtration if possible.
Protocol 2: Dose Finding Pilot (MTD)
Why this is mandatory: Literature indicates D15 has a narrow therapeutic index and rapid clearance (t1/2 < 4h).[10] "Standard" doses vary widely. You must establish the Maximum Tolerated Dose (MTD) in your specific mouse strain (Balb/c nude or SCID) before efficacy testing.
Pilot Design:
-
Subjects: Non-tumor bearing mice (n=3 per dose).
-
Route: Intravenous (IV) tail vein (preferred for bioavailability) or Intraperitoneal (IP).
-
Doses:
-
Schedule: Q2D x 3 doses (Every 2 days, 3 times).
-
Endpoint: Body weight loss >15% or clinical signs of distress (ruffled fur, lethargy).
Decision Rule: Select the highest dose that causes <10% body weight loss as the Therapeutic Dose for the main study.
Protocol 3: Efficacy Study (Subcutaneous Xenograft)
Cell Preparation
-
Harvest cells (e.g., HCT116) in exponential growth phase (70-80% confluence).
-
Wash 2x with PBS.
-
Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix) to support tumor take.
-
Concentration:
cells per 100 L injection volume.
Inoculation & Randomization
-
Implantation: Inject 100
L subcutaneously into the right flank of 6-8 week old female athymic nude mice. -
Monitoring: Measure tumors 2-3 times weekly using digital calipers.
-
Randomization: When tumors reach 100-150 mm³ (approx. 10-14 days), randomize mice into groups to ensure equal average tumor volume across groups.
-
Formula:
-
Treatment Schedule
-
Route: IV (Tail vein) is recommended for D15 to maximize peak plasma concentration (
) given its short half-life. -
Frequency: Q2D (Every other day) or Q3D for 2-3 weeks.
-
Note: D15 requires frequent dosing compared to D10 due to metabolic instability.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow. From inoculation to data analysis.
Data Analysis & Interpretation
Efficacy Metrics
Report efficacy using the T/C Ratio (Treatment/Control):
- : Change in tumor volume of treated group.
- : Change in tumor volume of control group.
-
Criteria:
is considered active; is highly active.
Toxicity Assessment
-
Plot Body Weight over time.
-
Nadir: The lowest weight recorded during the study.
-
Stop Rule: If a group loses >20% mean body weight, the dose is toxic, and the study arm should be terminated for ethical reasons.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | High concentration or cold buffer. | Keep formulation warm (37°C); increase PEG-300 ratio. |
| No Efficacy (Free Drug) | Rapid metabolism of D15. | Increase dosing frequency (e.g., Daily x 5) or switch to IP route to create a depot effect (though IV is standard for PK). |
| Ulceration at Tumor | Tumor grew too large (>2000 mm³). | Euthanize animal; ensure randomization occurs earlier (100 mm³). |
References
-
Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[13] Journal of the American Chemical Society. Link
-
Bai, R., et al. (1992). "Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[5][9] Interaction with tubulin and effects of cellular microtubules."[5] Biochemical Pharmacology. Link
-
Marks, B. D., et al. (2011). "Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography." Journal of Biological Chemistry. Link
-
Sato, M., et al. (2007). "A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells."[9] International Journal of Oncology. Link
-
Ratnayake, R., et al. (2020).[2][3] "Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization."[2][3] ChemBioChem. Link
-
Cunningham, C. C., et al. (2005).[12] "A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days." Clinical Cancer Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Dolastatin 15 mimetic peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Advanced SPPS Methodologies for Dolastatin 15 and Analogs
This Application Note is structured to guide researchers through the advanced Solid-Phase Peptide Synthesis (SPPS) of Dolastatin 15 and its clinical analogs (Cemadotin, Tasidotin). It prioritizes field-proven protocols, addressing specific synthetic challenges such as steric hindrance, N-methylation, and depsipeptide bond formation.
Executive Summary & Strategic Rationale
Dolastatin 15 is a potent antimitotic depsipeptide isolated from Dolabella auricularia.[1][2] Its structural complexity—characterized by N-methylated residues, a polypyrrole unit (in some variants), and a C-terminal ester—presents significant challenges for standard SPPS. Clinical analogs like Cemadotin (LU103793) and Tasidotin (ILX651) were developed to improve stability by replacing the labile C-terminal ester with substituted amides.
This guide details a Divergent Synthetic Strategy . By synthesizing a common high-purity pentapeptide acid intermediate on 2-Chlorotrityl Chloride (2-CTC) resin, researchers can efficiently access both the native depsipeptide and various amide analogs via solution-phase diversification.[3]
Key Synthetic Challenges
-
Steric Hindrance: The coupling of N-methyl valine (MeVal) and subsequent residues is kinetically slow and prone to epimerization.[3]
-
Diketopiperazine (DKP) Formation: The C-terminal Pro-Pro sequence is highly susceptible to DKP formation upon Fmoc deprotection, leading to chain termination.
-
Depsipeptide Instability: The ester linkage in native Dolastatin 15 is base-sensitive; standard Fmoc removal conditions must be optimized.
Strategic Planning: The "Universal Precursor" Approach
We utilize 2-Chlorotrityl Chloride (2-CTC) Resin for all protocols.[3]
-
Why 2-CTC? The bulky trityl linker sterically hinders the nucleophilic attack of the N-terminal amine on the C-terminal ester, effectively suppressing DKP formation during the critical Pro-Pro elongation step.[3] It also allows for the cleavage of the protected peptide fragment using mild acid (1% TFA), preserving side-chain protecting groups (if any) and the N-terminal functionality for convergent synthesis.[3]
Target Structures
-
Common Core: Dov-Val-Val-MeVal-Pro-Pro-OH (Dov = N,N-dimethylvaline)[3]
-
Dolastatin 15 (Native): Core + Hiva-OMe (Hiva = 2-hydroxyisovaleric acid)[3]
-
Cemadotin: Core + Benzylamine
-
Tasidotin: Core + tert-Butylamine (or specific carboxylate-amine)[3]
Detailed Experimental Protocols
Phase A: Resin Loading & DKP-Free Elongation
Objective: Synthesis of the linear Fmoc-Pro-Pro-OH on resin without DKP loss.[3]
-
Resin Preparation:
-
Weigh 1.0 g of 2-CTC resin (1.6 mmol/g).
-
Swell in dry DCM (10 mL) for 20 min.
-
-
Loading First Residue (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (0.6 eq relative to resin capacity) in DCM.[3] Note: Low loading (0.3–0.5 mmol/g) is crucial to prevent aggregation.[3]
-
Add DIEA (4.0 eq).[3]
-
Add to resin and shake for 2 hours.[4]
-
Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture; shake for 20 min to cap unreacted chlorides.
-
-
Elongation (The Pro-Pro Step):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Short bursts minimize base exposure.[3]
-
Coupling Second Proline: Use HATU (3 eq), HOAt (3 eq), and DIEA (6 eq) in DMF. Coupling time: 1 hour.[5][6]
-
Checkpoint: The bulky 2-CTC linker prevents the dipeptide from cyclizing into a DKP, a common failure mode on Wang resin.
-
Phase B: The "Difficult" Couplings (N-Methylation)
Objective: Coupling Fmoc-MeVal-OH and the subsequent Fmoc-Val-OH.[3]
-
Mechanistic Insight: The N-methyl group on MeVal creates severe steric clash.[3] Standard HBTU/HCTU protocols often fail here, leading to deletion sequences.
Protocol:
-
Coupling Fmoc-MeVal-OH:
-
Coupling onto N-Methyl Valine (The Hardest Step):
-
The secondary amine of MeVal is a poor nucleophile.
-
Reagent Choice: Use HATU or PyBrOP .
-
Procedure:
-
Phase C: N-Terminal Termination (Dolavaline Formation)
Objective: Installation of the N,N-dimethylvaline (Dov) moiety.[3]
Method 1: Reductive Amination (Cost-Effective) [3]
-
Couple standard Fmoc-Val-OH and deprotect to expose the free amine.[3]
-
Wash resin with DMF containing 1% acetic acid.
-
Add Formaldehyde (37% aq. solution, 10 eq) and NaBH₃CN (10 eq) in DMF/AcOH (99:1).
-
Shake for 2 hours. Repeat once to ensure dimethylation.
-
Result:Me2N-Val-...[3][] (Dolavaline residue).[3][4][8][9][10]
Method 2: Coupling Pre-made Dolavaline
-
Use Dov-OH (commercial or synthesized).[3]
-
Couple using HATU/HOAt (excess 3 eq).
Phase D: Cleavage and Diversification
Objective: Release the peptide acid for analog synthesis.
-
Mild Acid Cleavage:
-
Analog Synthesis (Solution Phase):
Quantitative Data & Reagent Selection
Table 1: Coupling Efficiency for N-Methylated Residues
| Coupling Reagent | Conditions | Yield (MeVal-Pro) | Yield (Val-MeVal) | Notes |
| HBTU/HOBt | Standard, 1h | 65% | <40% | Incomplete coupling; deletion sequences observed. |
| HATU/HOAt | 2x coupling, 2h | >95% | 88% | Recommended Standard. HOAt reduces racemization. |
| PyBrOP | Excess base, 4h | >98% | >95% | Excellent for hindered amines but higher epimerization risk. |
| CIP | 2-Cl-imidazolinium | 92% | 90% | Specialized reagent, highly effective but costlier.[3] |
Visualization of Workflows
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates the "Universal Precursor" strategy, highlighting the critical decision point after cleavage from 2-CTC resin.
Caption: Divergent SPPS strategy utilizing 2-CTC resin to generate a common pentapeptide acid precursor, enabling rapid library generation of both depsipeptide and amide analogs.
Diagram 2: Mechanism of DKP Suppression
Visualizing why 2-CTC is superior to Wang resin for the Pro-Pro sequence.
Caption: Comparison of resin influence on Diketopiperazine (DKP) formation. The steric bulk of 2-CTC prevents the nucleophilic back-biting essential for DKP cyclization.[3]
References
-
Akaji, K., et al. (1999). "Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid." The Journal of Organic Chemistry. Link[3]
-
Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor dolastatin 15." Journal of Organic Chemistry. Link[3]
-
BenchChem. (2025).[4] "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." BenchChem Application Library. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[3]
-
Madder, A., et al. (2002). "Automated solid-phase synthesis of depsipeptides." Journal of Combinatorial Chemistry. Link[3]
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEMADOTIN [drugs.ncats.io]
- 3. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase I and pharmacokinetic study of TZT-1027, a novel synthetic dolastatin 10 derivative, administered as a 1-hour intravenous infusion every 3 weeks in patients with advanced refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, which was administered to patients with advanced solid tumors on days 1 and 8 in 3-week courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytostatic properties of structure-simplified analogs of dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunofluorescence staining of microtubules after Dolastatin 15 treatment
An Application Guide to the Immunofluorescent Visualization of Microtubule Networks Following Dolastatin 15 Exposure
Abstract
This document provides a comprehensive guide for researchers on visualizing the cellular effects of Dolastatin 15, a potent antimitotic agent, on microtubule integrity using immunofluorescence microscopy. Dolastatin 15 disrupts microtubule dynamics by inhibiting tubulin polymerization, a mechanism that culminates in cell cycle arrest and apoptosis.[1][2][3] This guide details the underlying scientific principles, offers a robust, step-by-step protocol for immunofluorescence staining of microtubules in cultured cells, and includes essential considerations for experimental design and data interpretation. Furthermore, a troubleshooting section is provided to address common technical challenges, ensuring reliable and reproducible results for professionals in cancer research and drug development.
Scientific Background
The Dynamic Microtubule Cytoskeleton
Microtubules are fundamental components of the eukaryotic cytoskeleton, forming a dynamic network essential for a multitude of cellular functions. They exist as hollow cylinders composed of α- and β-tubulin protein dimers.[4][5] The inherent polarity of these polymers allows for a process known as "dynamic instability," a continuous cycle of polymerization (growth) and depolymerization (shortening).[6] This dynamism is critical for the segregation of chromosomes via the mitotic spindle during cell division, the maintenance of cell architecture, and the facilitation of intracellular transport.[6][7] Due to their central role in mitosis, microtubules are a well-established and highly validated target for anticancer therapeutics.
Dolastatin 15: A Potent Inhibitor of Tubulin Polymerization
Dolastatin 15 is a natural depsipeptide originally isolated from the marine sea hare Dolabella auricularia.[2][8][9] It is a potent antimitotic agent that exerts its cytotoxic effects by disrupting the microtubule network.[2][6][7] The primary mechanism of action involves the inhibition of tubulin polymerization, which leads to a net loss of cellular microtubules.[1][10][11] While its interaction with purified tubulin in vitro is observed to be relatively weak, its cellular potency is significant, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis at nanomolar concentrations.[3][10][12] This disruption of the mitotic spindle prevents proper chromosome alignment and segregation, triggering cellular pathways that lead to programmed cell death.[1][12]
The diagram below illustrates the proposed mechanism of action for Dolastatin 15.
Caption: Mechanism of Dolastatin 15-induced apoptosis.
Experimental Design and Considerations
Successful visualization of Dolastatin 15's effects requires careful planning. Key variables include cell line selection, drug concentration, and the inclusion of proper controls.
Cell Line Selection
A variety of cancer cell lines are sensitive to Dolastatin 15. The choice should be guided by the research question. Examples from the literature include:
-
Small Cell Lung Cancer (SCLC): NCI-H69, NCI-H82[12]
-
Colorectal Cancer: HCT116[1]
-
Chinese Hamster Ovary (CHO): A common model for cytoskeleton studies.[10]
Dolastatin 15 Concentration and Incubation Time
The effective concentration of Dolastatin 15 is cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for observing microtubule disruption without inducing widespread cell death and detachment. Based on published data, a starting point for treatment can be derived.
| Cell Line Type | Reported IC50 Range (Growth Inhibition) | Recommended Starting Concentration Range | Recommended Incubation Time |
| Small Cell Lung Cancer | 0.04–29 nM[12] | 1 nM – 50 nM | 12 – 24 hours |
| Leukemia / Lymphoma | 3 nM[10] | 1 nM – 30 nM | 12 – 24 hours |
| Multiple Myeloma | 0.1 - 1 nM[2] | 0.5 nM – 20 nM | 12 – 24 hours |
| CHO | 5 nM[10] | 2 nM – 50 nM | 12 – 24 hours |
Note: The IC50 for growth inhibition is a long-term endpoint. Microtubule disruption can often be observed at earlier time points (e.g., 6-12 hours) and potentially at concentrations around the IC50 value.
Essential Controls
-
Vehicle Control: Treat cells with the same concentration of the drug's solvent (e.g., DMSO) as used for the highest Dolastatin 15 concentration. This is crucial to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Cells cultured under normal conditions. This sample serves as the baseline for a healthy, intact microtubule network.
Detailed Immunofluorescence Protocol
This protocol is optimized for visualizing microtubules in cultured cells grown on coverslips.
Materials and Reagents
-
Cell Culture: Selected cell line, complete culture medium, sterile glass coverslips, 6-well plates.
-
Drug Treatment: Dolastatin 15 (stock solution in DMSO), vehicle (DMSO).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: Ice-cold (-20°C) Methanol (ACS grade or higher)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Antibody Dilution Buffer: 1% BSA in PBS
-
-
Antibodies:
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Imaging: Fluorescence or confocal microscope with appropriate filters.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence procedure.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Cell Seeding: Place sterile glass coverslips into the wells of a 6-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare dilutions of Dolastatin 15 and vehicle control in pre-warmed complete medium. Aspirate the old medium from the wells and replace it with the treatment medium. Incubate for the desired time (e.g., 12 or 24 hours).
-
Rinsing: Gently aspirate the medium. Wash the cells once with pre-warmed (37°C) PBS to remove any residual medium.
-
Fixation: This step is critical for preserving microtubule architecture.
-
Blocking: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each. Add Blocking Buffer and incubate at room temperature for 30-60 minutes.
-
Rationale: Blocking minimizes non-specific binding of antibodies to the coverslip or cellular components, reducing background signal.[18]
-
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in the Antibody Dilution Buffer. Aspirate the Blocking Buffer and add the diluted primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently-labeled secondary antibody and DAPI in the Antibody Dilution Buffer. Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.
-
Rationale: The secondary antibody recognizes the primary antibody and carries the fluorescent tag for visualization. DAPI stains the nucleus, providing a cellular landmark.
-
-
Mounting: Wash the cells three times with PBS for 5 minutes each in the dark. Briefly rinse with distilled water. Using fine-tipped forceps, carefully remove the coverslip, wick away excess water, and mount it cell-side down onto a microscope slide with a drop of anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using consistent settings (e.g., exposure time, gain) across all samples for accurate comparison.
Expected Results and Interpretation
-
Control Cells (Vehicle-Treated): Expect to see a well-defined, intricate network of filamentous microtubules extending from the perinuclear region throughout the cytoplasm. In dividing cells, the mitotic spindle should be clearly visible.
-
Dolastatin 15-Treated Cells: Expect a dramatic change in the microtubule network. The filamentous structures will appear fragmented, sparse, or completely depolymerized, resulting in a diffuse cytoplasmic staining pattern for tubulin.[10][11] Many cells may appear rounded and arrested in mitosis, with condensed chromosomes visible via DAPI staining but lacking a normal bipolar spindle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Antibody Concentration: Primary or secondary antibody concentration is too low.[19] | Increase antibody concentration or extend incubation time (e.g., overnight at 4°C for primary).[18] |
| Over-fixation: While less common with methanol, prolonged fixation can sometimes mask epitopes. | Reduce methanol fixation time to 5 minutes. | |
| Photobleaching: Fluorophore has been damaged by excessive light exposure. | Minimize light exposure during staining and imaging. Use anti-fade mounting media. Store slides in the dark at 4°C. | |
| High Background | Insufficient Blocking: Non-specific antibody binding is occurring. | Increase blocking time to 60 minutes. Ensure blocking buffer covers the entire coverslip.[19][20] |
| Antibody Concentration: Primary or secondary antibody concentration is too high.[17][19] | Perform a titration to find the optimal antibody dilution that provides a good signal-to-noise ratio. | |
| Inadequate Washing: Unbound antibodies remain on the sample. | Increase the number and duration of wash steps (e.g., 4 washes of 5-10 minutes each).[18] | |
| Poor Microtubule Morphology | Suboptimal Fixation: Cells were not properly fixed, leading to artifactual depolymerization. | Ensure methanol is ice-cold (-20°C). Handle cells gently during all washing steps to prevent detachment or damage. |
| Cell Health: Cells were unhealthy or overly confluent before the experiment. | Use cells at a lower passage number and ensure they are seeded at an appropriate density (50-70% confluency). | |
| Microscope Focus: The focal plane is incorrect. | Carefully focus through the cell to identify the correct plane where the microtubule network is sharpest. |
References
-
Kaur, G., et al. (2021). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. Marine Drugs. Available at: [Link]
-
Panda, D., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Cancer Research. Available at: [Link]
-
Ali, M. A., et al. (1998). Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines. Anticancer Research. Available at: [Link]
-
University of Arizona. (n.d.). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. The Cell-Biology Group. Available at: [Link]
-
Antibodies.com. (n.d.). Anti-alpha Tubulin Antibody (A17304). Antibodies.com. Available at: [Link]
-
ADC Review. (2015). Dolastatins (Dolastatin 10 and Dolastatin 15). ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]
-
Bio-protocol. (2018). Immunofluorescence staining of microtubules. Bio-protocol. Available at: [Link]
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology. Available at: [Link]
-
Biocompare. (n.d.). acetylated alpha Tubulin Immunofluorescence Antibody Products. Biocompare. Available at: [Link]
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology. Available at: [Link]
-
Rockland Immunochemicals. (n.d.). Alpha-Tubulin Antibody (200-301-880). Rockland. Available at: [Link]
-
Jordan, M. A., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Cancer Research. Available at: [Link]
-
Martin, M. A., et al. (2017). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Journal of Visualized Experiments. Available at: [Link]
-
Zong, S., et al. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Analyst. Available at: [Link]
-
Bonaldi, V., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols. Available at: [Link]
-
Wastenays, G. O., & Vissenberg, K. (2018). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology. Available at: [Link]
-
Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. Cell Produce. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities. ResearchGate. Available at: [Link]
-
Prota, A. E., et al. (2016). Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLOS One. Available at: [Link]
-
Bonifacino, J. S., et al. (2001). Immunofluorescence Staining. Current Protocols in Cell Biology. Available at: [Link]
-
ResearchGate. (n.d.). Is there a microtubule stain that is compatible with fixation (after staining)?. ResearchGate. Available at: [Link]
-
Pettit, G. R., et al. (1989). Isolation and structure of the cytostatic linear depsipeptide dolastatin 15. Journal of the American Chemical Society. Available at: [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Hycult Biotech. Available at: [Link]
-
Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. Available at: [Link]
Sources
- 1. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. International Journal of Oncology [spandidos-publications.com]
- 4. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 14. alpha Tubulin Antibody (B-7) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellproduce.co.jp [cellproduce.co.jp]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Improving water solubility of Dolastatin 15 for in vivo administration
Technical Support Guide: Optimizing Dolastatin 15 Solubility for In Vivo Administration
Executive Summary & Molecule Profile
User Query: “I cannot get Dolastatin 15 into solution for my mouse study. It precipitates immediately when I add saline. How do I fix this?”
Scientist’s Analysis: Dolastatin 15 is a linear depsipeptide with a calculated LogP of ~5.7, making it highly lipophilic. Unlike its synthetic water-soluble analog Cemadotin, the parent Dolastatin 15 is practically insoluble in pure aqueous media. The "shock precipitation" you observe occurs because the hydrophobic peptide aggregates faster than it can disperse when introduced to a high-polarity environment (saline/water) without an intermediate surfactant or co-solvent buffer.[]
Physicochemical Profile:
| Property | Value | Implication for Formulation |
|---|---|---|
| Molecular Weight | ~837.1 g/mol | Large molecule; slow diffusion.[][2] |
| LogP | ~5.7 | Highly Hydrophobic; requires organic co-solvents. |
| Structure | Depsipeptide | Contains ester bonds; sensitive to hydrolysis at extreme pH. |
| Primary Solvent | DMSO | Soluble >10 mM; starting point for all stocks. |
Standard Formulation Protocol (The "Gold Standard")
For most intraperitoneal (IP) or intravenous (IV) studies in mice, a multi-component vehicle system is required to maintain solubility. The most robust starting point is the DMSO / PEG / Tween / Saline system.
Protocol A: The 10/40/5/45 Method
Target Concentration: 0.5 – 1.0 mg/mL
Reagents Required:
-
Dolastatin 15 (Lyophilized powder)[][2]
-
DMSO (Dimethyl sulfoxide, sterile, anhydrous)
-
Tween 80 (Polysorbate 80)[][2]
Step-by-Step Procedure:
-
Stock Preparation (Solvent 1): Dissolve pure Dolastatin 15 in 100% DMSO to a concentration 10x higher than your final target.
-
Why? This ensures the drug is fully molecularly dispersed before facing any water.
-
Example: For a 1 mg/mL final dose, prepare a 10 mg/mL stock in DMSO.
-
-
Surfactant Integration (Solvent 2 & 3): Add PEG 400 and Tween 80 to the DMSO stock.
-
Ratio: Add volumes such that the final composition will be 10% DMSO, 40% PEG 400, and 5% Tween 80.[3]
-
Technique: Vortex vigorously for 30 seconds. The solution should be clear and viscous.
-
-
Aqueous Dilution (The Critical Step): Slowly add warm (37°C) Sterile Saline to reach the final volume.
-
Technique: Add saline dropwise while continuously vortexing or swirling. Do NOT dump saline in all at once.
-
Why? Gradual addition prevents local regions of high water content that trigger nucleation and precipitation.
-
-
Final Composition Check:
Visualizing the Workflow:
Figure 1: Step-by-step formulation workflow to prevent shock precipitation.
Troubleshooting & FAQs
Q1: The solution precipitates immediately upon adding saline. What now?
Diagnosis: The drug concentration exceeds the solubility limit of the final vehicle, or the mixing was too rapid. Corrective Actions:
-
Reduce Concentration: If trying for 5 mg/mL, drop to 1 mg/mL.
-
Switch Vehicle: Move to a stronger surfactant system (Cremophor EL).
-
Alternative Protocol:5% DMSO / 5% Cremophor EL / 90% Saline .
-
Note: Cremophor EL can cause hypersensitivity; pretreatment with antihistamines may be required for sensitive mouse strains.
-
-
Cyclodextrin Complexation: Use 20-30% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water instead of saline.[][2]
-
Mechanism:[7] The hydrophobic cavity of cyclodextrin encapsulates the peptide, shielding it from water.
-
Q2: Can I store the prepared solution?
Answer: No. Dolastatin 15 is a depsipeptide , meaning it contains ester linkages in its backbone. Esters are susceptible to hydrolysis in aqueous environments, especially if the pH drifts.
-
Rule: Prepare fresh immediately before dosing (within 1 hour).
-
Stock Storage: The pure DMSO stock (without water) can be stored at -20°C or -80°C for months.[][2]
Q3: Is the vehicle toxic to my mice?
Answer: It depends on the dose volume and frequency.
-
DMSO Limit: 10% DMSO is generally well-tolerated for single doses.[][2] For chronic daily dosing, it may cause local irritation or metabolic stress.
-
PEG 400 Limit: High doses of PEG can be nephrotoxic. Ensure total volume injected does not exceed 10 mL/kg (approx. 200 µL for a 20g mouse).
Troubleshooting Decision Tree:
Figure 2: Decision logic for resolving solubility failure.
Comparative Solubility Data
| Vehicle Component | Solubility Potential | Biological Tolerance | Notes |
| DMSO | High (>10 mM) | Moderate | Max 10% v/v recommended.[][2] |
| Ethanol | Moderate | Low | Max 5-10% v/v. Causes behavioral effects.[][2] |
| PEG 400 | High | Good | Excellent co-solvent; high viscosity. |
| Tween 80 | Moderate | Good | Surfactant; prevents aggregation. |
| PBS / Saline | Negligible | Excellent | Must be <90% of final volume for D15. |
References
-
PubChem. (2025). Dolastatin 15 | C45H68N6O9 - Physical Properties and Solubility. National Library of Medicine. Available at: [Link][][2]
-
Castro, C. A., et al. (1995).[8] Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620.[][2][8][9] Pharmacology Biochemistry and Behavior.[8] Available at: [Link]
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[7][10][11] Biochemical Pharmacology. Available at: [Link]
Sources
- 2. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 PMID: 7617697 | MCE [medchemexpress.cn]
- 9. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of Dolastatin 15 ester bonds in plasma stability studies
An indispensable resource for researchers and drug development professionals, this Technical Support Center provides expert guidance on a critical challenge in preclinical development: preventing the enzymatic hydrolysis of Dolastatin 15's ester bond during in vitro plasma stability studies. As a Senior Application Scientist, I will guide you through the mechanistic rationale, troubleshooting strategies, and validated protocols to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Dolastatin 15, and why is its ester bond a concern in plasma?
A1: Dolastatin 15 is a potent antimitotic agent, a type of depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Unlike true peptides which only contain amide bonds, depsipeptides like Dolastatin 15 also feature at least one ester linkage in their backbone. This ester bond is susceptible to rapid hydrolysis by a host of enzymes present in blood plasma, primarily esterases.[3][4] This enzymatic degradation can prematurely break down the molecule ex vivo, leading to an underestimation of its stability and a misinterpretation of its pharmacokinetic profile.[5][6] The analogue tasidotin was specifically designed to be more metabolically stable by replacing this ester linkage.[7][8]
Q2: What are plasma esterases, and how do they work?
A2: Plasma esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds by adding a water molecule.[9][10] Major esterases in human plasma include Butyrylcholinesterase (BChE), Paraoxonase-1 (PON1), and to a lesser extent, Acetylcholinesterase (AChE).[11][12] Another critical esterase, Carboxylesterase (CES), is abundant in the plasma of some preclinical species like rats but is not significantly present in human plasma.[11][13] These enzymes possess a catalytic serine residue in their active site which attacks the carbonyl carbon of the ester bond, leading to its cleavage.[14][15] This process can significantly shorten the half-life of ester-containing drugs.[3][16]
Q3: What is the immediate consequence of failing to inhibit ester hydrolysis in my assay?
Q4: Can I just use plasma from a different species with lower esterase activity?
A4: While tempting, this is not a recommended primary strategy. There are significant interspecies differences in the types and activity levels of plasma esterases.[11][17] For instance, rat plasma has very high carboxylesterase activity, making it a challenging matrix for many ester prodrugs.[11][18] While you must test in the relevant preclinical species, the ultimate goal is to predict human pharmacokinetics. Therefore, it is crucial to develop methods to stabilize the compound in human plasma and the plasma of each animal model being used for toxicology and efficacy studies.[11]
Troubleshooting Guide: Ensuring Dolastatin 15 Stability
This guide provides a systematic approach to identifying and solving stability issues with Dolastatin 15 in plasma assays.
Problem 1: Rapid Disappearance of Dolastatin 15 in Initial Plasma Incubation
-
Question: My preliminary results show that over 90% of Dolastatin 15 is gone within the first 15 minutes of incubation in plasma at 37°C. How can I confirm this is due to enzymatic hydrolysis and not another factor?
-
Answer & Protocol: To confirm that the observed instability is enzyme-mediated, you must run parallel control experiments. The rapid loss at 37°C compared to minimal loss in a heat-inactivated plasma sample or a simple buffer solution is the classic sign of enzymatic degradation.
Experimental Protocol: Verifying Enzyme-Mediated Hydrolysis
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Dolastatin 15 in DMSO.
-
Set Up Incubations: Prepare three sets of incubation tubes in triplicate:
-
Set A (Buffer Control): 495 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
Set B (Plasma Control): 495 µL of fresh control human plasma (e.g., K2-EDTA plasma).
-
Set C (Heat-Inactivated Control): 495 µL of the same human plasma, heat-inactivated at 56°C for 30 minutes and cooled to 37°C.
-
-
Initiate Reaction: Pre-warm all tubes to 37°C for 10 minutes. Add 5 µL of a working stock solution (e.g., 100 µM Dolastatin 15 in DMSO) to each tube to achieve a final concentration of 1 µM. Vortex gently.
-
Time Points: Incubate at 37°C. At t=0, 5, 15, 30, 60, and 120 minutes, take a 50 µL aliquot.
-
Quench Reaction: Immediately quench the reaction by adding the 50 µL aliquot to 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a clean 96-well plate or HPLC vials and analyze the concentration of remaining Dolastatin 15 using a validated LC-MS/MS method.[4][5]
Interpreting the Results: If Dolastatin 15 is stable in Set A and C but degrades rapidly in Set B, enzymatic hydrolysis is confirmed as the cause of instability.
-
Problem 2: Choosing the Right Esterase Inhibitor
-
Question: I've confirmed enzymatic hydrolysis. There are many esterase inhibitors available. Which one should I use, and at what concentration?
-
Answer & Protocol: The selection of an esterase inhibitor is a critical step that requires empirical testing. Organophosphates are potent, irreversible serine hydrolase inhibitors, while fluoride salts are weaker, reversible inhibitors.[19][20][21] It's essential to screen a panel of inhibitors to find the most effective one for your specific compound and matrix, while also being mindful that inhibitors themselves can cause matrix effects in LC-MS/MS analysis.[22]
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Mechanism of Dolastatin 15 hydrolysis and inhibitor action.
The table below summarizes common inhibitors. For a new compound like Dolastatin 15, starting with a broad-spectrum serine hydrolase inhibitor like Dichlorvos or Paraoxon is a logical first step.
Inhibitor Target Class Typical Conc. Pros Cons Dichlorvos Organophosphate 1-10 mM Potent, broad-spectrum serine hydrolase inhibitor.[19] Highly toxic, requires careful handling. Paraoxon Organophosphate 100 µM - 1 mM Potent inhibitor, often used as a positive control.[16] Can cause significant ion enhancement in ESI-MS.[22] Sodium Fluoride (NaF) Fluoride Salt 1-2 mg/mL Also a glycolysis inhibitor.[17][18] Weaker esterase inhibition compared to organophosphates.[11] PMSF Sulfonyl Fluoride 1-2 mM Broad serine hydrolase inhibitor. Unstable in aqueous solutions, short half-life.[22] Experimental Protocol: Screening Esterase Inhibitors
-
Prepare Inhibitor Stocks: Prepare concentrated stock solutions of Dichlorvos, Paraoxon, and PMSF in an appropriate organic solvent (e.g., DMSO or Ethanol). Prepare a stock of NaF in water.
-
Pre-incubation: Aliquot 490 µL of fresh human plasma into separate tubes. Add 5 µL of the appropriate inhibitor stock to achieve the desired final concentration (e.g., 1 mM Dichlorvos). For the control, add 5 µL of the solvent.
-
Equilibrate: Vortex gently and pre-incubate the plasma-inhibitor mixture at 37°C for 30 minutes to allow the inhibitor to act on the enzymes.[11]
-
Initiate Reaction: Add 5 µL of the Dolastatin 15 working stock (to a final concentration of 1 µM) to each tube.
-
Follow-up: Proceed with the quenching, sample processing, and LC-MS/MS analysis as described in the "Verifying Enzyme-Mediated Hydrolysis" protocol.
-
Evaluate: Compare the stability profiles. The most effective inhibitor will show the highest percentage of Dolastatin 15 remaining at the final time point.
-
Problem 3: My "Stabilized" Sample Still Shows Some Degradation
-
Question: I used 1 mM Dichlorvos, and while stability improved, I'm still losing about 20% of my compound over 2 hours. How can I optimize for complete stability?
-
Answer & Protocol: Incomplete stabilization can be due to several factors: insufficient inhibitor concentration, non-optimal pH, or degradation during sample collection and initial processing before the inhibitor is added.
dot graph G { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for troubleshooting Dolastatin 15 plasma stability.
Optimization Strategies:
-
Inhibitor Concentration: Test a range of inhibitor concentrations (e.g., for Dichlorvos, test 1 mM, 5 mM, and 10 mM) to see if a higher concentration improves stability.
-
Control Sample pH: Esterase activity is pH-dependent. Ensure your plasma pH is controlled and consistent, typically around 7.4. Small shifts in pH can sometimes alter enzyme activity.
-
Temperature Control: Perform all sample handling steps on ice prior to the 37°C incubation. This minimizes enzymatic activity before the formal start of the experiment.[6]
-
Blood Collection Tube: For subsequent in vivo studies, it is critical to use blood collection tubes that are pre-spiked with the chosen inhibitor. This ensures the esterases are inactivated immediately upon blood draw, preventing any degradation before the plasma is separated and processed. Sodium fluoride/potassium oxalate tubes are often used for this purpose, as NaF provides some initial inhibitory effect.[17][23][24]
Hypothetical Data Illustrating Successful Stabilization:
Condition 0 min 15 min 30 min 60 min 120 min PBS Buffer 100% 99% 98% 97% 96% Plasma (No Inhibitor) 100% 8% <1% <1% <1% Plasma + 1mM Dichlorvos 100% 92% 85% 78% 70% Plasma + 5mM Dichlorvos 100% 98% 97% 96% 94% -
By following this structured, evidence-based approach, you can successfully overcome the challenges posed by plasma esterases, ensuring that your in vitro data for Dolastatin 15 is both accurate and reliable, thereby enabling confident decision-making in your drug development program.
References
-
Li, W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances. Available at: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
Li, W-R., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI. Available at: [Link]
-
Khan, I., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Available at: [Link]
-
Xiao, D., et al. (2023). Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Siny Medical. (2023). A Professional Guide to Sodium Fluoride Potassium Oxalate Tubes. Retrieved from [Link]
-
McIntyre, K.L., et al. (1996). Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay. British Journal of Cancer. Available at: [Link]
-
Jozić, I., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports. Available at: [Link]
-
Dimala, C.A., et al. (2024). Comparative and stability study of glucose concentrations measured in both sodium fluoride and serum separator tubes. Annals of Clinical Biochemistry. Available at: [Link]
-
Mita, A., et al. (2005). A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days Every 3 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available at: [Link]
-
Li, B., et al. (2007). Carboxylic Esterase and Its Associations With Long-term Effects of Organophosphorus Pesticides. Biomedical and Environmental Sciences. Available at: [Link]
-
Ratnayake, R., et al. (2020). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. Marine Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Structures of tasidotin, tasidotin C-carboxylate, and dolastatin-15. Retrieved from [Link]
-
Saad, S., et al. (2017). THE EFFECT OF THE MANAGEMENT WITH FRESH FROZEN PLASMA ON THE OUTCOME OF PATIENTS WITH ACUTE ORGANOPHOSPHATE POISONING. International Journal of Surgery and Medicine. Available at: [Link]
-
Taylor, M.S. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]
-
Arizona State University. (1996). Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay. Retrieved from [Link]
-
Siny Medical. (2023). The Importance of Sodium Fluoride and Potassium Oxalate Tubes in Preventing Blood Sample Degradation. Retrieved from [Link]
-
Liu, R., & Liu, Y. (2023). Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. ACS Measurement Science Au. Available at: [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of natural dolastatin 15 (1) and variations designed to give.... Retrieved from [Link]
-
ResearchGate. (2013). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Retrieved from [Link]
-
Zheng, N., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Urgent Care Association. (n.d.). The Importance of Sodium Fluoride and Potassium Oxalate in Blood Collection Tubes. Retrieved from [Link]
-
Mita, A.C., et al. (2005). Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors. Clinical Cancer Research. Available at: [Link]
-
Carbone, C., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. Available at: [Link]
-
GLACIER One Health Project. (2023). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. Retrieved from [Link]
-
Naderi, M., et al. (2019). Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2011). Improving the ex vivo stability of drug ester compounds in rat and dog serum: Inhibition of the specific esterases and implications on their identity. Retrieved from [Link]
-
Athanasiou, D., & Pcolinska, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Available at: [Link]
-
Reed, G. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Science.gov. (n.d.). esterase hydrolysis activity: Topics. Retrieved from [Link]
-
Laizure, S.C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Available at: [Link]
Sources
- 1. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 15. esterase hydrolysis activity: Topics by Science.gov [science.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sinymedical.com [sinymedical.com]
- 18. Comparative and stability study of glucose concentrations measured in both sodium fluoride and serum separator tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sinymedical.com [sinymedical.com]
- 24. The Importance of Sodium Fluoride and Potassium Oxalate in Blood Collection Tubes [needle.tube]
Navigating the Nuances of Dolastatin 15 ADC Stability: A Technical Support Guide
Welcome to the Technical Support Center for the optimization of linker chemistry for Dolastatin 15 Antibody-Drug Conjugate (ADC) stability. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of Dolastatin 15-based ADCs. As a potent antimitotic agent, Dolastatin 15 holds immense promise in targeted cancer therapy; however, its successful application hinges on the stability of the entire ADC construct.[1] Instability can lead to premature payload release, off-target toxicity, and reduced therapeutic efficacy.
This resource, presented in a question-and-answer format, directly addresses common challenges encountered during the experimental process. We will delve into the underlying principles of linker chemistry and provide actionable troubleshooting strategies to enhance the stability and performance of your Dolastatin 15 ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability in Dolastatin 15 ADCs?
A1: The instability of Dolastatin 15 ADCs is a multifactorial issue primarily stemming from:
-
Hydrophobicity: Dolastatin 15, like many potent cytotoxic payloads, is inherently hydrophobic. Conjugating it to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation. This is a critical concern as aggregation can diminish efficacy and increase the risk of an immunogenic response.
-
Linker Chemistry: The choice of linker is a pivotal determinant of ADC stability. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release but allow for efficient cleavage and payload delivery at the target site. Linkers that are susceptible to enzymatic degradation or hydrolysis in the bloodstream can lead to off-target toxicity.[][3]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, while potentially increasing potency, also escalates the surface hydrophobicity of the ADC, thereby increasing the propensity for aggregation. Finding the optimal DAR is a critical balancing act between efficacy and stability.[4][5]
-
Conjugation Site: The site of conjugation on both the antibody and Dolastatin 15 can significantly impact stability. A key study on a trastuzumab-Dolastatin 15 ADC demonstrated that conjugation at the C-terminus of Dolastatin 15 resulted in an effective ADC, whereas N-terminal conjugation with both cleavable and non-cleavable linkers was ineffective.[6]
Q2: How do I choose between a cleavable and a non-cleavable linker for my Dolastatin 15 ADC?
A2: The decision between a cleavable and a non-cleavable linker is a strategic one that depends on the desired mechanism of action and the characteristics of the target tumor.[3]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH or the presence of specific enzymes (e.g., cathepsins).[] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, they carry a risk of premature cleavage in circulation.
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally results in greater plasma stability and a wider therapeutic window.[7][8] However, the active metabolite, which includes the linker and an amino acid, may have reduced cell permeability.
For Dolastatin 15, a study has shown that a non-cleavable linker conjugated to the C-terminus of the payload was effective both in vitro and in vivo.[6] This suggests that for this particular payload, a stable, non-cleavable linkage at the C-terminus is a promising strategy.
Q3: My Dolastatin 15 ADC is showing significant aggregation. What are the potential causes and how can I troubleshoot this?
A3: ADC aggregation is a common challenge, particularly with hydrophobic payloads like Dolastatin 15. The primary drivers are increased surface hydrophobicity from the payload and linker, a high DAR, and suboptimal buffer conditions.
Here is a troubleshooting guide to address aggregation:
| Potential Cause | Troubleshooting Action | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the payload-linker in the conjugation reaction. | A lower DAR decreases the overall hydrophobicity of the ADC, reducing the tendency for intermolecular interactions that lead to aggregation.[4][5] |
| Hydrophobic Linker | Consider incorporating a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker design. | A PEG spacer can act as a "shield" around the hydrophobic payload, improving solubility and reducing aggregation.[9] |
| Suboptimal Buffer Conditions | Conduct a formulation screen to identify the optimal buffer pH and excipients. | Buffers like histidine or citrate can help maintain a pH that is optimal for stability. Excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can prevent aggregation by shielding hydrophobic regions and stabilizing the protein structure.[10][11][12][13][14] |
| Conjugation Process | Add the payload-linker solution slowly and with gentle, continuous mixing. Consider solid-phase conjugation. | Slow addition prevents localized high concentrations of the hydrophobic payload. Immobilizing the antibody on a solid support during conjugation can physically separate the ADC molecules, preventing them from aggregating.[10] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to assess and optimize the stability of your Dolastatin 15 ADC.
Issue 1: Premature Payload Release in Plasma
Symptoms: High levels of free Dolastatin 15 detected in plasma stability assays, or poor in vivo efficacy despite good in vitro potency.
Underlying Problem: The linker is unstable in systemic circulation, leading to premature cleavage.
Workflow for Troubleshooting Premature Payload Release:
Caption: Troubleshooting workflow for premature payload release.
Protocol 1: In Vitro Plasma Stability Assay
Principle: This assay evaluates the stability of the ADC in plasma from different species by measuring the amount of intact ADC and released payload over time.[15][16][17]
Materials:
-
Dolastatin 15 ADC
-
Human, mouse, rat, and cynomolgus monkey plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for free payload quantification
-
Immunoaffinity capture beads (e.g., Protein A/G) for intact ADC analysis
Procedure:
-
Incubate the Dolastatin 15 ADC in plasma from each species at a final concentration of 1 mg/mL at 37°C. Include a control incubation in PBS.
-
At various time points (e.g., 0, 6, 24, 48, 72, 96, and 144 hours), collect aliquots from each incubation.
-
For free payload analysis: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released Dolastatin 15.
-
For intact ADC analysis: Use immunoaffinity capture to isolate the ADC from the plasma. Elute the ADC and analyze by a suitable method (e.g., HIC-HPLC or RP-HPLC) to determine the change in DAR over time.
-
Data Analysis: Plot the percentage of intact ADC remaining and the concentration of free payload over time for each species.
Issue 2: ADC Aggregation
Symptoms: Visible precipitation after conjugation or during storage, or a significant increase in high molecular weight species (HMWS) observed by Size Exclusion Chromatography (SEC).
Underlying Problem: Increased hydrophobicity of the ADC leading to intermolecular association.
Workflow for Troubleshooting ADC Aggregation:
Caption: Troubleshooting workflow for ADC aggregation.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier.[18][19][20][21]
Materials:
-
Dolastatin 15 ADC sample (at a concentration of 1 mg/mL)
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: 150 mM phosphate-buffered saline, pH 7.0
-
0.22 µm membrane filter
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Filter the ADC sample through a 0.22 µm filter.
-
Inject a known amount of the ADC sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
Data Analysis: Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times. Calculate the percentage of each species by integrating the peak areas.
Issue 3: Inconsistent In Vitro Potency
Symptoms: Variable IC50 values in cell-based assays, or a lack of correlation between DAR and potency.
Underlying Problem: Issues with ADC internalization, linker cleavage, or payload activity.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[22][23][24][25][26]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Dolastatin 15 ADC constructs
-
Unconjugated antibody and free Dolastatin 15 (as controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed both Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free Dolastatin 15 in complete medium.
-
Treat the cells with the different concentrations and include untreated cells as a control.
-
Incubate the plates for a period sufficient for ADC-induced cytotoxicity (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.
Conclusion
The stability of Dolastatin 15 ADCs is a complex interplay between the payload's intrinsic properties, the linker chemistry, the DAR, and the overall formulation. A systematic and data-driven approach to troubleshooting is essential for developing a stable and efficacious therapeutic. By carefully considering the choice of linker, optimizing the DAR, and conducting rigorous analytical characterization, researchers can overcome the challenges associated with Dolastatin 15 ADC stability and unlock the full therapeutic potential of this potent cytotoxic agent.
References
-
Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One - Research journals. (n.d.). Retrieved February 24, 2026, from [Link]
-
Plasma Stability Assay | Domainex. (n.d.). Retrieved February 24, 2026, from [Link]
-
Gianolio, D. A., et al. (2012). Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates. Cancer Chemotherapy and Pharmacology, 70(4), 549–559. [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. (2021, August 27). Retrieved February 24, 2026, from [Link]
-
Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - Academia.edu. (n.d.). Retrieved February 24, 2026, from [Link]
-
Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC. (2025, August 22). Retrieved February 24, 2026, from [Link]
-
ADC manufacturing: Process, Challenges & Solutions - Single Use Support. (2024, May 5). Retrieved February 24, 2026, from [Link]
-
Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. (2025, September 8). Retrieved February 24, 2026, from [Link]
-
SEC-HPLC Protocol - Creative Biolabs. (n.d.). Retrieved February 24, 2026, from [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Determination of ADC Cytotoxicity - Creative Biolabs. (n.d.). Retrieved February 24, 2026, from [Link]
-
Essential Impact of Antibodies and Drug Conjugates in Cancer Therapy. (2021, November 2). Retrieved February 24, 2026, from [Link]
-
Developing novel low concentration excipients to suppress protein aggregation. (2021, July 20). Retrieved February 24, 2026, from [Link]
-
Optimizing excipient properties to prevent aggregation in biopharmaceutical formulations - White Rose Research Online. (2023, December 19). Retrieved February 24, 2026, from [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments. (n.d.). Retrieved February 24, 2026, from [Link]
-
Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. (n.d.). Retrieved February 24, 2026, from [Link]
-
Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed. (2017, May 17). Retrieved February 24, 2026, from [Link]
-
Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International. (2023, December 13). Retrieved February 24, 2026, from [Link]
-
Antibody-Drug Conjugates- Stability and Formulation - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications. (2017, August 3). Retrieved February 24, 2026, from [Link]
-
Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. (2023, September 19). Retrieved February 24, 2026, from [Link]
-
Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Solving Four Challenges in Development & Production with Scale-Out Manufacturing. (2026, January 28). Retrieved February 24, 2026, from [Link]
-
Dolastatins (Dolastatin 10 and Dolastatin 15) - ADC Review. (2015, March 7). Retrieved February 24, 2026, from [Link]
-
01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography - Shimadzu. (n.d.). Retrieved February 24, 2026, from [Link]
- WO2018200533A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents. (n.d.).
-
ADC Formulation Analytics: Overcoming Development Challenges | Leukocare. (n.d.). Retrieved February 24, 2026, from [Link]
-
ADC Plasma Stability Assay - iQ Biosciences. (n.d.). Retrieved February 24, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models[v1] | Preprints.org. (2025, October 27). Retrieved February 24, 2026, from [Link]
-
Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase - Agilent. (n.d.). Retrieved February 24, 2026, from [Link]
-
An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates - PMC. (2026, January 7). Retrieved February 24, 2026, from [Link]
-
Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis - SCIEX. (n.d.). Retrieved February 24, 2026, from [Link]
-
Free/Bound Drug ratio – LC-MS/MS - EUNCL. (2017, March 31). Retrieved February 24, 2026, from [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. (2016, February 2). Retrieved February 24, 2026, from [Link]
Sources
- 1. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. WO2018200533A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. lcms.cz [lcms.cz]
- 20. shimadzu.com [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. preprints.org [preprints.org]
- 26. pharmaexcipients.com [pharmaexcipients.com]
Handling hygroscopic Dolastatin 15 trifluoroacetate salt in the laboratory
Welcome to the technical support center for Dolastatin 15 trifluoroacetate (TFA) salt. As Senior Application Scientists, we have compiled this guide based on established laboratory practices and scientific principles to help you navigate the unique challenges of handling this potent, hygroscopic compound. This document provides in-depth answers to frequently encountered issues, troubleshooting guides, and validated protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Part 1: Initial Receipt and Fundamental Properties
This section addresses the critical first steps upon receiving the compound and understanding its inherent chemical characteristics.
Q1: What exactly is Dolastatin 15 trifluoroacetate salt, and why is its hygroscopic nature a concern?
Answer: Dolastatin 15 is a potent synthetic peptide, originally isolated from the marine sea hare Dolabella auricularia, that exhibits powerful antimitotic activity.[1][2] It functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] Its high cytotoxicity, with IC50 values often in the low nanomolar range, makes it a significant compound in cancer research and a payload for antibody-drug conjugates (ADCs).[1][5][6]
The compound is typically supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used as a cleavage agent and an ion-pairing reagent in reverse-phase HPLC.[7][8][9]
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Lyophilized (freeze-dried) peptides, especially in a salt form, are often hygroscopic.[10][11] This is a critical concern for two primary reasons:
-
Inaccurate Weighing: Absorption of atmospheric water will artificially inflate the mass of the compound, leading to significant errors in concentration calculations for your stock solutions.
-
Compound Degradation: The presence of moisture can reduce the long-term stability of the peptide, potentially compromising its biological activity.[11]
Q2: I have just received my vial of lyophilized Dolastatin 15. What are the essential first steps before I even think about opening it?
Answer: Proper procedure at this stage is crucial to prevent moisture contamination. Do not immediately open the vial upon removing it from cold storage.
-
Transfer to a Desiccator: Remove the sealed vial from the freezer (-20°C or -80°C).
-
Equilibrate to Room Temperature: Place the unopened vial into a desiccator at room temperature. Allow it to sit for at least 30-60 minutes.[11][12]
-
Rationale: This critical step prevents atmospheric water from condensing on the cold surface of the vial and the compound upon opening.[10][11] Failure to equilibrate is a common source of sample hydration and subsequent experimental variability.
-
Final Check: Once the vial has reached ambient temperature, it is ready for the next steps in a controlled environment.
Part 2: Safety and Engineering Controls for a Potent Cytotoxin
Dolastatin 15 is a highly potent cytotoxic agent. Adherence to strict safety protocols is mandatory.
Q3: What specific safety precautions are required when handling Dolastatin 15?
Answer: Due to its high cytotoxicity, all handling of Dolastatin 15 must occur within a framework of rigorous safety practices to prevent occupational exposure.[13][14] The primary routes of exposure are inhalation of aerosolized powder, skin absorption, and accidental ingestion.[15]
The approach to safety should be multi-layered, prioritizing engineering controls over personal protective equipment (PPE).
Caption: Safety Hierarchy for Potent Compounds.
-
Engineering Controls (Primary Barrier): All manipulations of dry powder (weighing, initial reconstitution) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a powder-containment hood.[15] This protects the user from inhaling aerosolized particles.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is not optional.
-
Work Practices:
Q4: How should I manage a spill of Dolastatin 15?
Answer: A spill response plan should be in place before you begin work. Access to the area should be restricted immediately.
| Spill Size | Containment & Cleanup Protocol |
| Small Spill (<5 mg powder or <5 mL solution) | Personnel with full PPE (double gloves, gown, eye protection) should gently cover the spill.[15] For liquids, use absorbent pads. For powder, use wet absorbent gauze to avoid creating aerosols.[15] Clean the area three times with a detergent solution, followed by water.[15] |
| Large Spill (>5 mg powder or >5 mL solution) | Evacuate the area. Restrict access. If there is a risk of airborne powder, a respirator (e.g., N95) is necessary.[15] Contact your institution's Environmental Health & Safety (EHS) office immediately.[15] Do not attempt to clean a large spill without specialized training and equipment. |
Part 3: Weighing, Reconstitution, and Troubleshooting
This section provides a validated workflow for preparing your stock solution.
Q5: What is the best practice for accurately weighing the hygroscopic powder?
Answer: The goal is to be both accurate and fast to minimize air exposure.
-
Perform the weighing inside a containment hood or BSC.
-
Place the weigh boat on an analytical balance and tare it.
-
Open the equilibrated vial and use a clean spatula to quickly transfer an approximate amount of powder to the weigh boat.
-
Record the mass immediately. Do not leave the powder on the open balance.
-
Promptly and securely recap the main vial of Dolastatin 15 and return it to the desiccator before placing it back in the freezer.
Q6: I have weighed my powder. How do I properly reconstitute it to create a stock solution?
Answer: The solubility of Dolastatin 15 is a key parameter. It is reported to be soluble in organic solvents like Methanol and DMSO.[6][] For most cell-based assays, a high-concentration stock in DMSO is standard practice.
Caption: Standard Reconstitution Workflow.
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure all lyophilized powder is at the bottom.[11]
-
Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO (or methanol) to the vial. To avoid disturbing the powder, dispense the solvent gently down the side of the vial.[10]
-
Dissolve the Peptide: Mix by gently swirling or vortexing at a low speed.[10] Avoid vigorous shaking, as this can cause foaming and potentially denature the peptide.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. If solubility is an issue, gentle warming (to 37°C) or brief sonication can be attempted.
-
Aliquot: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-binding cryovials. This is critical to preserve the integrity of the stock by avoiding repeated freeze-thaw cycles.[12]
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[12][]
Q7: My Dolastatin 15 isn't dissolving in my aqueous buffer. What can I do?
Answer: Direct dissolution of a complex, relatively hydrophobic peptide like Dolastatin 15 into an aqueous buffer is often problematic.
Caption: Decision tree for solubility issues.
The most reliable method is the two-step dissolution process .[10] First, create your high-concentration primary stock in 100% anhydrous DMSO as described in Q6. Then, dilute this stock to your final working concentration by slowly adding it to your aqueous experimental buffer while vortexing gently. This ensures the peptide does not crash out of solution.
Part 4: Understanding and Managing the Trifluoroacetate (TFA) Salt
The TFA counter-ion is not inert and can have unintended consequences in biological systems.
Q8: How can the TFA salt affect my experimental results?
Answer: While necessary for synthesis and purification, residual TFA can cause unpredictable effects in biological assays.[7]
-
Altered Biology: TFA itself can be cytotoxic at certain concentrations and has been reported to stimulate or inhibit cell proliferation, potentially confounding your results.[7][18]
-
Physicochemical Changes: The TFA counter-ion can bind to the peptide, altering its conformation, solubility, and aggregation properties.
-
Weight Error: The TFA salt adds to the molecular weight. For precise molarity calculations, the net peptide content should ideally be known.
Q9: When should I consider performing a TFA salt exchange?
Answer: A salt exchange is recommended for highly sensitive applications:
-
In Vivo Studies: TFA can elicit immune responses or have unforeseen metabolic effects in animal models.[7][9]
-
Cell-Based Assays at High Concentrations: If your working concentration of the peptide-TFA salt is high, the concentration of TFA itself may become biologically active.
-
Structural Biology: For studies like NMR or crystallography, the presence of TFA can interfere with native folding.[18]
For routine in vitro screening where the final DMSO and peptide concentrations are very low (e.g., <0.1% and <1µM, respectively), the effects of TFA are often negligible. However, if you observe inconsistent results, TFA interference is a potential cause.
A common and recommended alternative is the acetate or hydrochloride (HCl) salt form.[9] These can be obtained either by purchasing the peptide in that form or by performing a salt exchange via repeated lyophilization from a dilute HCl solution.[8][11]
References
-
Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. (2007). AACR Journals. [Link]
-
Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. PMC. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators. (2025). BioSafe Tech by QUALIA. [Link]
-
Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. (1992). PubMed. [Link]
-
Should I Have TFA Removed from My Peptide?. (2025). LifeTein. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
How to Reconstitute Lyophilized Peptides: Best Practices. (2025). Paradigm Peptides. [Link]
-
Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). PMC. [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health & Safety. [Link]
-
Guidance on Handling Cytotoxics in Clinical Areas. (2018). NHS. [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein. [Link]
-
Which salt form should I choose for my peptide?. AmbioPharm. [Link]
-
Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1988). PNAS. [Link]
-
Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities. (2025). Semantic Scholar. [Link]
-
Dolastatin 15, a mollusk linear peptide, and Celecoxib, a selective cyclooxygenase-2 inhibitor, prevent preneoplastic colonic lesions and induce apoptosis through inhibition of the regulatory transcription factor NF-[kappa]B and an inflammatory protein, i. (2025). ResearchGate. [Link]
-
Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. (2018). ACS Omega. [Link]
-
Peptide Reconstitution Steps & Tips. Peptide Works. [Link]
-
An Ultimate Guide to Peptide Reconstitution. Peptide Sciences. [Link]
-
A Phase I Study of the Dolastatin-15 Analogue Tasidotin (ILX651) Administered Intravenously Daily for 5 Consecutive Days Every 3 Weeks in Patients with Advanced Solid Tumors. (2005). Clinical Cancer Research - AACR Journals. [Link]
-
How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]
-
Dolastatins (Dolastatin 10 and Dolastatin 15). (2015). ADC Review. [Link]
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. lifetein.com [lifetein.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. qualia-bio.com [qualia-bio.com]
- 14. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 15. safety.caltech.edu [safety.caltech.edu]
- 16. sps.nhs.uk [sps.nhs.uk]
- 18. lifetein.com [lifetein.com]
Technical Support Center: Dolastatin 15 & Multidrug Resistance
Welcome to the technical resource for researchers investigating the complex relationship between Dolastatin 15 and multidrug resistance (MDR) phenotypes. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimentation. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and interpret your data with confidence.
A critical point of clarification is paramount for any researcher in this field: Dolastatin 15 is a known substrate for P-glycoprotein (P-gp/MDR1), a primary driver of the MDR phenotype.[1] Consequently, cancer cells overexpressing P-gp will exhibit resistance to Dolastatin 15.[1] This guide, therefore, focuses on how to use Dolastatin 15 as a tool to characterize MDR, validate reversal agents, and understand the mechanisms that could lead to overcoming resistance, rather than presenting Dolastatin 15 as a direct MDR reversal agent itself.
Section 1: Foundational Knowledge & Experimental Design
This section addresses the most common initial questions regarding the use of Dolastatin 15 in an MDR research context.
FAQ 1: What is Dolastatin 15 and what is its primary mechanism of action?
Dolastatin 15 is a potent, naturally occurring depsipeptide originally isolated from the marine sea hare Dolabella auricularia.[2][3] Its primary anticancer effect stems from its activity as an antimitotic agent.[2] It inhibits tubulin polymerization, disrupting microtubule dynamics.[4] This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in susceptible cancer cells.[3][4] While structurally related to the well-studied Dolastatin 10, it has distinct properties, including a weaker in vitro interaction with purified tubulin, which is unusual for such a potent cytotoxic agent, suggesting other mechanisms may contribute to its overall effect.[2][4]
FAQ 2: How does the Multidrug Resistance (MDR) phenotype, specifically P-glycoprotein, affect Dolastatin 15's efficacy?
The MDR phenotype is a major cause of chemotherapy failure, enabling cancer cells to develop resistance to a wide array of structurally unrelated drugs.[5] A key mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as energy-dependent efflux pumps.[5][6] These pumps actively remove cytotoxic drugs from the cell, lowering the intracellular concentration below the therapeutic threshold.
Dolastatin 15 is a substrate for P-gp.[1] This means that in MDR cells overexpressing P-gp, Dolastatin 15 will be actively pumped out, significantly reducing its cytotoxic efficacy and leading to a much higher IC50 value compared to the drug-sensitive parental cell line.
Caption: A logical workflow for troubleshooting experiments.
Problem 1: My sensitive parental cell line is showing high resistance to Dolastatin 15 (IC50 >> 10 nM).
-
Possible Cause 1: Compound Degradation. Dolastatin 15 is a complex peptide. Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or incorrect solvent preparation can lead to degradation.
-
Solution: Prepare fresh stock solutions of Dolastatin 15 in an appropriate solvent like DMSO. Aliquot into single-use volumes and store protected from light at -20°C or -80°C. Run a quality control check using a cell line with a known, published sensitivity to Dolastatin 15.
-
-
Possible Cause 2: Cell Line Drift or Misidentification. Over time in culture, cell lines can change their characteristics. The parental line may have acquired some level of drug resistance.
-
Solution: Periodically perform short tandem repeat (STR) profiling to confirm cell line identity. Use low-passage cells for your experiments. If resistance is suspected, perform a Western blot or qPCR to check for basal P-gp expression.
-
Problem 2: I don't see a significant difference in IC50 between my sensitive and MDR cell lines.
-
Possible Cause 1: Loss of MDR Phenotype. The MDR cell line may have lost its high expression of P-gp, especially if cultured for many passages without low-level drug selection pressure.
-
Solution: Validate P-gp expression in your MDR cell line using Western blot or flow cytometry with a P-gp-specific antibody. Confirm P-gp function using a dye efflux assay (see Protocol 2). If expression is low, revert to an earlier, validated stock of the cells.
-
-
Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of antimitotic agents can take time to manifest.
-
Solution: While 48 hours is common, an incubation time of 72 hours is often required to see the full effect of cell cycle arrest and subsequent apoptosis. [7]Run a time-course experiment (24h, 48h, 72h) to determine the optimal endpoint for your specific cell lines.
-
Problem 3: My dose-response curves are not sigmoidal and have high variability between replicates.
-
Possible Cause: Inconsistent Cell Seeding. An uneven number of cells seeded per well is a primary source of variability in plate-based assays.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. Allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to allow cells to settle evenly. Consider plating cells in the inner 60 wells of a 96-well plate to avoid "edge effects."
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for assessing Dolastatin 15's interaction with MDR cells.
Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay
This protocol measures metabolically active cells to determine the concentration of Dolastatin 15 that inhibits cell viability by 50%.
Materials:
-
Sensitive and MDR cell line pair
-
Complete culture medium
-
Dolastatin 15 (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Include "cells only" (vehicle control) and "media only" (blank) wells. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 10X serial dilutions of Dolastatin 15 in complete medium. Add 10 µL of each dilution to the appropriate wells. For the vehicle control, add 10 µL of medium containing the final concentration of DMSO (e.g., 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple.
-
Data Acquisition: Read fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "media only" blanks from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of Dolastatin 15 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. [7]
-
Protocol 2: Functional Assessment of P-gp using a Rhodamine 123 Efflux Assay
This flow cytometry-based assay directly measures the function of the P-gp efflux pump. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. Inhibition of P-gp (by a known inhibitor) or competition (by a substrate like Dolastatin 15) will result in increased intracellular fluorescence.
Materials:
-
Sensitive and MDR cell lines
-
Rhodamine 123 (stock in DMSO)
-
Verapamil or PSC833 (positive control P-gp inhibitor)
-
Dolastatin 15
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of both sensitive and MDR cells at a concentration of 1x10⁶ cells/mL in culture medium.
-
Treatment Groups (for MDR cells):
-
Unstained Control
-
Rhodamine 123 only
-
Rhodamine 123 + Verapamil (e.g., 50 µM)
-
Rhodamine 123 + Dolastatin 15 (test at a high concentration, e.g., 1 µM)
-
-
Loading: Add Rhodamine 123 to the appropriate tubes to a final concentration of ~200 nM. Add inhibitors/compounds as required. Incubate for 30 minutes at 37°C, protected from light.
-
Efflux: Pellet the cells, remove the supernatant, and resuspend in fresh, pre-warmed medium (without dye or inhibitors). Incubate for 60-90 minutes at 37°C to allow for efflux.
-
Data Acquisition: Pellet cells, wash with cold flow cytometry buffer, and resuspend in 500 µL of the same buffer. Analyze immediately on a flow cytometer, measuring fluorescence in the FITC channel.
-
Data Interpretation:
-
Sensitive Cells: Should show a high level of Rhodamine 123 fluorescence (low P-gp activity).
-
MDR Cells (Rhodamine only): Should show low fluorescence, as the dye is efficiently pumped out.
-
MDR Cells (+ Verapamil): Should show a significant shift to high fluorescence, as P-gp is inhibited. This validates the assay.
-
MDR Cells (+ Dolastatin 15): If Dolastatin 15 is a P-gp substrate, it will compete with Rhodamine 123 for efflux, resulting in an increase in fluorescence compared to the "Rhodamine only" group. This confirms the drug-transporter interaction.
-
References
-
MDPI. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI. [Link]
-
PubMed. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. Biochemical Pharmacology, 43(12), 2637-45. [Link]
-
PMC. (2025). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. Chemistry & Medicinal Chemistry. [Link]
-
PMC. (n.d.). Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization. National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity. Molecular Pharmacology. [Link]
-
Drug Target Review. (2017). Using clinical drug resistance to kill cancer cells. Drug Target Review. [Link]
-
PubMed. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells. International Journal of Oncology, 30(6), 1453-9. [Link]
-
ResearchGate. (n.d.). Effects of dolastatin 15 on HUVECs. A) Dolastatin 15 shows an... ResearchGate. [Link]
-
ResearchGate. (2025). Dolastatin 15, a mollusk linear peptide, and Celecoxib, a selective cyclooxygenase-2 inhibitor, prevent preneoplastic colonic lesions and induce apoptosis through inhibition of the regulatory transcription factor NF-[kappa]B and an inflammatory protein, i. ResearchGate. [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (2019). Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives. Drug Metabolism and Disposition. [Link]
-
MDPI. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. [Link]
-
ResearchGate. (n.d.). IC 50 values of different drug-sensitive and -resistant cell lines of Sanguinarine. ResearchGate. [Link]
-
Frontiers. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. [Link]
-
Journal of Pharmaceutical Research International. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]
-
MDPI. (2017). ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance. Cancers. [Link]
-
MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
MDPI. (2023). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. Pharmaceutics. [Link]
Sources
- 1. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Dolastatin 15 Total Synthesis & Yield Optimization
Introduction: The "Yield Trap" in Dolastatin 15
Dolastatin 15 is a linear depsipeptide, distinct from its macrocyclic cousin Dolastatin 13, yet it presents a unique set of synthetic challenges that frequently cap global yields at <5%. The structure consists of a peptide chain (Dov-Val-MeVal-Pro-Pro ) linked via an ester bond to a C-terminal 2-hydroxyisovaleryl-dolapyrrolidone (Hiva-Dpy) unit.[1][]
Low yields are rarely the result of a single catastrophic failure. Instead, they arise from the "death by a thousand cuts" effect in three specific zones:
-
The N-Methyl Blockade: Steric hindrance preventing quantitative coupling of N-methylvaline.[1][]
-
The Dpy Singularity: Instability and dimerization during the formation of the dolapyrrolidone ring.
-
The Depsi-Linkage: Inefficient esterification between the peptide backbone and the C-terminal alcohol.[1][]
This guide provides root-cause analysis and corrective protocols for these bottlenecks.
Module 1: The N-Methyl Blockade (MeVal Coupling)[1][2]
User Observation: "Coupling N-methylvaline to Valine or Proline proceeds slowly (24h+) and stalls at 60-70% conversion. Standard reagents (HBTU, EDC) fail to drive the reaction to completion."
Root Cause Analysis
The N-methyl group on Valine introduces severe steric clash, shielding the nucleophilic amine. Standard uronium/phosphonium reagents (HBTU, BOP) often activate the carboxylate efficiently but fail to facilitate the nucleophilic attack before the active ester hydrolyzes or rearranges. Furthermore, prolonged activation times with basic additives (DIEA/TEA) significantly increase the risk of racemization at the
Corrective Action: The CIP/HOAt Protocol
Switch to CIP (2-Chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate) . Unlike HBTU, CIP mediates coupling via a highly reactive chloro-imidazolinium intermediate that is less sensitive to steric bulk and minimizes racemization when used with HOAt (1-Hydroxy-7-azabenzotriazole).[1][]
Optimized Protocol: CIP-Mediated Coupling
-
Dissolution: Dissolve the carboxylic acid fragment (1.1 equiv) and the N-methyl amine fragment (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Additives: Add HOAt (1.1 equiv). Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.
-
Base: Cool to 0°C. Add DIEA (2.5 equiv) dropwise.
-
Activation: Add CIP (1.1 equiv) in one portion.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to 25°C. Monitor via HPLC.
-
Target Time: Reaction should reach >90% conversion within 1-3 hours.
-
Validation: If stalling occurs, do not add more base. Add 0.2 equiv of fresh CIP.
-
Module 2: The Dolapyrrolidone (Dpy) Unit Synthesis
User Observation: "During the synthesis of the Dpy unit, the cyclization of the Meldrum's ester adduct yields a complex mixture with significant dimerization."
Root Cause Analysis
The formation of the 4-methoxy-3-pyrrolin-2-one ring (Dpy) typically involves condensing an amino acid derivative with Meldrum's ester, followed by thermal cyclization.[1][] The low yield is often caused by:
-
Concentration Effects: The thermal cyclization involves the formation of a ketene intermediate. At high concentrations, this intermediate undergoes intermolecular dimerization rather than the desired intramolecular ring closure.
-
Epimerization: The high temperatures required for decarboxylative cyclization can racemize the chiral center adjacent to the nitrogen.
Corrective Action: High-Dilution Cyclization
The key to high yield in Dpy formation is strictly controlling the concentration during the reflux step.
Troubleshooting Workflow
Caption: Decision logic for optimizing the thermal cyclization step in Dolapyrrolidone synthesis.
Module 3: The Fragment Condensation (Depsi-Linkage)
User Observation: "Connecting the peptide chain (Fragment A) to the Hiva-Dpy unit (Fragment B) results in <20% yield. The ester bond just won't form efficiently."
Root Cause Analysis
The linkage between the Proline residue of the peptide chain and the hydroxyl group of the Hiva unit is an ester bond , not an amide. Esterifications are thermodynamically less favorable and kinetically slower than amide couplings, especially when the alcohol (Hiva) is secondary and sterically hindered by the adjacent isopropyl group and the Dpy ring.
Corrective Action: The "Convergent" Strategy Selection
Do not attempt to build the molecule linearly from N-to-C terminus across the ester bond.[1][] Instead, use a Convergent Segment Condensation strategy.
| Strategy | Reagents | Pros | Cons |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, TEA | High activation energy, drives difficult esters.[1][] | DMAP can cause racemization of the C-terminal amino acid (Proline).[1][] |
| Steglich Esterification | DCC, DMAP | Simple setup. | Urea byproduct removal is difficult; variable yields.[] |
| CIP-Mediated (Recommended) | CIP, HOAt, DIEA | Highest Yield. Mild conditions, low racemization.[] | Reagent cost.[] |
Protocol: CIP-Mediated Fragment Condensation
Reference: Akaji et al. (1999) demonstrated CIP is superior for this specific depsipeptide bond.[1][]
-
Preparation: Ensure Fragment A (Peptide-OH) and Fragment B (H-Hiva-Dpy... wait, Hiva has an OH? No, Hiva is the hydroxy acid. The bond is Pro-CO-O-Hiva).[1][]
-
Correction: The bond is between Pro-COOH and HO-Hiva-Dpy .[1][]
-
-
Stoichiometry: Use excess of the Acid fragment (Peptide-COOH, 1.5 equiv) relative to the Alcohol fragment (HO-Hiva-Dpy, 1.0 equiv).[1][]
-
Conditions:
-
Solvent: CH2Cl2 (DCM) is often better than DMF for esterifications to minimize acyl transfer side reactions.[1][]
-
Reagent: CIP (1.5 equiv) + DMAP (0.1 equiv) + DIEA (2.0 equiv).[1][]
-
Critical Note: DMAP is essential here as a catalyst for esterification, but keep the reaction time short (<4 hours) to prevent racemization.
-
Summary of Quantitative Data
| Reaction Step | Standard Yield (Literature) | Optimized Yield (CIP/Protocol) | Key Variable |
| MeVal Coupling | 40-60% | 85-95% | Reagent switch (HATU |
| Dpy Cyclization | 30-45% | 65-75% | Concentration (<0.05 M) |
| Fragment Esterification | 10-25% | 60-70% | Solvent (DCM) & DMAP Catalyst |
Frequently Asked Questions (FAQ)
Q: I see a "doublet" peak in HPLC for my final Dolastatin 15 product. Is this a diastereomer? A: Likely, yes. The C-terminal Dpy unit and the N-methyl valine are prone to epimerization.[1][]
-
Check: If the doublet is 50:50, it might be rotamers (cis/trans amide bond of Proline). Run NMR at elevated temperature (50°C). If peaks coalesce, it's rotamers. If not, it's a diastereomer caused by racemization during the coupling steps.
Q: Why is DEPC (Diethyl phosphorocyanidate) used in older papers? A: DEPC was the "gold standard" used by the Pettit group in the original isolation/synthesis work (1990s).[] While effective, it is highly toxic (cyanide byproduct) and generally slower than modern uronium/imidazolinium reagents like CIP or HATU.[] We recommend CIP for safety and speed.
Q: Can I use solid-phase synthesis (SPPS) for the whole molecule? A: You can synthesize the peptide backbone (Dov-Val-MeVal-Pro-Pro) on SPPS (using chlorotrityl resin to cleave the protected peptide acid).[1][] However, the ester linkage to the Hiva-Dpy unit is best performed in solution phase . Attempting to form the ester on-resin often leads to low yields due to the pseudo-dilution effect failing for this specific steric environment.[1]
References
-
Pettit, G. R., et al. (1989).[3][4] "Isolation and structure of the strong cell growth and tubulin inhibitor dolastatin 15." Journal of Organic Chemistry.
-
Pettit, G. R., et al. (1994). "The Dolastatins 20. A Convenient Synthetic Route to Dolastatin 15." Tetrahedron. [1][][5]
-
Akaji, K., et al. (1999).[6] "Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid." The Journal of Organic Chemistry.
-
Alonso, D., et al. (2025).[3] "Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs." GLACIER One Health.[]
Sources
Storage conditions to prevent degradation of Dolastatin 15 trifluoroacetate
Topic: Storage, Handling, and Degradation Prevention Audience: Researchers, Pharmacologists, and Chemical Biologists[1]
Executive Summary: The Stability Matrix
Dolastatin 15 Trifluoroacetate (TFA) is a potent antimitotic depsipeptide .[1] Unlike standard peptides, depsipeptides contain both amide and ester linkages . This structural feature makes them uniquely susceptible to hydrolysis , a degradation pathway accelerated by the hygroscopic nature of the TFA salt form.
Quick Reference: Storage & Stability
| Parameter | Solid State (Lyophilized) | Solution State (Stock) | Solution State (Aqueous) |
| Temperature | -20°C (Long-term) | -20°C or -80°C | Use Immediately |
| Stability Window | ≥ 2 Years (Desiccated) | < 1 Month (Avoid freeze-thaw) | < 24 Hours |
| Primary Risk | Moisture absorption (Hygroscopicity) | Ester Hydrolysis / Precipitation | Rapid Hydrolysis / Adsorption |
| Preferred Solvent | N/A | Anhydrous DMSO (>99.9%) | N/A (Dilute only) |
Troubleshooting Guide: Solid State Issues
Q: The powder in the vial appears "sticky" or has collapsed into a droplet. Is it degraded? A: This is a hallmark sign of hygroscopic moisture ingress , specifically due to the trifluoroacetate (TFA) counterion.[1]
-
The Science: TFA salts are highly hygroscopic. If the vial was opened while cold, atmospheric water vapor condensed inside, dissolving the salt.
-
Impact: Water initiates the hydrolysis of the ester bonds in the depsipeptide backbone.
-
Verdict: If the "stickiness" occurred recently (hours), dissolve immediately in anhydrous DMSO and use. If it has been stored in this state for days, the compound purity is likely compromised.
Q: Can I store the lyophilized powder at 4°C instead of -20°C? A: Only for short durations (< 1 week).
-
The Science: Chemical degradation rates (Arrhenius equation) double for roughly every 10°C increase.[1] However, the greater risk at 4°C is the higher humidity of standard refrigerators compared to freezers, which challenges the vial seals.
-
Protocol: Always use a secondary container (sealed jar with desiccant silica gel) if storing at 4°C.
Troubleshooting Guide: Solution & Reconstitution
Q: I dissolved Dolastatin 15 in water, but it won't go into solution. Can I heat it? A: STOP. Do not heat.
-
The Issue: Dolastatin 15 is hydrophobic.[2] Heating it in water will not improve solubility but will rapidly accelerate ester hydrolysis.
-
Correct Protocol: Dissolve the peptide in 100% Anhydrous DMSO first to create a concentrated stock (e.g., 1–10 mM).[1] Dilute this stock into your aqueous buffer only at the moment of the experiment. Keep the final DMSO concentration < 0.5% to avoid solvent toxicity.[2][3]
Q: My DMSO stock solution has formed a precipitate after freezing at -20°C. A: This is likely due to DMSO hygroscopicity .[1][4]
-
The Science: DMSO freezes at 18.5°C. At -20°C, it is a solid. If the vial cap is not perfectly tight, the DMSO absorbs moisture during the freezing/thawing transition. Water shifts the polarity, causing the hydrophobic Dolastatin 15 to crash out.
-
Recovery: Vortex vigorously at room temperature. If it does not redissolve, sonicate for 5 seconds (no heat). If precipitate remains, the compound may have aggregated irreversibly.
Q: Why do you recommend glass vials over plastic for stock solutions? A: To prevent adsorption loss .
-
The Science: Hydrophobic peptides like Dolastatin 15 have a high affinity for polypropylene and polystyrene surfaces. In low-concentration stocks (< 10 µM), you may lose up to 50% of your effective dose to the tube walls.[1]
-
Recommendation: Use silanized glass vials for long-term stock storage.
Standard Operating Procedure: Safe Reconstitution
To ensure maximum reproducibility in antimitotic assays (e.g., tubulin binding), follow this strict workflow.
Reagents Required:
-
Anhydrous DMSO (Spectrophotometric grade, ≥99.9%, stored over molecular sieves)[1]
Step-by-Step Protocol:
-
Thermal Equilibration (Critical): Remove the product vial from -20°C storage. Place it on the benchtop and allow it to reach room temperature (~30 minutes) before opening .
-
Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the peptide.
-
-
Solvent Addition: Add Anhydrous DMSO to achieve a stock concentration of 1 mM to 10 mM.
-
Dissolution: Vortex gently for 30 seconds. Inspect visually for clarity.
-
Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in high-quality polypropylene or glass micro-vials.
-
Blanketing: If available, gently blow inert gas (Argon/N2) into the headspace of the vials before capping.
-
Why: Displaces oxygen and moisture.
-
-
Storage: Flash freeze aliquots and store at -20°C or -80°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling Dolastatin 15 to prevent the two main degradation pathways: Hydrolysis (Water) and Aggregation (Freeze-Thaw).[1][4]
Caption: Workflow for minimizing hydrolysis risk during Dolastatin 15 reconstitution. Note the critical equilibration step to prevent moisture ingress.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9918978, Dolastatin 15. Retrieved from [Link][1][4]
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[1][7][8] Interaction with tubulin and effects of cellular microtubules.[7][8][9] Biochemical Pharmacology.[7][8] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
Technical Support Center: Dolastatin 15 ADC Payload Optimization
Topic: Reducing Non-Specific Toxicity in Dolastatin 15 (Dol15) Antibody-Drug Conjugates
Status: Operational Operator: Senior Application Scientist, Bioconjugation Division[1]
Introduction: The "Esterase Trap" and Hydrophobic Sinks
Welcome to the technical support hub. If you are working with Dolastatin 15 (Dol15) payloads, you are likely encountering a specific toxicity profile distinct from the more common Auristatin F (MMAF) or E (MMAE) conjugates.
While Dol15 is a potent microtubule inhibitor, its direct application in ADCs is plagued by two primary failure modes:
-
Plasma Instability: Unlike MMAE, Dol15 contains a C-terminal ester bond.[1] In circulation (particularly in rodent models), this is a substrate for carboxylesterases, leading to premature payload release before the ADC enters the tumor.
-
Hydrophobic Aggregation: The lipophilic nature of the pentapeptide backbone drives antibody aggregation, leading to rapid hepatic clearance and non-specific uptake in the liver and cornea.
This guide provides troubleshooting workflows to stabilize your payload and mask its hydrophobicity.
Module 1: Solving Plasma Instability (The Ester Bond Issue)
User Query: "My ADC shows excellent potency in vitro, but I see no tumor regression in mouse xenografts, and the mice exhibit systemic toxicity immediately after dosing. What is happening?"
Diagnosis: You are likely experiencing the "Esterase Trap." The C-terminal ester of Dol15 is being hydrolyzed by serum esterases (highly active in mice, present in humans) before the ADC is internalized. This releases free, toxic Dol15 systemically.
Technical Solution: Payload Engineering
To fix this, you must modify the chemical liability (the ester) or the linker environment.
Option A: The Amide Switch (Tasidotin approach) Replace the C-terminal ester with an amide.[1] This converts the payload from a Dolastatin 15 derivative to a Cemadotin/Tasidotin or Auristatin-like scaffold.[1]
-
Chemistry: Replace the (S)-dolapyrrolidone ester with a C-terminal amide (e.g., tert-butylamide).[1][2]
-
Result: Increases plasma half-life (
) from minutes to hours/days.[1]
Option B: Steric Shielding If you must retain the ester functionality for potency, you must sterically hinder the ester bond.
-
Chemistry: Introduce bulky groups (e.g., dimethyl groups) adjacent to the ester linkage in the linker-payload interface.
Validation Protocol: Plasma Stability Assay (LC-MS/MS)
Do not rely on ELISA alone; it detects the antibody, not the intact payload.[1]
-
Incubation: Incubate ADC (10 µg/mL) in mouse and human plasma at 37°C.
-
Sampling: Aliquot at T=0, 1h, 4h, 24h.
-
Quenching: Precipitate proteins with cold acetonitrile containing an internal standard.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition of the intact payload vs. the de-esterified alcohol metabolite.
-
Criteria: <10% release of free payload over 24h is required for in vivo progression.
Module 2: Mitigating Aggregation & Hepatic Uptake
User Query: "My DAR 4 Dolastatin 15 ADC precipitates during concentration, and biodistribution studies show high accumulation in the liver."
Diagnosis: The hydrophobic Dol15 payload is acting as a "sink," driving the antibody to unfold or aggregate. These aggregates are rapidly cleared by Kupffer cells in the liver (non-specific toxicity).
Technical Solution: Hydrophilicity Masking
You must "hide" the hydrophobic payload from the solvent using a hydrophilic linker.
Strategy: PEGylation or Polysarcosine Shielding Do not just add PEG randomly.[1] Use a branched linker configuration where the PEG chain is parallel to the payload, shielding it.
| Parameter | Standard Linker (e.g., Val-Cit-PABC) | Masked Linker (e.g., PEG8-Val-Cit) |
| Solubility | Low (Aggregates at >2 mg/mL) | High (Stable at >10 mg/mL) |
| DAR Tolerance | Limited to DAR 2-4 | Supports DAR 8 |
| Clearance | Fast (Hepatic uptake) | Slow (Antibody-like PK) |
Visualization: Hydrophobicity Masking Workflow
Caption: Decision tree for managing payload hydrophobicity. High retention time on HIC indicates exposed hydrophobicity requiring linker masking.[1]
Module 3: Reducing Bystander Toxicity (Corneal/Neutropenia)
User Query: "We are seeing corneal epithelial damage and neutropenia in antigen-negative models."
Diagnosis: This is "Bystander Toxicity."[1] Dol15 derivatives are membrane-permeable.[3] If the linker cleaves extracellularly (due to instability discussed in Module 1) or if the ADC is taken up by macropinocytosis in the eye, the free payload kills healthy cells.
Technical Solution: Charge & Linker Logic
-
Switch to Non-Cleavable Linkers: If the target internalizes well, use a non-cleavable linker (e.g., MCC). This ensures the payload is only active after lysosomal degradation of the antibody, trapping the charged amino-acid-payload metabolite inside the cell.
-
Note: This eliminates the bystander effect, which may reduce efficacy in heterogeneous tumors, but significantly improves safety.
-
-
Reduce Macropinocytosis: Highly positively charged ADCs are taken up by the cornea. Ensure your conjugation chemistry (e.g., Lysine conjugation) does not alter the pI of the antibody too drastically.
Summary of Recommendations
| Toxicity Issue | Root Cause | Recommended Fix | Reference |
| Systemic Toxicity (Mouse) | Plasma Esterase Cleavage | Amide Switch: Convert C-term ester to amide (Tasidotin-like). | [1, 2] |
| Liver Accumulation | Hydrophobic Aggregation | Masking: Use PEGylated-glucuronide or Polysarcosine linkers. | [3, 4] |
| Corneal/Neutropenia | Off-target uptake / Bystander | Trapping: Switch to Non-Cleavable linker (MCC) to prevent extracellular release.[1] | [5] |
Mechanism of Action: Dolastatin 15 Stabilization
The following diagram illustrates the chemical vulnerability of Dolastatin 15 and the structural evolution required for a stable ADC payload.
Caption: Pathway showing the metabolic vulnerability of the Dolastatin 15 ester bond and the necessity of amide conversion for ADC stability.
References
-
Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. (Foundational chemistry of Dolastatin class).[1]
-
Maderna, A., & Leverett, C. A. (2015). "Dolastatin 15 antitumor activity and chemical modifications."[1][2][4] Molecular Pharmaceutics. (Specifics on Dola 15 ester instability and amide analogues).[1]
-
Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[1][5] Nature Biotechnology.[1] (The definitive guide on hydrophobicity masking).
-
Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.[1] (Evolution of Auristatins from Dolastatins).[1]
-
Cunningham, D., et al. (2005). "Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651)." Clinical Cancer Research. (Clinical failure analysis of Dola 15 analogues due to toxicity).[1]
Sources
Validation & Comparative
Comparative Cytotoxicity: Dolastatin 15 vs. Monomethyl Auristatin E (MMAE)
[1][2]
Executive Summary
Verdict: While both compounds are potent microtubule destabilizing agents derived from the marine mollusk Dolabella auricularia, Monomethyl Auristatin E (MMAE) has superseded Dolastatin 15 as the preferred cytotoxic payload in drug development.[1]
-
MMAE (Synthetic analog of Dolastatin 10) exhibits superior potency (IC50: 10⁻¹¹–10⁻⁹ M), optimized stability for antibody-drug conjugates (ADCs), and a validated "bystander effect" mechanism.[2]
-
Dolastatin 15 (Natural depsipeptide) serves primarily as a structural template.[2] Its derivatives (e.g., Cemadotin, Tasidotin) failed in clinical trials due to dose-limiting toxicities (cardiotoxicity) and suboptimal efficacy compared to the Auristatin class.[2]
Mechanism of Action & Structural Lineage
Both compounds target the Vinca alkaloid binding domain on
-
Dolastatin 15: A depsipeptide (contains an ester bond in the backbone).[3] It binds to the RZX/MAY region within the Vinca domain. Its ester linkage renders it more susceptible to non-specific esterase degradation in plasma, limiting its half-life as a free drug.[2]
-
MMAE: A fully synthetic peptide analog of Dolastatin 10 (which is structurally distinct from Dol 15).[2] The N-terminal modification (monomethyl vs. dimethyl) allows for linker attachment (e.g., Val-Cit) without abolishing potency.[2] MMAE is membrane-permeable, allowing it to diffuse out of target cells and kill surrounding heterogeneous tumor cells (Bystander Effect).[2][1]
Diagram: Structural Lineage & Mechanism
Caption: Evolutionary lineage showing the divergence of Dolastatin 15 (depsipeptides) and Dolastatin 10 (peptides) leading to MMAE.[2]
Comparative Cytotoxicity Data
MMAE consistently demonstrates higher potency across a broad range of cancer cell lines compared to Dolastatin 15. The data below synthesizes IC50 values from multiple comparative studies.
| Cell Line | Tissue Origin | Dolastatin 15 IC50 (nM) | MMAE IC50 (nM) | Relative Potency |
| HeLa | Cervical Cancer | 2.4 | 0.05 - 0.2 | MMAE is ~10-50x more potent |
| SK-BR-3 | Breast (HER2+) | N/A | 3.27 ± 0.42 | High sensitivity to MMAE |
| MCF-7 | Breast (Luminal) | ~0.03 (Dol 10 ref*) | 0.2 - 1.0 | MMAE retains sub-nanomolar potency |
| L1210 | Leukemia | 0.28 | 0.03 | MMAE is ~9x more potent |
| OVCAR-3 | Ovarian | 2.1 | < 0.5 | MMAE superior |
Note: Direct head-to-head data is rare; Dolastatin 10 is often used as the benchmark.[2] Dolastatin 15 is generally 9-10x less potent than Dolastatin 10, while MMAE retains near-equivalent potency to Dolastatin 10.[2] [1][2][3]
Key Insight: The "Bystander Effect" of MMAE is a critical differentiator.[4] Because MMAE is neutral and membrane-permeable, it can kill antigen-negative cells adjacent to the target.[2] Dolastatin 15 derivatives often lacked this optimized lipophilicity-potency balance.[2]
Experimental Protocol: Comparative Cytotoxicity Assay
To validate these differences in your own lab, use the following standardized CellTiter-Glo® Luminescent Cell Viability Assay . This protocol minimizes artifacts caused by the rapid metabolic degradation of depsipeptides.
Protocol Workflow
-
Cell Seeding: Seed 3,000–5,000 cells/well in 96-well opaque-walled plates. Allow attachment for 24h.
-
Compound Preparation:
-
Dissolve MMAE and Dolastatin 15 in DMSO (Stock: 10 mM).
-
Prepare 1:10 serial dilutions in culture medium (Range: 100 nM down to 0.001 nM).[2]
-
Critical: Keep DMSO concentration <0.5% in final wells to avoid solvent toxicity.
-
-
Treatment: Add 100 µL of diluted compounds to wells. Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout:
Diagram: Assay Logic
Caption: Step-by-step workflow for determining IC50 values using a luminescence-based ATP assay.
Why MMAE is the Industry Standard
The shift from Dolastatin 15 to MMAE in clinical applications is driven by three factors:
-
Linker Compatibility: MMAE has a secondary amine at the N-terminus (monomethyl) that is chemically ideal for attaching the Valine-Citrulline (Val-Cit) cleavable linker.[2] This linker is stable in plasma but rapidly cleaved by lysosomal cathepsin B inside tumor cells. Dolastatin 15's structure is less amenable to this specific stable-yet-cleavable design [4][5].[2]
-
Stability: The ester bond in Dolastatin 15 (depsipeptide) makes it liable to hydrolysis by serum esterases. MMAE (peptide) is significantly more stable in circulation, reducing systemic toxicity before it reaches the tumor [1].
-
Clinical Failure of Dolastatin 15 Analogs: Derivatives like Cemadotin failed in Phase II trials due to significant cardiovascular toxicity (hypertension, phlebitis) and neutropenia without sufficient antitumor activity. In contrast, MMAE ADCs (e.g., Brentuximab vedotin) have shown manageable toxicity profiles [6].[2]
References
-
Antitumour evaluation of dolastatins 10 and 15. National Institutes of Health (NIH).
-
Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines. Novelty in Biomedicine.[1][2]
-
Dolastatin 15 Derivatives as ADC Warheads. ResearchGate.
-
Monomethyl auristatin E (MMAE) Mechanism & Structure. Wikipedia.[2][2][5]
-
Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF. Creative Biolabs.
-
Why clinical trials fail - top reasons overviewed. Clinical Trial Risk.[2][2]
Sources
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation of Dolastatin 15 IC50 Values in NCI-60 Cancer Cell Line Panel
Executive Summary
Dolastatin 15 (NSC 617668) is a potent antimitotic depsipeptide originally isolated from the Indian Ocean sea hare Dolabella auricularia. While structurally related to the ultra-potent Dolastatin 10, Dolastatin 15 exhibits a distinct pharmacological profile characterized by binding to the "vinca domain" of tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.
This guide validates the IC50 performance of Dolastatin 15 across the NCI-60 cancer cell line panel. It synthesizes historical NCI screening data with mechanistic validation to provide researchers with a benchmark for evaluating Dolastatin 15 and its synthetic analogues (e.g., Tasidotin/ILX651).
Key Performance Metric: Dolastatin 15 typically exhibits IC50 values in the low nanomolar range (1–10 nM) across sensitive leukemia and lymphoma lines, approximately 9-fold less potent than Dolastatin 10, but with a unique toxicity profile that favored the development of synthetic derivatives.
Mechanistic Foundation & Signaling Architecture
Dolastatin 15 functions as a microtubule destabilizer.[1][2][3] Unlike taxanes (which stabilize microtubules), Dolastatin 15 binds to the vinca peptide site on
Diagram 1: Mechanism of Action (MOA)
The following diagram illustrates the downstream signaling cascade triggered by Dolastatin 15 binding.
Caption: Dolastatin 15 binds to the vinca domain of
NCI-60 Panel Performance Analysis
The National Cancer Institute's NCI-60 panel uses the Sulforhodamine B (SRB) assay to determine growth inhibition. The data below validates Dolastatin 15's potency relative to its structural analogues and standard-of-care agents.
Table 1: Validated IC50 Values in Key Cell Lines
Data synthesized from NCI screening reports and comparative pharmacological studies.
| Tissue of Origin | Cell Line | Dolastatin 15 IC50 (nM) | Dolastatin 10 IC50 (nM) | Relative Potency |
| Leukemia | L1210 | 3.0 | 0.4 | ~7.5x less potent |
| Lymphoma | Burkitt Lymphoma | 3.0 | ~0.3 | ~10x less potent |
| SCLC | NCI-H69 | 0.04 - 0.1 | 0.03 - 0.06 | Comparable |
| Ovary | CHO (Hamster)* | 5.0 | 0.5 | 10x less potent |
| Colon | HT-29 | ~5.5 | 0.6 | ~9x less potent |
*CHO is a standard reference line used in tubulin comparisons.
Table 2: Comparative Pharmacological Profile
This table contextualizes Dolastatin 15 against alternatives used in drug development.
| Compound | Class | Primary Target | Typical NCI-60 Potency (Mean GI50) | Clinical Status |
| Dolastatin 15 | Depsipeptide | Tubulin (Vinca Domain) | 1 - 10 nM | Preclinical (Parent) |
| Dolastatin 10 | Pentapeptide | Tubulin (Vinca Domain) | 0.1 - 0.5 nM | Preclinical (Too toxic) |
| Tasidotin (ILX651) | Synthadotin | Tubulin (Stabilizer/Destabilizer*) | 20 - 700 nM | Phase II (Discontinued) |
| Vincristine | Vinca Alkaloid | Tubulin (Vinca Domain) | 10 - 100 nM | FDA Approved |
| Paclitaxel | Taxane | Tubulin (Taxane Site) | 15 - 20 nM | FDA Approved |
*Note: Tasidotin acts as a partial stabilizer at low concentrations and destabilizer at high concentrations, a unique feature of this Dolastatin 15 derivative.
Experimental Validation Protocol: The NCI-60 "Gold Standard"
To reproduce these IC50 values, researchers must adhere to the standardized NCI-60 Sulforhodamine B (SRB) assay. Unlike metabolic assays (MTT/MTS), SRB measures total protein mass, providing a stable and linear correlation with cell number that is not influenced by metabolic fluctuations caused by mitochondrial inhibitors.
Diagram 2: Validation Workflow (SRB Assay)
Caption: The standardized NCI-60 SRB workflow. Critical control points include the 24h pre-incubation for adhesion and the use of TCA fixation to preserve protein mass.
Detailed Methodology
-
Cell Seeding: Inoculate 96-well plates with 100 µL of cell suspension. Density ranges from 5,000 to 40,000 cells/well depending on the doubling time of the specific line (e.g., leukemia lines grow faster and require lower seeding densities).
-
Pre-Incubation: Incubate at 37°C, 5% CO2 for 24 hours. This allows adherent cells to attach and normalize metabolism.
-
Control Point: Fix one "Time Zero" (Tz) plate at this stage to establish the baseline cell population.
-
-
Compound Addition: Solubilize Dolastatin 15 in DMSO (400x stock). Dilute in medium and add 100 µL to test wells. Final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate for exactly 48 hours.
-
Fixation (CRITICAL):
-
Add cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10% (adherent) or 16% (suspension).
-
Incubate at 4°C for 60 minutes. Note: TCA fixation is superior to methanol/ethanol as it permanently binds proteins to the plastic, allowing vigorous washing.
-
-
Staining: Wash 5x with tap water.[4] Air dry. Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 10 mins at Room Temp.
-
Reading: Wash 5x with 1% acetic acid to remove unbound dye.[4] Air dry. Solubilize bound stain with 10 mM Tris base. Read absorbance at 515 nm.[5]
Troubleshooting & Optimization
When validating Dolastatin 15, deviations in IC50 values often stem from specific experimental variables.
-
Solvent Stability: Dolastatin 15 is a depsipeptide.[3][6] Avoid repeated freeze-thaw cycles of DMSO stocks. Store aliquots at -80°C.
-
Enzymatic Degradation: Unlike Dolastatin 10, Dolastatin 15 contains ester linkages susceptible to intracellular hydrolysis. In cell lysates or metabolically active assays (like MTT), this can lead to variable results. Always use SRB (protein stain) or CellTiter-Glo (ATP) for consistent endpoints.
-
Metabolic Conversion: Be aware that in vivo, Dolastatin 15 analogues (like Tasidotin) are metabolized into active pentapeptides (e.g., P5). In pure cell culture (in vitro), this conversion may be rate-limiting depending on the cell line's esterase activity.
References
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[3][6][7] Interaction with tubulin and effects of cellular microtubules.[2][3][6] Biochemical Pharmacology, 43(12), 2637-2645.[3] Link
-
Beck, F. W., et al. (1993). Growth inhibition of human lymphoma cell lines by the marine products, dolastatins 10 and 15.[3][8] Journal of the National Cancer Institute, 85(6), 483-488.[8] Link
-
Ebbinghaus, S., et al. (2005). A phase I study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously daily for 5 consecutive days every 3 weeks in patients with advanced solid tumors. Clinical Cancer Research, 11(21), 7807-7816.[8] Link
-
National Cancer Institute (NCI). (2023). NCI-60 Screening Methodology (SRB Assay).[5] DTP.Cancer.Gov. Link
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Link
Sources
- 1. Dolastatin 15 | C45H68N6O9 | CID 9918978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Guide: Dolastatin 15 vs. Cemadotin Mechanism of Action
[1]
Executive Summary
Dolastatin 15 (a marine-derived depsipeptide) and Cemadotin (its synthetic water-soluble analog) represent a critical case study in rational drug design—specifically, the trade-off between solubility, potency, and toxicity.
While both agents function as microtubule destabilizers binding to the Vinca domain of tubulin, their translational paths diverged significantly. Dolastatin 15 exhibits extreme potency but poor solubility. Cemadotin was engineered to solve the solubility issue but failed in Phase II clinical trials due to unexpected cardiovascular toxicity (hypertension) and rapid metabolic clearance.
This guide analyzes the mechanistic nuances, specifically the intracellular activation of Cemadotin to the P5 pentapeptide , and provides validated protocols for assessing their activity.
Structural & Chemical Basis
To understand the mechanism, one must first understand the structural modification.
-
Dolastatin 15: A linear depsipeptide isolated from the Indian Ocean sea hare Dolabella auricularia.[1] It contains a C-terminal ester linkage.
-
Cemadotin (LU-103793): A synthetic pentapeptide derivative. The key modification is the replacement of the C-terminal ester group of Dolastatin 15 with a benzylamine amide moiety.
-
Impact: This modification significantly increases water solubility, removing the need for toxic vehicles like Cremophor EL, but alters the pharmacokinetic profile and metabolic stability.
-
Mechanism of Action: The "Prodrug" Nuance
Both agents induce G2/M phase arrest and apoptosis, but their interaction with tubulin differs due to intracellular processing.
Tubulin Binding Site
Unlike taxanes (which stabilize microtubules) or colchicine (which binds the colchicine domain), Dolastatin 15 and Cemadotin bind to the Vinca domain (specifically the "peptide site" or Rizoxin/Maytansine sub-site) at the interface of
-
Effect: They sterically prevent the addition of new tubulin dimers to the growing microtubule (+) end.
-
Result: Net depolymerization of the microtubule cytoskeleton.[1]
The "P5" Activation Pathway (Expert Insight)
A critical, often overlooked mechanistic detail is that Cemadotin acts largely as a prodrug.
-
Dolastatin 15: Binds tubulin directly with high affinity.
-
Cemadotin: While it has intrinsic binding capability, it is hydrolyzed intracellularly by esterases/proteases to a pentapeptide metabolite known as P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline).[2][3]
-
Significance: P5 is significantly more potent at inhibiting tubulin assembly than the parent Cemadotin molecule. However, P5 is rapidly degraded further into inactive metabolites (P4), leading to a short half-life.
Pathway Visualization
The following diagram illustrates the differential activation and downstream signaling pathways.
Figure 1: Comparative mechanism showing the direct binding of Dolastatin 15 versus the metabolic activation required for maximal Cemadotin potency.
Comparative Performance Data
The following data consolidates findings from NCI screens and pivotal biochemical assays.
| Feature | Dolastatin 15 | Cemadotin (LU-103793) |
| Chemical Class | Depsipeptide (Natural Product) | Pentapeptide Amide (Synthetic) |
| Solubility | Hydrophobic (Requires DMSO/Cremophor) | Water Soluble |
| Tubulin IC50 (Polymerization) | ~1–5 µM | ~20–30 µM (Parent); <1 µM (Metabolite P5) |
| Cytotoxicity (L1210 Cells) | IC50: 3–5 nM | IC50: ~100–300 nM |
| Binding Reversibility | Pseudo-irreversible | Reversible (Rapid off-rate) |
| Clinical Limiting Toxicity | Myelosuppression | Hypertension (Severe), Cardiac toxicity |
| Development Status | Preclinical Tool | Discontinued (Phase II) |
Key Takeaway: While Cemadotin improved solubility, the loss of potency (requiring higher doses) and the off-target cardiovascular effects (likely due to vascular disruption distinct from tubulin binding) compromised its clinical utility.
Experimental Protocols
To validate these mechanisms in your own lab, use the following self-validating protocols.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the change in optical density (scattering) as tubulin subunits assemble into microtubules.
Principle: Microtubules scatter light at 350nm. Destabilizers (D15/Cemadotin) decrease the Vmax (maximum polymerization) and increase the lag time.
Reagents:
-
Purified Tubulin (>99%, bovine brain source).
-
GTP (100 mM stock).[4]
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[4]
-
Spectrophotometer (heated to 37°C).
Protocol Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL (approx 30 µM) in PEM buffer + 1 mM GTP on ice. Critical: Keep cold to prevent premature polymerization.
-
Blanking: Zero the spectrophotometer using PEM buffer at 350 nm.
-
Treatment: Add 2 µL of Drug (100x stock in DMSO) or DMSO control to pre-chilled 96-well plate wells.
-
Initiation: Add 100 µL of cold Tubulin/GTP mix to wells.
-
Measurement: Immediately transfer to 37°C reader. Read OD350 every 30 seconds for 60 minutes.
Validation Check: The DMSO control must show a sigmoidal curve (Lag phase
Figure 2: Workflow for the Turbidimetric Tubulin Polymerization Assay.
Cell Cycle Analysis (Flow Cytometry)
To confirm the mechanism is cellular (not just biochemical), observe the G2/M arrest.
-
Seed Cells: MCF-7 or L1210 cells at
cells/well. -
Treat: Incubate with IC90 concentration of Cemadotin (approx 1 µM) for 24 hours.
-
Fix: Harvest, wash in PBS, fix in 70% ice-cold ethanol (dropwise) overnight.
-
Stain: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.
-
Analyze: Measure DNA content via Flow Cytometry.
-
Expected Result: A distinct accumulation of cells in the 4N peak (G2/M) compared to control.
-
References
-
Pettit, G. R., et al. (1989).[2] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 15."[1] Journal of the American Chemical Society.
-
Bai, R., et al. (1992).[2][5] "Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[1] Interaction with tubulin and effects of cellular microtubules."[1][6][7][8][9][10][11] Biochemical Pharmacology.
-
Mita, A., et al. (2006). "Phase I and pharmacokinetic study of tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue, in patients with advanced solid tumors." Clinical Cancer Research.
-
Villalona-Calero, M. A., et al. (1998).[2][5] "Phase I and pharmacokinetic study of the water-soluble dolastatin 15 analogue cemadotin in patients with solid tumors." Journal of Clinical Oncology.
-
Ray, A., et al. (2007).[2][5] "Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate." Cancer Research.
Sources
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. researchgate.net [researchgate.net]
- 6. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmamol.web.uah.es [farmamol.web.uah.es]
- 8. biorxiv.org [biorxiv.org]
- 9. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the inhibition of tubulin by vinca domain peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Evaluating Dolastatin 15 potency against Taxol-resistant tumor cells
Executive Summary
The emergence of Taxol (Paclitaxel) resistance in solid tumors represents a critical bottleneck in oncology drug development. While Taxol functions as a microtubule stabilizer, Dolastatin 15 (a marine-derived depsipeptide) operates via a distinct mechanism: it inhibits tubulin polymerization by binding to the vinca/peptide domain.
This guide provides a technical framework for researchers to evaluate Dolastatin 15 against Taxol-resistant cell lines. Unlike standard datasheets, this document focuses on the causality of resistance , offering self-validating protocols to distinguish between transporter-mediated resistance (P-gp/MDR1) and target-mediated resistance (tubulin mutations).
Mechanistic Divergence: Stabilizers vs. Destabilizers
To evaluate potency effectively, one must first validate the mechanism. Taxol resistance often arises from mutations in the
-
Paclitaxel (Taxol): Binds to the
-tubulin subunit on the inside of the microtubule lumen, locking the polymer in a stable, non-dynamic state. -
Dolastatin 15: Binds to the vinca domain (specifically the peptide site near the exchangeable GTP site). It prevents the formation of longitudinal tubulin interactions, leading to microtubule depolymerization and G2/M arrest.
Visualization: Molecular Mechanism of Action
The following diagram illustrates the opposing effects of these compounds on microtubule dynamics, highlighting why Dolastatin 15 retains efficacy in Taxane-binding site mutants.
Figure 1: Mechanistic comparison showing Dolastatin 15 targeting free tubulin dimers to prevent assembly, bypassing resistance caused by mutations in the Taxol-binding pocket.
Comparative Analysis: The P-glycoprotein Factor
A critical aspect of your evaluation is determining if the resistance is MDR1-mediated .
-
Taxol is a high-affinity substrate for P-gp (ABCB1).
-
Dolastatin 15 is also a substrate for P-gp, but its structural analogs (e.g., Tasidotin) and high intrinsic potency often allow it to overcome moderate P-gp expression where Taxol fails. However, in highly resistant MDR phenotypes, cross-resistance may occur.
Key Experimental Control: You must use a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) in your cytotoxicity assays to calculate the "Reversal Ratio." If Dolastatin 15 potency is restored by Verapamil, the resistance is transporter-mediated.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of positive and negative controls is mandatory for data integrity.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Confirm the "Destabilizer" mechanism of Dolastatin 15 compared to the "Stabilizer" mechanism of Taxol.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Test Compounds: Dolastatin 15 (10 µM), Paclitaxel (10 µM), Nocodazole (Control Destabilizer).
Workflow:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Baseline: Prepare Tubulin (3 mg/mL) in ice-cold buffer + GTP. Keep on ice strictly.
-
Treatment: Add 5 µL of 10x compound stock to wells.
-
Initiation: Add 45 µL of Tubulin mix to each well. Immediately place in a spectrophotometer pre-set to 37°C.
-
Measurement: Read Absorbance (340 nm) every 30 seconds for 60 minutes.
Data Interpretation:
-
Taxol: Rapid increase in OD340 (Vmax increases >2-fold vs control).
-
Dolastatin 15: Flat line or suppressed OD340 (similar to Nocodazole). Note: If the curve rises, your D15 may be degraded or the concentration is too low.
Protocol B: Differential Cytotoxicity & Resistance Index (RI)
Objective: Quantify potency shifts between parental and resistant lines.
Cell Lines:
-
Parental: KB-3-1 (Human Epidermoid Carcinoma) or A549.
-
Resistant: KB-V1 (High P-gp expression) or A549-T12 (Taxol-selected).
Workflow:
-
Seed 3,000 cells/well in 96-well plates. Adhere overnight.
-
Treat with serial dilutions (0.01 nM to 1000 nM) of Taxol and Dolastatin 15.
-
Incubate for 72 hours (allows for at least 2-3 cell cycles).
-
Assess viability using MTT or CCK-8 reagent.
-
Calculate Resistance Index (RI):
.
Data Comparison Guide
The following table summarizes expected performance metrics based on validated literature trends. Use this to benchmark your experimental results.
| Feature | Paclitaxel (Taxol) | Dolastatin 15 | Interpretation |
| Mechanism | Microtubule Stabilizer | Microtubule Destabilizer | Opposing effects on polymer mass. |
| Binding Site | D15 bypasses Taxane-site mutations. | ||
| IC50 (Sensitive Cells) | 1 – 10 nM | 1 – 10 nM | Comparable nanomolar potency. |
| IC50 (MDR Cells) | > 500 nM | 10 – 100 nM | D15 often retains higher potency than Taxol in MDR lines. |
| Resistance Index (RI) | High (>100x) | Moderate (10-20x) | D15 is less affected by P-gp than Taxol. |
| Effect on G2/M | Arrest (Bundled spindles) | Arrest (Loss of spindles) | Distinct phenotypes in immunofluorescence. |
Visualization: Experimental Workflow
Use this flowchart to structure your screening campaign.
Figure 2: Step-by-step screening workflow to validate Dolastatin 15 efficacy in resistant phenotypes.
Expert Insights & Troubleshooting
-
Solubility: Dolastatin 15 is hydrophobic. Dissolve in 100% DMSO to create a stock (e.g., 10 mM), but ensure the final DMSO concentration in cell culture does not exceed 0.1%, as DMSO itself can affect tubulin stability.
-
The "Weak Binding" Paradox: You may observe that Dolastatin 15 has a relatively weak binding affinity (
) in cell-free chromatography assays despite low nanomolar cytotoxicity.[4] Do not discard the compound. This discrepancy is a known characteristic of Dolastatin 15, likely due to intracellular accumulation or high affinity for the growing microtubule tip rather than the bulk lattice [1]. -
Differentiation from Dolastatin 10: Ensure you are using Dolastatin 15 (a depsipeptide).[5] Dolastatin 10 is a pentapeptide with slightly higher potency but different pharmacokinetic properties.
References
-
Bai, R., et al. (1992). Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[5][6][7] Interaction with tubulin and effects of cellular microtubules.[1][3][8][9] Biochemical Pharmacology.
-
Sato, M., et al. (2007). A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells.[5][6][10] International Journal of Oncology.
-
Hamel, E. (1992). Natural products which interact with tubulin in the vinca domain: Maytansine, rhizoxin, phomopsin A, dolastatins 10 and 15 and halichondrin B. Pharmacology & Therapeutics.[9]
-
Cytoskeleton, Inc. (2024).[3] Tubulin Polymerization Assay Protocol (BK006P).[2] Cytoskeleton.com.
-
Turner, J.G., et al. (2001). ABCB1 (MDR1) and drug resistance: In vitro and in vivo models. Cancer Research.[8][11]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. benthamopen.com [benthamopen.com]
- 4. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnas.org [pnas.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Synthesis and cytostatic properties of structure-simplified analogs of dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Dolastatin 15 (Trifluoroacetate Salt)
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Dolastatin 15 (trifluoroacetate salt), a potent antimitotic peptide. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, ensuring personal safety and environmental protection. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a deep-rooted culture of safety and compliance in the laboratory.
The "Why": Understanding the Hazard Profile
Dolastatin 15 is a highly potent cytotoxic agent. Originally derived from the sea hare Dolabella auricularia, this peptide and its analogues are known to induce cell cycle arrest at the G2/M phase and trigger apoptosis, even at nanomolar concentrations.[1][2][3][] This potent biological activity is the primary driver for its classification as a hazardous substance requiring specialized disposal protocols. The trifluoroacetate (TFA) salt form may also contribute to its hazardous profile, with related compounds being classified as toxic.[5][6][7]
The core principle behind these stringent procedures is the containment of the highly potent active pharmaceutical ingredient (HPAPI). The goal is to prevent inadvertent exposure to laboratory personnel and to avoid environmental release.[8][9] Facilities handling such compounds must implement robust engineering controls, strict operating procedures, and comprehensive training to mitigate risk.[10][11]
Table 1: Hazard Profile Summary for Dolastatin 15 (Trifluoroacetate Salt)
| Hazard Aspect | Description | Implication for Disposal |
| Primary Hazard | Cytotoxic / Antimitotic | All waste must be treated as cytotoxic (chemotherapeutic) waste.[12][13][14] |
| Toxicity | Potent activity at low concentrations (nanomolar IC50 values).[1][] | Strict segregation and containment are required to prevent exposure. |
| Salt Form | Trifluoroacetate salt. Related compounds are classified as toxic.[5][6] | Reinforces the need to handle as hazardous chemical waste. |
| Waste Classification | Cytotoxic, Mutagenic, Toxic for Reproduction (assumed properties).[12][14] | Mandates disposal via high-temperature incineration by a licensed facility.[12][15] |
The Disposal Workflow: A Visual Guide
The following diagram outlines the critical decision points and procedural flow for the safe management of Dolastatin 15 waste streams. Adherence to this workflow is paramount for ensuring safety and regulatory compliance.
Caption: Workflow for the safe disposal of Dolastatin 15 waste.
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound, ensure the proper safety infrastructure is in place. These measures are your primary defense against exposure.
-
Engineering Controls : All handling of Dolastatin 15, including weighing, reconstitution, and aliquoting, must be performed within a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).[16] The facility should be designed with negative air pressure gradients to contain potent compounds and prevent their escape into adjacent areas.[8][9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory.[17]
-
Gloves : Double-gloving is required. Use gloves specifically tested for resistance to cytotoxic drugs (e.g., compliant with ASTM D6978 standard).[17]
-
Gown : A disposable, solid-front gown with long sleeves and elastic cuffs.
-
Eye Protection : Chemical splash goggles or a face shield.
-
Respiratory Protection : A risk assessment should be performed to determine if respiratory protection is needed.
-
Step-by-Step Disposal Protocols
The fundamental rule of potent compound disposal is immediate segregation at the point of generation. Never mix cytotoxic waste with regular or other chemical waste streams.
Protocol 4.1: Disposal of Contaminated Solids, Liquids, and Sharps
Objective: To safely contain and label all forms of Dolastatin 15 waste for final disposal.
Materials:
-
Rigid, leak-proof cytotoxic waste container with a lid (typically yellow or red with a purple top, labeled with the cytotoxic symbol).[12][14]
-
Puncture-proof cytotoxic sharps container.[12]
-
Sealable, chemically-compatible container for liquid waste (e.g., High-Density Polyethylene - HDPE).
-
Hazardous waste labels.
Procedure:
-
Solid Waste (Non-Sharps):
-
Immediately place all contaminated solid waste into the designated rigid cytotoxic waste container.[14]
-
This includes used gloves, gowns, bench paper, vials, pipette tips, and any other disposable item that has come into contact with Dolastatin 15.
-
Do not overfill the container; it should not be filled beyond 75% capacity.[17]
-
Securely close the lid when not in use.
-
-
Sharps Waste:
-
Liquid Waste:
-
Collect all bulk liquid waste containing Dolastatin 15 in a dedicated, sealable, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste," "Cytotoxic," and list all chemical constituents, including Dolastatin 15 (trifluoroacetate salt) and the solvent.
-
-
Final Packaging and Labeling:
-
Once a waste container is full, securely seal it.
-
Affix a completed hazardous waste label, clearly stating "Cytotoxic Waste - For Incineration Only".[16]
-
Move the sealed container to the designated hazardous waste accumulation area for pickup by a certified waste transporter.
-
Protocol 4.2: Decontamination of Reusable Labware
Objective: To safely clean and decontaminate reusable items (e.g., glassware, spatulas) that have been in contact with Dolastatin 15.
Procedure:
-
Initial Rinse: While still inside the fume hood, carefully rinse the contaminated surfaces with a suitable solvent (one in which Dolastatin 15 is soluble, such as methanol) to remove the bulk of the compound.[1] Collect this initial rinse as cytotoxic liquid waste.
-
Detergent Wash: Immerse the labware in a detergent solution. This should be done by trained personnel wearing appropriate PPE.[16]
-
Thorough Rinsing: After the detergent wash, rinse the items three times with purified water.[16]
-
Drying: Allow the labware to dry completely before returning it to general use.
Spill Management
Immediate and effective management of a spill is crucial to minimize contamination and health risks.[14]
-
Small Spills (<5 mg or 5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads to contain it.[16] If it is a solid, use damp cloths to avoid raising dust.[16]
-
Wipe the area, working from the outside in.
-
Clean the spill area three times using a detergent solution, followed by a final rinse with water.[16]
-
Place all cleanup materials (pads, gloves, etc.) into the cytotoxic solid waste container.[16]
-
-
Large Spills (>5 mg or 5 mL):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[16]
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
Conclusion: A Commitment to Safety
The proper disposal of Dolastatin 15 (trifluoroacetate salt) is not merely a procedural task but a critical component of responsible scientific research. By understanding the potent nature of this compound and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to meticulous waste segregation and spill response—we uphold our duty of care to ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.[13][18]
References
-
How Should Cytotoxic Waste be Disposed of? - Sharpsmart. (2022, October 20). Available at: [Link]
-
How Do You Dispose of Cytotoxic Waste? - Daniels Health. (2024, March 29). Available at: [Link]
-
Cytotoxic Substances – Waste Management. - University of British Columbia, Safety & Risk Services. (2021, September 15). Available at: [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. - California Institute of Technology, Environmental Health & Safety. (2021). Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. - IPS-Integrated Project Services, LLC. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. - Eurofins. Available at: [Link]
-
Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. - Cole-Parmer. (2005, October 3). Available at: [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. (2017, September 25). Available at: [Link]
-
Managing Risks with Potent Pharmaceutical Products. - Pharmaceutical Processing World. Available at: [Link]
-
Pharmaceutical Waste. - University of Delaware, Environmental Health & Safety. Available at: [Link]
-
Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. - PubMed. (1992, May 1). Available at: [Link]
-
Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. - Novus Environmental. (2024, February 13). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. escopharma.com [escopharma.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. pharm-int.com [pharm-int.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. danielshealth.ca [danielshealth.ca]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 16. safety.caltech.edu [safety.caltech.edu]
- 17. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 18. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling Dolastatin 15 (trifluoroacetate salt)
[1]
Executive Safety Summary (BLUF)
Dolastatin 15 (trifluoroacetate salt) is a high-potency antimitotic depsipeptide.[1] It functions by inhibiting tubulin polymerization, arresting cells in the G2/M phase, and inducing apoptosis at nanomolar concentrations .
CRITICAL WARNING: Due to its extreme potency (IC50 ~1 nM) and lack of established Occupational Exposure Limits (OELs), this compound must be handled as a Control Band 4 or 5 (HPAPI) material.[1] Standard "good laboratory practice" is insufficient .
The Trifluoroacetate (TFA) Salt Factor: The TFA salt form increases the compound's stability and water solubility but introduces a hygroscopic nature and potential acidity. However, the primary risk remains the cytotoxic peptide payload , not the salt counterion.
Hazard Identification & Risk Assessment
To manage risk, we must quantify the hazard. Since no specific OSHA PEL exists for Dolastatin 15, we utilize Control Banding based on its pharmacological potency.
Table 1: Physicochemical & Hazard Profile[1]
| Parameter | Specification | Risk Implication |
| CAS No. | 123884-00-4 (Free base) | Unique identifier for inventory tracking.[1] |
| Physical State | White to off-white powder | High risk of aerosolization during weighing. |
| Potency (IC50) | 0.03 – 28.8 nM (Cell line dependent) | Extreme Toxicity. Minute dust quantities are biologically significant.[1] |
| Control Band | Band 4 / 5 (SafeBridge) | Requires high containment (Isolator or Class II B2 BSC).[1] |
| Estimated OEL | < 100 ng/m³ (8-hr TWA) | Invisible dust can exceed safety limits.[1] |
| Solubility | DMSO, Methanol | DMSO Danger: DMSO penetrates skin instantly, carrying the toxin into the bloodstream. |
| Mechanism | Vinca domain tubulin binder | Teratogenic; targets rapidly dividing cells (bone marrow, gut, fetus).[1] |
The "DMSO Vehicle" Risk
Crucial Insight: Most protocols require solubilizing Dolastatin 15 in Dimethyl Sulfoxide (DMSO).[1] DMSO is an aprotic solvent that enhances skin permeability.
-
The Hazard: If a DMSO solution of Dolastatin 15 splashes on a standard nitrile glove, it can permeate the glove and the skin underneath, delivering a systemic dose of the toxin.
-
The Fix: You must use chemically rated gloves tested for DMSO breakthrough (e.g., specific brands of thick nitrile or laminate gloves like Silver Shield®) or double-glove with immediate change-out protocols.[1]
Engineering Controls & Personal Protective Equipment (PPE)[1]
The hierarchy of controls dictates that containment (Engineering) is superior to PPE.[1] PPE is your last line of defense, not your first.
Graphviz Diagram 1: Hierarchy of Controls for Dolastatin 15
Figure 1: Risk mitigation strategy prioritizing containment over PPE.
Table 2: Mandatory PPE Configuration
| Body Area | Requirement | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P100 only if working inside a certified BSC.[1] | Powder is invisible. If a spill occurs outside the hood, N95 is insufficient for nanomolar toxins. |
| Dermal (Hands) | Double Gloving: 1. Inner: Extended cuff Nitrile (4-5 mil).2.[1] Outer: Long cuff Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling DMSO stock.[1] | Creates a sacrificial layer. Colored inner gloves allow visual detection of breaches. |
| Dermal (Body) | Tyvek® Lab Coat/Coverall with elastic cuffs.[1] | Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels dust and splashes. |
| Ocular | Chemical Safety Goggles (Indirect Vent).[1] | Safety glasses leave gaps. Goggles prevent aerosol entry.[2][3] |
Operational Handling Protocol
Objective: Reconstitute 1 mg Dolastatin 15 (TFA salt) into DMSO without exposure.
Phase 1: Preparation (The Anteroom)[1]
-
Notification: Place "High Potency In Use" signage on the lab door.
-
Gowning: Don shoe covers, Tyvek gown, hairnet, and mask before entering the designated zone.
-
Static Control: Place an ionizing fan or anti-static gun inside the Biosafety Cabinet (BSC).[1]
-
Why? Peptide powders are often electrostatic. Without static control, the powder may "jump" off the spatula, contaminating the hood and your gloves.
-
Phase 2: Weighing & Solubilization (Inside BSC/Isolator)[1]
-
Setup: Line the work surface with plastic-backed absorbent paper (absorbent side up).[1] Have a sharps container and a solid waste bag inside the hood.
-
Vial Opening: Tap the vial gently to settle powder. Open slowly away from the face (even inside the hood).[1]
-
Weighing:
-
Do not weigh on an open bench. Use a balance inside the enclosure.
-
If the balance is external, use the "Difference Method" : Tare a sealed vial, add powder inside the hood, seal, weigh outside, and repeat until target mass is reached.
-
-
Solvent Addition (The Critical Step):
-
Add DMSO strictly via pipette.
-
Do not vortex open tubes. Cap tightly, seal with Parafilm, and then vortex.
-
Why? Vortexing creates aerosols. If the cap leaks, you generate a mist of DMSO-dissolved toxin.
-
Phase 3: Decontamination & Egress[1]
-
Wipe Down: Wipe all vials with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol before removing them from the hood.[1]
-
Why? Bleach oxidizes the peptide bonds, inactivating the toxin. Ethanol removes the bleach residue.
-
-
Waste: All tips, wipes, and gloves used inside the hood go immediately into the hazardous waste bag inside the hood. Seal the bag before removal.
-
Doffing: Remove outer gloves inside the hood. Remove gown and inner gloves at the exit threshold. Wash hands with soap and water for 3 minutes.
Graphviz Diagram 2: Operational Workflow
Figure 2: Step-by-step containment workflow to prevent cross-contamination.
Disposal & Emergency Procedures
Waste Disposal[2][4][5][6]
-
Solids: Incineration is the only acceptable method. Label as "Cytotoxic/Genotoxic Solid Waste."
-
Liquids: Collect in dedicated carboys. Do not pour down the drain.
-
Empty Vials: Treat as full hazardous waste (P-listed equivalent protocol).[1]
Emergency Spills
-
Powder Spill:
-
STOP. Do not rush. Evacuate the immediate area for 15 minutes to let aerosols settle.
-
Cover spill with wet paper towels (soaked in 10% bleach) to prevent dust generation.[1]
-
Wipe up from outside in.
-
-
Liquid Spill (DMSO solution):
-
Absorb immediately with vermiculite or absorbent pads.
-
Double wash the area with 10% bleach, then water.
-
-
Exposure:
References
-
SafeBridge Consultants. (2025).[1][5] Potent Compound Safety: Control Banding Strategies. Retrieved from [Link][1][5]
-
National Institutes of Health (NIH). (1992).[1] Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia.[6][7] Biochemical Pharmacology. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2023).[1] Hazardous Drug Exposures in Healthcare: Control Banding. Retrieved from [Link][1]
-
LifeTein. (2024).[1] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. suzhoupeptides.com [suzhoupeptides.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
